Mersalyl acid
Beschreibung
Eigenschaften
IUPAC Name |
[3-[[2-(carboxymethoxy)benzoyl]amino]-2-methoxypropyl]mercury;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16NO5.Hg.H2O/c1-9(18-2)7-14-13(17)10-5-3-4-6-11(10)19-8-12(15)16;;/h3-6,9H,1,7-8H2,2H3,(H,14,17)(H,15,16);;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCUOGPZRDRUOAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1=CC=CC=C1OCC(=O)O)C[Hg].O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18HgNO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101334269 | |
| Record name | {3-[2-(Carboxymethoxy)benzamido]-2-methoxypropyl}(hydroxy)mercury | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101334269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
484.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White odorless solid; Slightly hygroscopic; [Merck Index] White powder; [Sigma-Aldrich MSDS] | |
| Record name | Mersalyl acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/15431 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
partially miscible in water | |
| Record name | Mersalyl | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09338 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
486-67-9, 879642-25-8, 492-18-2 | |
| Record name | Mersalyl | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09338 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | {3-[2-(Carboxymethoxy)benzamido]-2-methoxypropyl}(hydroxy)mercury | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101334269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Mersalyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.045 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Mersalyl acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.943 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide on the Core Mechanism of Action of Mersalyl Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mersalyl (B1676301) acid, an organomercurial compound, was once a prominent diuretic used in the management of edema.[1][2] Although its clinical use has been discontinued (B1498344) due to the availability of safer and more effective alternatives, the study of its mechanism of action provides valuable insights into renal physiology and the principles of diuretic drug design.[1][3] This technical guide delineates the core mechanism of action of mersalyl acid, focusing on its molecular interactions, physiological effects, and the experimental methodologies used to elucidate its function. The primary mechanism of this compound is the high-affinity binding of its divalent mercuric ion to the sulfhydryl (thiol) groups of various proteins, leading to their functional inhibition.[4][5] This action predominantly occurs in the renal tubules, particularly the thick ascending limb of the loop of Henle, where it impairs the reabsorption of sodium and chloride, resulting in diuresis.[6][7]
Introduction
Historically, mercurial compounds have been recognized for their diuretic properties since the 16th century.[3][6] The organic mercurial, mersalyl, was developed in 1924 and became a widely used treatment for edema associated with conditions like congestive heart failure.[2] However, concerns over mercury toxicity led to its replacement by newer classes of diuretics, such as thiazides and loop diuretics.[3][6] Despite its obsolescence, the unique mechanism of this compound continues to be of interest for understanding the role of sulfhydryl-containing proteins in renal transport processes.
Core Mechanism of Action: Sulfhydryl Group Inhibition
The central mechanism of action of this compound is its interaction with sulfhydryl (-SH) groups present in cysteine residues of proteins.[4][5] The mercury atom in mersalyl has a high affinity for these groups, forming a reversible mercaptide bond.[4] This binding alters the conformation and function of the target proteins.
This interaction is not entirely specific to diuretic targets and can affect various proteins throughout the body, which contributes to the toxicity profile of mercurial compounds.[5] In the context of its diuretic effect, the key targets are proteins involved in ion and water transport within the renal tubules.[6][7]
Primary Site of Action and Physiological Effects
The principal site of action for this compound's diuretic effect is the thick ascending limb of the loop of Henle .[6][7] In this segment of the nephron, mersalyl inhibits the active reabsorption of chloride ions.[7] This, in turn, reduces the passive reabsorption of sodium ions, leading to an increased luminal concentration of sodium chloride. The retained solutes osmotically hold water in the tubules, resulting in increased urine output (diuresis).[6]
Beyond its primary action on the loop of Henle, mercury compounds are also known to inhibit aquaporins , the water channels present in cell membranes, which can further contribute to the diuretic effect by reducing water reabsorption.[5]
Mersalyl also exhibits effects that are independent of its diuretic action. For instance, it can stimulate renin secretion by binding to sulfhydryl groups on the plasma membrane of juxtaglomerular cells.[4] This effect is not dependent on changes in ion concentrations and is not blocked by inhibitors of the Na+/K+/2Cl- cotransporter.[4]
Molecular Targets
While the precise protein targets for mersalyl's diuretic action have not been as definitively characterized as those for modern diuretics, the available evidence points to the inhibition of several key players in renal function:
-
Ion Transporters and Channels: By binding to sulfhydryl groups on transporters and channels in the thick ascending limb, mersalyl disrupts the normal process of ion reabsorption. While it is often grouped with loop diuretics, its mechanism differs from drugs like furosemide, which directly inhibit the Na-K-2Cl cotransporter (NKCC2).[4][8] Mersalyl's effect is likely a more general disruption of sulfhydryl-dependent transport proteins in this region.
-
Aquaporins: As mentioned, mercury compounds are known inhibitors of aquaporins, which would reduce the permeability of the collecting ducts to water.[5]
-
(Na+-K+) activated ATPase: Mersalyl has been shown to inhibit this critical enzyme, which is responsible for maintaining the sodium gradient that drives many transport processes in the kidney.[9]
-
Adenylate Cyclase: This enzyme is also inhibited by mersalyl, which could have broader effects on cellular signaling within the kidney.[9]
Quantitative Data
The following tables summarize the available quantitative data on the effects of this compound.
| Parameter Measured | Experimental System | Mersalyl Concentration | Observed Effect | Reference |
| Transepithelial Potential Difference (PD) | Isolated Perfused Rabbit Thick Ascending Limb | ≥ 10⁻⁵ M | Approximately 50% decrease in PD | [7] |
| Net Chloride Flux | Isolated Perfused Rabbit Thick Ascending Limb | 3 x 10⁻⁵ M | Inhibition of active Cl⁻ transport | [7] |
| Adenylate Cyclase Activity | Rat Liver Plasma Membrane | 1-10 µM | Inhibition of activity | [9] |
| Adenylate Cyclase Activity | Rat Liver Plasma Membrane | 0.1 mM | Complete inhibition | [9] |
| Renin Secretion | Rabbit Renal Cortical Slices in vitro | Concentration-dependent | Stimulation of renin secretion | [4] |
Experimental Protocols
The elucidation of this compound's mechanism of action has relied on a variety of experimental techniques. Below are detailed methodologies for key experiments.
Isolated Perfused Kidney Preparation
This ex vivo technique allows for the study of renal function in the absence of systemic influences.
Objective: To assess the direct effect of this compound on renal hemodynamics and excretory function.
Methodology:
-
Animal Preparation: Anesthetize a suitable laboratory animal (e.g., rat or mouse).
-
Surgical Procedure:
-
Perform a midline abdominal incision to expose the abdominal aorta and the renal artery and vein.
-
Carefully dissect the renal artery and place a cannula into it.
-
Ligate the aorta and other associated vessels to isolate the kidney's circulation.
-
Transfer the cannulated kidney to a temperature-controlled perfusion chamber.
-
-
Perfusion:
-
Perfuse the kidney with a warmed (37°C) and oxygenated (95% O₂ / 5% CO₂) physiological salt solution (e.g., Krebs-Henseleit buffer) containing albumin.
-
Maintain a constant perfusion pressure or flow rate.
-
-
Experimental Intervention:
-
After a stabilization period, introduce this compound into the perfusate at various concentrations.
-
-
Data Collection:
-
Continuously monitor perfusion pressure and flow rate.
-
Collect urine samples at timed intervals.
-
Analyze urine and perfusate samples for sodium, chloride, potassium, and other relevant solutes.
-
Measure urine flow rate.
-
In Vitro Perfusion of Isolated Renal Tubules
This technique allows for the direct study of transport processes in specific segments of the nephron.
Objective: To determine the effect of this compound on ion transport in the thick ascending limb of the loop of Henle.
Methodology:
-
Tissue Preparation:
-
Harvest kidneys from a freshly sacrificed animal (e.g., rabbit).
-
Dissect individual thick ascending limb tubules under a stereomicroscope.
-
-
Perfusion Setup:
-
Transfer the isolated tubule to a perfusion chamber.
-
Mount the tubule between two concentric glass pipettes.
-
Perfuse the lumen of the tubule with a physiological solution.
-
Bathe the outside of the tubule in a separate physiological solution.
-
-
Experimental Intervention:
-
Add this compound to the luminal perfusate or the bathing solution at desired concentrations.
-
-
Data Collection:
-
Measure the transepithelial potential difference (PD) using microelectrodes.
-
Collect the perfusate after it has passed through the tubule.
-
Analyze the collected fluid and the initial perfusate for ion concentrations (e.g., Cl⁻) to determine net ion flux.
-
Sulfhydryl Group Binding Assay (Ellman's Assay)
This biochemical assay quantifies the interaction of mersalyl with free sulfhydryl groups.
Objective: To measure the binding of this compound to sulfhydryl groups in renal tissue preparations.
Methodology:
-
Sample Preparation:
-
Prepare a homogenate of renal tissue (e.g., renal cortex or medulla).
-
Isolate a protein fraction from the homogenate.
-
-
Reaction:
-
Incubate the protein sample with varying concentrations of this compound.
-
Add 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to the samples. DTNB reacts with free sulfhydryl groups to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB).
-
-
Quantification:
-
Measure the absorbance of the samples at 412 nm using a spectrophotometer.
-
A decrease in absorbance in the presence of mersalyl indicates that the sulfhydryl groups have been blocked by the mercurial and are unavailable to react with DTNB.
-
Use a standard curve with a known sulfhydryl-containing compound (e.g., cysteine) to quantify the number of blocked sulfhydryl groups.
-
Visualizations
Signaling Pathways and Mechanisms
Caption: Proposed mechanism of this compound's diuretic action.
Experimental Workflows
Caption: Workflow for the isolated perfused kidney experiment.
Caption: Workflow for in vitro perfusion of isolated renal tubules.
Conclusion
This compound represents a class of diuretics with a distinct mechanism of action centered on the inhibition of sulfhydryl-containing proteins. Its primary effect in the thick ascending limb of the loop of Henle, leading to reduced NaCl reabsorption, underscores the critical role of these proteins in renal ion transport. While no longer in clinical use due to its toxicity, the study of mersalyl provides a valuable historical and scientific perspective on diuretic development and renal physiology. The experimental models used to characterize its action, such as the isolated perfused kidney and in vitro tubule perfusion, remain fundamental tools in nephrology and pharmacology research. A thorough understanding of mersalyl's mechanism continues to inform the search for novel therapeutic targets within the kidney.
References
- 1. ijpp.com [ijpp.com]
- 2. Study of diuretic activity of drugs using ratsmice.pptx [slideshare.net]
- 3. Loop Diuretics: An Overview of Its History and Evolution [japi.org]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. Pharmacology of compounds targeting cation-chloride cotransporter physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methods for study of the effects of diuretics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural basis of aquaporin inhibition by mercury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Control of NaCl transport in the thick ascending limb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Urinary flow rate recording: the impact of a single dose of a diuretic on clinic logistics and flow rate parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
Mersalyl Acid: A Comprehensive Technical Guide to its Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mersalyl acid is an organomercuric compound that was historically used as a mercurial diuretic.[1] Although largely replaced in clinical practice by newer, less toxic diuretics, its unique properties as a potent inhibitor of sulfhydryl-containing proteins continue to make it a valuable tool in biomedical research.[1][2] This technical guide provides an in-depth overview of the chemical properties, structure, and relevant experimental methodologies associated with this compound, tailored for a scientific audience.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the tables below. These data have been compiled from various chemical databases and literature sources.
Table 1: General and Physical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | [3-[[2-(carboxymethoxy)benzoyl]amino]-2-methoxypropyl]mercury(1+) hydroxide (B78521) | [1] |
| Synonyms | Salyrganic acid, Mersalyl | [1][3] |
| CAS Number | 486-67-9 | [1] |
| Chemical Formula | C₁₃H₁₇HgNO₆ | [1] |
| Molecular Weight | 483.87 g/mol | [1] |
| Melting Point | 192-193 °C (decomposes) | [4] |
| Solubility | Soluble in ammonium (B1175870) hydroxide (clear to hazy) | [4] |
Table 2: Structural and Molecular Identifiers of this compound
| Identifier | Value | Source(s) |
| SMILES String | COC(CNC(=O)c1ccccc1OCC(O)=O)C[Hg]O | [4] |
| InChI | 1S/C13H16NO5.Hg.H2O/c1-9(18-2)7-14-13(17)10-5-3-4-6-11(10)19-8-12(15)16;;/h3-6,9H,1,7-8H2,2H3,(H,14,17)(H,15,16);;1H2/q;+1;/p-1 | [4] |
| InChI Key | HQRSUIDICNOLPX-UHFFFAOYSA-M | [4] |
Chemical Structure
This compound is an organomercuric compound characterized by a mercury atom covalently bonded to a propyl chain, which is part of a larger organic scaffold. The molecule also contains a carboxymethoxybenzoyl amide moiety.
Figure 1: 2D Chemical Structure of this compound
Source: PubChem CID 12358988[5]
Experimental Protocols
Synthesis
A specific, detailed synthesis protocol for this compound is not described in the available literature. The synthesis of organomercuric compounds often involves the reaction of a suitable organic precursor with a mercury(II) salt. For this compound, this would likely involve the reaction of a derivative of salicylamide (B354443) with a mercury-containing reagent.
Analytical Methodologies
Thin-Layer Chromatography (TLC)
TLC can be employed for the qualitative analysis and purity assessment of this compound.
-
Stationary Phase: Silica gel 60 F254 plates.
-
Mobile Phase: A non-polar/polar solvent mixture. For organomercurials, systems like cyclohexane-acetone have been used.[6] The optimal solvent system for this compound would need to be determined empirically.
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent.
-
Spotting: Apply a small spot of the sample solution to the TLC plate baseline.
-
Development: Place the plate in a developing chamber saturated with the mobile phase.
-
Visualization: After development, the plate can be visualized under UV light (254 nm) if the compound is UV-active. Staining with a reagent that reacts with mercury, such as dithizone, can also be used for detection.[7]
High-Performance Liquid Chromatography (HPLC)
HPLC provides a more quantitative approach for the analysis of this compound.
-
Column: A reverse-phase C18 column is a common starting point for the separation of organic molecules.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile) is typically used. The specific gradient profile would require optimization.
-
Detection: UV detection at a wavelength where this compound exhibits significant absorbance.
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent and filter through a 0.45 µm filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS analysis of organomercurials like this compound can be challenging due to their low volatility and thermal lability. Derivatization is often required to increase volatility.
-
Derivatization: A common method for organomercurials is derivatization with a reagent like sodium tetraethylborate to form more volatile ethylated derivatives.[8]
-
Column: A non-polar or semi-polar capillary column (e.g., DB-5ms) is typically used.
-
Injection: Splitless injection is often preferred for trace analysis.
-
Oven Program: A temperature gradient from a low initial temperature (e.g., 50 °C) to a high final temperature (e.g., 250 °C) is used to separate the analytes.
-
Mass Spectrometry: Electron ionization (EI) is a common ionization technique. The mass spectrometer would be operated in full scan mode to identify the compound based on its mass spectrum or in selected ion monitoring (SIM) mode for targeted quantification.
-
Sample Preparation: The sample would need to be extracted into an organic solvent and then derivatized before injection.[9][10]
Mechanism of Action and Signaling Pathways
This compound exerts its biological effects primarily through the high-affinity binding of its mercury atom to the sulfhydryl (thiol) groups of cysteine residues in proteins.[2] This interaction can lead to the inhibition of various enzymes and transport proteins.
Inhibition of Aquaporins
Aquaporins (AQPs) are water channel proteins that facilitate the movement of water across cell membranes. Some aquaporins, like AQP1, are known to be inhibited by mercurial compounds. The inhibition is thought to occur via the binding of mercury to a cysteine residue located near the pore of the channel, leading to a conformational change that blocks water passage.[11][12]
Caption: this compound sterically blocks the aquaporin water channel.
Inhibition of Lck Signaling in T-Cells
Lymphocyte-specific protein tyrosine kinase (Lck) is a critical enzyme in the T-cell receptor (TCR) signaling pathway, essential for T-cell activation. Inorganic mercury has been shown to inhibit Lck activity, thereby attenuating TCR signaling.[11][12] This inhibition is believed to occur through the covalent modification of cysteine residues within the Lck protein, which disrupts its kinase activity.
Caption: this compound disrupts T-cell activation by inhibiting Lck.
References
- 1. Structural basis of aquaporin inhibition by mercury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mersalyl - Wikipedia [en.wikipedia.org]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound analyticalstandard 486-67-9 [sigmaaldrich.com]
- 6. The examination of organomercury compounds and their formulations by thin-layer chromatography - Analyst (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. GC-MS Sample Preparation | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. GC/MS Sample Preparation | HSC Cores - BookStack [bookstack.cores.utah.edu]
- 11. Structural basis of aquaporin inhibition by mercury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Molecular mechanisms of how mercury inhibits water permeation through aquaporin-1: understanding by molecular dynamics simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Swift Rise and Precipitous Fall of a Mercurial Diuretic: A Technical History of Mersalyl Acid
For Researchers, Scientists, and Drug Development Professionals
Once a cornerstone in the management of edema and congestive heart failure, the organomercurial diuretic Mersalyl acid now serves as a historical case study in the evolution of diuretic therapy. Its potent effects on urine and electrolyte excretion were unparalleled in the early 20th century, but its inherent toxicity ultimately led to its replacement by safer and more targeted agents. This technical guide provides an in-depth exploration of the history of this compound, from its discovery and mechanism of action to its clinical application and eventual decline, supported by quantitative data, detailed experimental protocols, and visualizations of its molecular interactions and the scientific workflows used to characterize it.
From Syphilis Treatment to a Potent Diuretic: The Discovery of Mersalyl
The diuretic properties of mercury compounds were first observed serendipitously in the treatment of syphilis.[1] Inorganic mercury compounds, used for their antimicrobial effects, were noted to increase urine output in patients. This observation paved the way for the development of organic mercurials, which were synthesized to reduce the toxicity of inorganic mercury while retaining its therapeutic effects. Mersalyl, also known as Salyrgan, emerged from this line of research and was introduced into clinical practice in the 1920s. It quickly became a widely used and powerful tool for physicians treating conditions characterized by fluid retention.
Data Presentation: The Diuretic Efficacy of Mersalyl
The diuretic potency of this compound was demonstrated in numerous preclinical and clinical studies. The following tables summarize key quantitative data from historical studies, providing a comparative perspective on its effects on urine volume and electrolyte excretion.
| Diuretic Agent | Dose (mg/kg) | Mean Urine Volume Increase over Control (%) | Animal Model | Reference |
| Mersalyl | 15 | 256.0 ± 20.4 | Rat | [2] |
| Acetazolamide | - | 119.4 ± 24.5 | Rat | [2] |
| Theophylline | - | 26.4 ± 7.8 | Rat | [2] |
| Urea (B33335) (Control) | - | - | Rat | [2] |
| Table 1: Comparative Diuretic Activity of Mersalyl in Rats (Lipschitz Test).[2] |
| Parameter | Control (Pre-Mersalyl) | Peak Effect (Post-Mersalyl) | Subject | Reference |
| Max. Urine Flow (ml/min) | 18.3 | 18.5 | Human | [3] |
| Urinary Na+ (mEq/L) | ~10 | ~150 | Human | [3] |
| Urinary Cl- (mEq/L) | ~15 | ~160 | Human | [3] |
| Table 2: Effect of Mersalyl on Urine Flow and Electrolyte Concentration in a Human Subject.[3] |
Experimental Protocols: Unraveling the Action of a Mercurial
The characterization of this compound's diuretic properties relied on pioneering experimental methodologies of the time. The following protocols provide a detailed look into how these foundational studies were conducted.
Protocol 1: The Lipschitz Test for Diuretic Activity in Rats
This standardized method was crucial for the preclinical screening of diuretic agents in the mid-20th century.
Objective: To quantify the diuretic, saluretic (salt excretion), and natriuretic (sodium excretion) effects of a test compound in comparison to a control and a standard diuretic.
Methodology:
-
Animal Preparation: Male Wistar rats (150-200g) were fasted overnight with free access to water.
-
Hydration: Animals were orally administered a saline solution (0.9% NaCl) at a volume of 25 ml/kg body weight to ensure a state of hydration and promote a baseline urine flow.
-
Grouping and Administration:
-
Control Group: Received the vehicle (e.g., saline) only.
-
Standard Group: Received a known diuretic, such as urea or a later standard like furosemide, for comparison.
-
Test Group(s): Received varying doses of this compound.
-
-
Urine Collection: Rats were placed in metabolic cages that allowed for the separate collection of urine and feces. Urine was collected over a 24-hour period, as the peak diuretic effect of mercurials was known to be delayed.[2]
-
Analysis:
-
Urine Volume: The total volume of urine was measured for each group. The diuretic action was calculated as the ratio of the mean urine volume of the test group to that of the control group. A value greater than 1.0 indicated a diuretic effect.
-
Electrolyte Concentration: The concentrations of sodium (Na+), potassium (K+), and chloride (Cl-) in the urine were determined using flame photometry for Na+ and K+, and titration methods for Cl-.
-
Indices of Activity:
-
Diuretic Index: Ratio of urine volume of the test group to the standard group.
-
Saluretic Index: Sum of Na+ and Cl- excretion in the test group compared to the control.
-
Natriuretic Index: Ratio of Na+ to K+ excretion (Na+/K+). A higher ratio was considered favorable, indicating a greater excretion of sodium relative to potassium.
-
-
Protocol 2: Human Studies on Mersalyl's Effect on Renal Function
Clinical investigations in human subjects were essential to confirm the preclinical findings and understand the therapeutic utility and limitations of Mersalyl.
Objective: To determine the effect of Mersalyl on urine flow and the urinary excretion of electrolytes in human subjects.
Methodology:
-
Subject Selection: Healthy volunteers or patients with conditions such as congestive heart failure were recruited. Baseline measurements of renal function and electrolyte levels were established.
-
Hydration Protocol: To induce a steady state of water diuresis, subjects were instructed to drink a large volume of water (e.g., 1 liter) over a short period, followed by smaller, regular intakes to maintain hydration.
-
Mersalyl Administration: A single intramuscular injection of Mersalyl was administered. The dosage was carefully controlled, often in the range of 1-2 mL of a 10% solution.
-
Urine Collection: Urine samples were collected at regular intervals (e.g., every 15-30 minutes) via voluntary voiding or catheterization. The volume of each sample was recorded.
-
Blood Sampling: Blood samples were drawn periodically to measure plasma electrolyte concentrations and renal clearance markers (e.g., inulin (B196767), creatinine).
-
Analysis:
-
Urine Flow Rate: Calculated from the volume of urine collected over a specific time interval.
-
Urinary Electrolyte Concentration: Sodium, potassium, and chloride concentrations were measured in each urine sample.
-
Renal Clearance: Glomerular filtration rate (GFR) was estimated using inulin or creatinine (B1669602) clearance to assess the impact of the diuretic on kidney function.
-
Electrolyte Excretion Rate: Calculated by multiplying the urine flow rate by the urinary electrolyte concentration.
-
Mandatory Visualizations: Mapping the Action and Investigation of this compound
The following diagrams, generated using the DOT language, illustrate the proposed mechanism of action of this compound and a typical experimental workflow for its evaluation.
References
Mersalyl Acid's Reactivity with Sulfhydryl Groups: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mersalyl (B1676301) acid, an organomercury compound, was historically utilized as a potent diuretic. Although largely replaced in clinical practice by safer alternatives, its biochemical properties, particularly its high reactivity with sulfhydryl (thiol) groups, continue to make it a valuable tool in scientific research. This technical guide provides an in-depth exploration of the core chemical interactions and biological consequences of mersalyl acid's reactivity with sulfhydryl groups. High-affinity binding of the divalent mercuric ion in mersalyl to the thiol groups of proteins is the primary mechanism behind its biological activity. This interaction can lead to significant alterations in protein function, impacting various cellular processes, including ion transport and mitochondrial function.
Chemical Properties of this compound
This compound's structure, featuring a mercury atom, is central to its reactivity. The mercury atom readily forms a covalent bond with the sulfur atom of a sulfhydryl group, found in the amino acid cysteine within protein structures. This interaction is characterized by its high affinity and, in many cases, its reversibility with the addition of other thiol-containing compounds like L-cysteine or dithiothreitol.
Quantitative Data on this compound's Interaction with Sulfhydryl-Containing Proteins
The interaction of this compound with sulfhydryl groups on various proteins leads to their inhibition. The following table summarizes available quantitative data on the inhibitory effects of this compound.
| Target Protein | Organism/Tissue | Inhibition Metric | Value | Reference(s) |
| Na+/K+-ATPase | Not specified | IC50 | 4 µM | |
| Mitochondrial Phosphate (B84403) Carrier | Rat Liver | Inhibition | Sigmoidal curve | |
| Hepatobiliary Mersalyl Uptake Carrier | Rat Liver | S0.5 | 20 µM | |
| Hepatobiliary Mersalyl Uptake Carrier (Basolateral Vesicles) | Rat Liver | S0.5 | 28 µM |
Experimental Protocols
Quantification of Protein Sulfhydryl Groups using Ellman's Reagent
This protocol is a standard method to determine the concentration of free sulfhydryl groups in a protein sample, which is essential for understanding the potential targets of this compound.
Materials:
-
Ellman's Reagent (5,5'-dithio-bis-(2-nitrobenzoic acid) or DTNB)
-
Reaction Buffer: 0.1 M sodium phosphate, pH 8.0
-
Cysteine hydrochloride monohydrate (for standard curve)
-
Protein sample of interest
-
Spectrophotometer
Procedure:
-
Preparation of Ellman's Reagent Solution: Dissolve 4 mg of DTNB in 1 mL of Reaction Buffer.
-
Preparation of Cysteine Standards:
-
Prepare a 1.5 mM stock solution of cysteine hydrochloride monohydrate in Reaction Buffer.
-
Perform serial dilutions to create a standard curve with concentrations ranging from 0 to 1.5 mM.
-
-
Reaction:
-
In separate tubes, mix 50 µL of each standard or the protein sample with 2.5 mL of Reaction Buffer.
-
Add 100 µL of the Ellman's Reagent Solution to each tube.
-
Incubate at room temperature for 15 minutes.
-
-
Measurement:
-
Measure the absorbance of each sample at 412 nm using a spectrophotometer.
-
-
Calculation:
-
Create a standard curve by plotting the absorbance of the cysteine standards against their known concentrations.
-
Determine the concentration of sulfhydryl groups in the protein sample by interpolating its absorbance value on the standard curve.
-
Alternatively, the concentration can be calculated using the Beer-Lambert law and the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹ at 412 nm).
-
Assay for Mersalyl Inhibition of Na+/K+-ATPase Activity
This protocol measures the activity of Na+/K+-ATPase and can be adapted to determine the inhibitory effect of this compound. The assay is based on measuring the inorganic phosphate (Pi) released from ATP hydrolysis.
Materials:
-
Cellular homogenate containing Na+/K+-ATPase
-
Reaction Buffer: 50 mM Tris·HCl (pH 7.2), 5 mM MgCl₂, 20 mM KCl, 100 mM NaCl
-
ATP-Tris solution (20 mM)
-
This compound solution (at various concentrations)
-
Stop Solution: 2.8% ascorbic acid, 0.48% ammonium (B1175870) molybdate, and 2.8% sodium dodecyl sulfate (B86663) in 0.48 M HCl
-
Color Development Solution: 2% sodium citrate, 2% sodium arsenate, and 2% acetic acid
-
Phosphate standard solution (e.g., K₂HPO₄)
-
Spectrophotometer
Procedure:
-
Reaction Setup:
-
Pre-incubate 20 µg of cellular homogenate with various concentrations of this compound in the Reaction Buffer for a defined period (e.g., 10-30 minutes) at 37°C.
-
Prepare a control sample without this compound.
-
-
Initiation of Reaction:
-
Start the reaction by adding the ATP-Tris solution to the pre-incubated samples.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a specific time (e.g., 15-30 minutes).
-
-
Termination of Reaction:
-
Stop the reaction by adding 1 mL of ice-cold Stop Solution.
-
Place the samples on ice for 10 minutes.
-
-
Color Development:
-
Add 1.5 mL of the Color Development Solution and incubate at 37°C for 10 minutes.
-
-
Measurement:
-
Measure the absorbance of the samples at 705 nm.
-
-
Calculation:
-
Create a standard curve using the phosphate standard solution.
-
Determine the amount of Pi released in each sample from the standard curve.
-
Calculate the specific activity of Na+/K+-ATPase (nmol Pi/mg protein/min).
-
Plot the enzyme activity against the concentration of this compound to determine the IC50 value.
-
Mitochondrial Swelling Assay
This protocol assesses the effect of this compound on the mitochondrial permeability transition pore (mPTP) by measuring changes in mitochondrial volume.
Materials:
-
Isolated mitochondria
-
Swelling Buffer: 125 mM KCl, 20 mM Tris base (pH 7.4), 1 mM MgCl₂, 2 mM KH₂PO₄, 5 mM malate, 5 mM glutamate, 1 µM EGTA
-
This compound solution
-
Spectrophotometer with a temperature-controlled cuvette holder
Procedure:
-
Preparation:
-
Resuspend the isolated mitochondria in the Swelling Buffer.
-
Equilibrate the spectrophotometer to 37°C.
-
-
Measurement:
-
Add a small volume of the mitochondrial suspension (e.g., 50 µg of mitochondrial protein) to a cuvette containing the Swelling Buffer.
-
Monitor the baseline absorbance at 525 nm. A decrease in absorbance indicates mitochondrial swelling.
-
-
Induction of Swelling:
-
Add a specific concentration of this compound to the cuvette to induce mPTP opening and subsequent swelling.
-
Continuously monitor the change in absorbance over time.
-
-
Data Analysis:
-
Plot the absorbance at 525 nm against time to visualize the rate and extent of mitochondrial swelling induced by this compound.
-
Signaling Pathways and Experimental Workflows
Signaling Pathway of Mersalyl-Induced Mitochondrial Dysfunction
This compound's interaction with sulfhydryl groups on mitochondrial proteins, such as the phosphate carrier, can trigger a cascade of events leading to mitochondrial dysfunction and potentially cell death.
Experimental Workflow for Assessing Mersalyl's Sulfhydryl Reactivity
A systematic workflow is crucial for characterizing the interaction of this compound with sulfhydryl-containing proteins.
Conclusion
This compound's potent and specific reactivity with sulfhydryl groups makes it a valuable tool for probing the structure and function of a wide range of proteins. Its effects on ion transporters and mitochondrial function have been instrumental in elucidating fundamental cellular processes. While its clinical use has ceased due to toxicity concerns, its application in a research context continues to provide valuable insights into the critical role of sulfhydryl groups in biological systems. This guide provides a foundational understanding and practical protocols for researchers and scientists interested in utilizing this compound as a biochemical probe.
Mersalyl Acid and the Inhibition of Aquaporins: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mersalyl (B1676301) acid, an organomercury compound, has historically been utilized as a diuretic. Its mechanism of action is intrinsically linked to its ability to inhibit aquaporins (AQPs), a family of transmembrane water channels crucial for fluid homeostasis in various tissues. This technical guide provides an in-depth analysis of the interaction between Mersalyl acid and aquaporins, detailing the molecular basis of inhibition, summarizing quantitative data on the effects of related mercurial compounds, and providing comprehensive experimental protocols for studying these interactions. Furthermore, this guide presents visual representations of the physiological pathway affected by this compound and the workflows of key experimental assays.
Introduction to this compound and Aquaporins
This compound is a mercurial diuretic that has largely been superseded in clinical practice by newer, less toxic diuretic agents.[1] However, its historical use and mechanism of action provide a valuable model for understanding the inhibition of aquaporins. Aquaporins are a family of integral membrane proteins that form pores in the membranes of biological cells, facilitating the rapid transport of water and, in some cases, small solutes like glycerol.[2][3] There are 13 known mammalian aquaporins (AQP0-12), each with a distinct tissue distribution and physiological role.[4] The function of most aquaporins can be inhibited by mercury-containing compounds.[2]
Mechanism of Aquaporin Inhibition by this compound
The inhibitory effect of this compound on aquaporins is attributed to its mercury component. Mercurial compounds, including this compound, readily form covalent bonds with the sulfhydryl (-SH) groups of cysteine residues within proteins.[5][6] Many aquaporin isoforms possess a critical cysteine residue located near the narrowest region of their water-conducting pore.[7]
The binding of the mercury atom from this compound to this cysteine residue results in the physical obstruction, or steric hindrance, of the channel.[5][7] This blockage prevents the passage of water molecules through the pore, thereby inhibiting the normal function of the aquaporin. This inhibition is often reversible with the addition of thiol-containing reducing agents, such as 2-mercaptoethanol, which compete for binding to the mercury ion.[5][8]
Quantitative Data on Aquaporin Inhibition by Mercurials
Specific IC50 values for this compound across a range of aquaporin isoforms are not extensively documented in publicly available literature. However, data from studies using mercury chloride (HgCl₂), a related mercurial compound, provide a strong indication of the inhibitory potential of mercurials on various aquaporins. The following table summarizes the available IC50 values for mercurial compounds against different aquaporin isoforms.
| Aquaporin Isoform | Inhibitor | IC50 Value (µM) | Experimental System | Reference(s) |
| AqpZ (WT) | HgCl₂ | 345 | Proteoliposomes | [5] |
| AqpZ (T183C mutant) | HgCl₂ | 84 | Proteoliposomes | [5] |
| AqpZ (L170C mutant) | HgCl₂ | 18 | Proteoliposomes | [5] |
| AQP1 | HgCl₂ | >95% inhibition at 300 µM | Erythrocytes, Vesicles | [9] |
| AQP4 | Bumetanide Derivative (AqB013) | ~20 | Xenopus oocytes | [4][10] |
| AQP3 | Gold-based compound (Auphen) | 0.8 | Human Red Blood Cells | [11][12][13] |
Note: Data for this compound is not specified in the search results. The provided data for HgCl₂ and other inhibitors illustrates the general sensitivity of aquaporins to heavy metals and other compounds.
Experimental Protocols
The inhibition of aquaporin function by compounds like this compound can be assessed using several established experimental assays.
Xenopus laevis Oocyte Swelling Assay
This assay is a classical method for studying the function of heterologously expressed membrane proteins.
Methodology:
-
Oocyte Preparation: Xenopus laevis oocytes are harvested and defolliculated.[10]
-
cRNA Injection: Oocytes are microinjected with cRNA encoding the specific aquaporin isoform of interest. Control oocytes are injected with water. The oocytes are then incubated for 2-5 days to allow for protein expression and insertion into the plasma membrane.[10][14]
-
Inhibitor Incubation: Oocytes are pre-incubated in a buffer solution containing the desired concentration of this compound or a vehicle control.
-
Osmotic Challenge: The oocytes are transferred to a hypotonic solution, creating an osmotic gradient that drives water into the cells.[14]
-
Data Acquisition: The swelling of the oocytes is monitored over time using video microscopy. The change in oocyte volume is calculated from the change in the cross-sectional area.[14][15]
-
Data Analysis: The rate of swelling is proportional to the water permeability of the oocyte membrane. The inhibitory effect of this compound is determined by comparing the swelling rate of treated oocytes to that of untreated controls.
Stopped-Flow Light Scattering
This technique allows for the rapid measurement of water transport in cell suspensions or membrane vesicles.
Methodology:
-
Sample Preparation: A suspension of cells (e.g., erythrocytes, which endogenously express AQP1) or proteoliposomes (liposomes with reconstituted purified aquaporins) is prepared.[1][5]
-
Inhibitor Incubation: The cell or vesicle suspension is incubated with this compound or a vehicle control.
-
Rapid Mixing: In a stopped-flow apparatus, the cell/vesicle suspension is rapidly mixed with a hypertonic solution. This creates an osmotic gradient that drives water out of the cells/vesicles, causing them to shrink.[13]
-
Data Acquisition: The change in cell/vesicle volume is monitored by measuring the intensity of scattered light at a 90-degree angle. As the vesicles shrink, the light scattering intensity increases.[13]
-
Data Analysis: The rate of change in light scattering is fitted to an exponential function to determine the rate constant of water transport. This rate is then used to calculate the osmotic water permeability coefficient (Pf). The percentage of inhibition is calculated by comparing the Pf values of this compound-treated samples to control samples.
Calcein (B42510) Fluorescence Quenching Assay
This cell-based assay utilizes the fluorescent dye calcein to measure changes in cell volume.
Methodology:
-
Cell Culture and Dye Loading: Adherent cells expressing the aquaporin of interest are cultured on a multi-well plate. The cells are then loaded with calcein-AM, a membrane-permeable precursor that is converted to the membrane-impermeable fluorescent dye calcein by intracellular esterases.[2]
-
Inhibitor Incubation: The cells are incubated with various concentrations of this compound or a vehicle control.
-
Osmotic Challenge: A hypertonic solution is added to the wells, causing water to exit the cells and the cells to shrink.
-
Data Acquisition: As the cells shrink, the intracellular concentration of calcein increases, leading to self-quenching of its fluorescence. The decrease in fluorescence intensity is measured over time using a fluorescence plate reader.[2][11]
-
Data Analysis: The rate of fluorescence quenching is proportional to the rate of water efflux. The inhibitory effect of this compound is quantified by comparing the quenching rates in treated versus untreated cells.
Visualizations
Signaling Pathways and Physiological Processes
The primary physiological effect of this compound as a diuretic is mediated by the inhibition of aquaporins in the kidney. The following diagram illustrates this process.
Caption: Diuretic effect of this compound via aquaporin inhibition in the kidney.
Experimental Workflows
The following diagrams illustrate the workflows for the key experimental protocols described above.
Xenopus Oocyte Swelling Assay Workflow
Caption: Workflow for the Xenopus oocyte swelling assay.
Stopped-Flow Light Scattering Workflow
Caption: Workflow for stopped-flow light scattering.
Calcein Fluorescence Quenching Assay Workflow
Caption: Workflow for the calcein fluorescence quenching assay.
Conclusion
This compound serves as a classic example of an aquaporin inhibitor, with its diuretic properties directly linked to the blockade of water reabsorption in the renal tubules. While its clinical use is limited due to toxicity, the study of its interaction with aquaporins continues to provide valuable insights into the structure-function relationship of these vital water channels. The experimental protocols detailed in this guide offer robust methods for the continued investigation of aquaporin inhibitors, which hold therapeutic promise for a variety of conditions involving dysregulated water balance. Further research to determine the specific inhibitory profiles of compounds like this compound against the full spectrum of aquaporin isoforms will be crucial for the development of more targeted and less toxic aquaporin modulators.
References
- 1. COMPARISON OF THE HEMODYNAMIC EFFECTS OF MERCURIAL DIURETICS AND DIGITALIS IN CONGESTIVE HEART FAILURE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aquaporin mediated water flux as a target for diuretic development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aquaporins: important but elusive drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural basis of aquaporin inhibition by mercury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Rapid Identification of Novel Inhibitors of the Human Aquaporin-1 Water Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Adenylate cyclase from rat-liver plasma membrane: inhibition by mersalyl and other mercurial derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Higher Expression Levels of Aquaporin Family of Proteins in the Kidneys of Arid-Desert Living Lepus yarkandensis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of Aquaporin-1 and Aquaporin-4 Water Permeability by a Derivative of the Loop Diuretic Bumetanide Acting at an Internal Pore-Occluding Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting Aquaporin Function: Potent Inhibition of Aquaglyceroporin-3 by a Gold-Based Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Targeting aquaporin function: potent inhibition of aquaglyceroporin-3 by a gold-based compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. LACK OF AQUAPORIN-4 WATER TRANSPORT INHIBITION BY ANTIEPILEPTICS AND ARYLSULFONAMIDES - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mpinat.mpg.de [mpinat.mpg.de]
An In-depth Technical Guide on Organomercurial Compounds in Biomedical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Organomercurial compounds, characterized by a covalent bond between a mercury atom and a carbon atom, have a long and complex history in biomedical applications. Historically, they were utilized as antiseptics, diuretics, and preservatives. However, their significant toxicity, particularly neurotoxicity, has led to a substantial decline in their therapeutic use. Despite this, organomercurials remain relevant in biomedical research as tools to probe cellular processes, study enzyme inhibition, and understand the mechanisms of heavy metal toxicity. This guide provides a comprehensive technical overview of the core aspects of organomercurial compounds, including their mechanisms of action, quantitative toxicological data, and detailed experimental protocols for their study.
Data Presentation
Quantitative Toxicity Data
The toxicity of organomercurial compounds varies significantly depending on the specific compound, the route of administration, and the species being tested. The following tables summarize key quantitative toxicity data for several common organomercurials.
Table 1: Acute Toxicity of Selected Organomercurial Compounds
| Compound | Species | Route of Exposure | LD50 (mg/kg) |
| Methylmercury chloride | Rat | Oral | 29.9 |
| Ethylmercury chloride | Rat | Oral | 40 |
| Thimerosal | Rat | Oral | 75 |
| Merbromin | Mouse | Intravenous | 10 |
| Phenylmercuric acetate | Rat | Oral | 22 |
Data compiled from various sources. LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population.
Enzyme Inhibition Data
A primary mechanism of organomercurial toxicity is the inhibition of enzymes, particularly those containing reactive thiol or selenol groups. Thioredoxin reductase and glutathione (B108866) S-transferase are key targets.
Table 2: Inhibition of Key Enzymes by Organomercurial Compounds
| Compound | Enzyme | Species/System | IC50 |
| Mercuric Chloride (HgCl₂) | Thioredoxin Reductase (TrxR) | Recombinant rat | 7.2 nM |
| Methylmercury (MeHg) | Thioredoxin Reductase (TrxR) | Recombinant rat | 19.7 nM |
| Merbromin | Glutathione S-Transferase P1-1 (GST P1-1) | Purified human | Low micromolar range[1] |
| Thimerosal | Glutathione S-Transferase (GST) | Not readily available | Not readily available |
| Ethylmercury | Glutathione S-Transferase (GST) | Not readily available | Not readily available |
Signaling Pathways and Mechanisms of Toxicity
Organomercurial compounds exert their toxic effects through the disruption of multiple cellular signaling pathways. Their high affinity for sulfhydryl (-SH) groups in proteins is a central feature of their mechanism of action.
Disruption of Glutamate (B1630785) Homeostasis and Excitotoxicity
Methylmercury, in particular, is known to disrupt glutamate homeostasis, leading to excitotoxicity and neuronal cell death. This occurs through several mechanisms: inhibition of glutamate uptake by astrocytes, increased glutamate release from presynaptic terminals, and subsequent overactivation of glutamate receptors, leading to an influx of Ca2+ and downstream apoptotic signaling.
Induction of Oxidative Stress via the Nrf2 Pathway
Organomercurials are potent inducers of oxidative stress. Methylmercury can activate the Nrf2 signaling pathway, a key regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept inactive by Keap1. Upon exposure to electrophiles like methylmercury, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of antioxidant genes.
Experimental Protocols
Workflow for In Vitro Cytotoxicity Assessment
A common initial step in evaluating the biological effects of organomercurial compounds is to determine their cytotoxicity. The MTT assay is a widely used colorimetric assay to assess cell metabolic activity as an indicator of cell viability.
Detailed Protocol: Thioredoxin Reductase (TrxR) Activity Assay
This protocol describes a method to measure the activity of TrxR in cell lysates, which is a key target of organomercurial compounds.
1. Materials:
-
Cell lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA)
-
Bradford reagent for protein quantification
-
Assay buffer (100 mM potassium phosphate, pH 7.0, 10 mM EDTA, 0.2 mM NADPH)
-
Insulin (B600854) solution (10 mg/mL in assay buffer)
-
DTNB [5,5'-dithiobis(2-nitrobenzoic acid)] solution (20 mM in ethanol)
-
Organomercurial compound of interest
-
96-well microplate
-
Spectrophotometer (plate reader)
2. Procedure:
-
Cell Lysate Preparation:
-
Culture cells to the desired confluency.
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cytosolic fraction) and determine the protein concentration using the Bradford assay.
-
-
Assay Reaction:
-
In a 96-well plate, add the following to each well:
-
x µL of cell lysate (containing a consistent amount of protein, e.g., 20 µg)
-
y µL of organomercurial compound at various concentrations (or vehicle control)
-
Assay buffer to a final volume of 180 µL.
-
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of insulin solution to each well.
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction by adding 10 µL of DTNB solution.
-
-
Measurement:
-
Measure the absorbance at 412 nm using a microplate reader.
-
-
Data Analysis:
-
The activity of TrxR is proportional to the reduction of DTNB, which is measured by the increase in absorbance.
-
Calculate the percent inhibition for each concentration of the organomercurial compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Detailed Protocol: Glutathione S-Transferase (GST) Activity Assay
This protocol outlines a common method for measuring GST activity using the substrate 1-chloro-2,4-dinitrobenzene (B32670) (CDNB).
1. Materials:
-
Cell lysis buffer (e.g., 100 mM potassium phosphate, pH 7.0, containing 2 mM EDTA)
-
Bradford reagent for protein quantification
-
Assay buffer (100 mM potassium phosphate, pH 6.5)
-
Reduced glutathione (GSH) solution (100 mM in water)
-
1-chloro-2,4-dinitrobenzene (CDNB) solution (100 mM in ethanol)
-
Organomercurial compound of interest
-
96-well UV-transparent microplate
-
Spectrophotometer (plate reader) capable of reading at 340 nm
2. Procedure:
-
Cell Lysate Preparation:
-
Prepare cell lysates as described in the TrxR activity assay protocol.
-
-
Assay Reaction:
-
Prepare a reaction cocktail containing:
-
980 µL Assay buffer
-
10 µL of 100 mM GSH solution
-
10 µL of 100 mM CDNB solution
-
-
In a 96-well plate, add the following to each well:
-
x µL of cell lysate (containing a consistent amount of protein, e.g., 10-20 µg)
-
y µL of organomercurial compound at various concentrations (or vehicle control)
-
Assay buffer to a final volume of 180 µL.
-
-
Equilibrate the plate to 25°C.
-
Initiate the reaction by adding 20 µL of the reaction cocktail to each well.
-
-
Measurement:
-
Immediately measure the increase in absorbance at 340 nm every minute for 5-10 minutes.
-
-
Data Analysis:
-
Determine the rate of reaction (change in absorbance per minute) from the linear portion of the curve.
-
Calculate the specific activity of GST.
-
Calculate the percent inhibition for each concentration of the organomercurial compound.
-
Determine the IC50 value.
-
Conclusion
Organomercurial compounds, while largely phased out from clinical use due to their toxicity, remain valuable tools in biomedical research. Their potent and often specific interactions with cellular components, particularly enzymes with reactive thiol and selenol groups, provide insights into fundamental biological processes and mechanisms of toxicity. The quantitative data and detailed experimental protocols provided in this guide are intended to support researchers in the safe and effective use of these compounds to advance our understanding of cellular function and toxicology. It is imperative that all work with organomercurial compounds be conducted with strict adherence to safety protocols due to their inherent hazards.
References
Mersalyl Acid: A Technical Review of its Antiviral Properties
For the attention of: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides an in-depth review of the historical investigations into the antiviral properties of Mersalyl acid, an organomercurial compound previously used as a diuretic. While research on this compound is dated, the existing data provides a foundation for understanding the potential antiviral activity of organomercurials and their mechanism of action. This document summarizes the known antiviral spectrum of this compound, details the experimental protocols utilized in its assessment, and presents a hypothetical mechanism of action based on its known biochemical properties as a sulfhydryl inhibitor. Due to the age of the primary research, specific quantitative metrics such as EC50, IC50, and CC50 values are not available in the public domain. The information presented herein is based on a comprehensive review of available scientific literature.
Introduction
This compound is an organomercuric compound that was historically used for its potent diuretic effects.[1][2] Like other compounds in its class, its therapeutic use has been discontinued (B1498344) due to toxicity concerns, primarily related to mercury content.[1][2][3] However, early scientific investigations revealed that this compound possesses antiviral properties against a select group of viruses.[4][5][6] This guide revisits these findings to provide a technical overview for researchers interested in the antiviral mechanisms of organometallics and sulfhydryl-reactive compounds. The primary mechanism of action for organomercurials is believed to be the high-affinity binding to sulfhydryl groups on proteins, which can lead to the inhibition of critical viral or host cell enzymes necessary for viral replication.[2][7][8]
Antiviral Activity of this compound
The primary investigation into the antiviral properties of this compound was conducted in 1975, evaluating its efficacy in both in vivo (mice) and in vitro (tissue culture) models against a range of human and animal viruses.[4][5][6] The findings of these studies are summarized below.
Data Presentation: Summary of Antiviral Activity
Due to the historical nature of the primary research, specific quantitative data such as 50% effective concentration (EC50), 50% inhibitory concentration (IC50), and 50% cytotoxic concentration (CC50) are not available. The table below presents the qualitative antiviral activity of this compound as reported in the literature.
| Virus Family | Virus | In Vivo Activity (Mice) | In Vitro Activity (Tissue Culture) | Reference |
| Picornaviridae | Coxsackievirus A21 | Active | Inactive | [4][5][6] |
| Picornaviridae | Coxsackievirus B1 | Active | Inactive | [4][5][6] |
| Herpesviridae | Herpes Simplex Virus | Active (topical) | Inactive (systemic) | [4][5][6] |
| Picornaviridae | Columbia SK Virus | Inactive | Not Reported | [4][5][6] |
| Orthomyxoviridae | Influenza Virus | Inactive | Inactive | [4][5][6] |
| Togaviridae | Semliki Forest Virus | Inactive | Inactive | [4][5][6] |
| Paramyxoviridae | Sendai Virus | Inactive | Inactive | [4][5][6] |
| Picornaviridae | Rhinovirus | Not Reported | Inactive | [4][5][6] |
| Poxviridae | Vaccinia Virus | Not Reported | Inactive | [4][5][6] |
Experimental Protocols
The following sections detail the methodologies employed in the investigation of this compound's antiviral properties, reconstructed from the available literature.
In Vivo Antiviral Assay in Mice (Coxsackievirus A21 and B1)
This protocol describes the general procedure for evaluating the efficacy of this compound against Coxsackievirus infections in a murine model.
Objective: To determine the in vivo antiviral activity of this compound against Coxsackievirus A21 and B1 in mice.
Materials:
-
Mice (specific strain and age as per standardized models for Coxsackievirus infection)
-
Coxsackievirus A21 and B1 viral stocks of known titer
-
This compound solution for injection
-
Sterile saline or appropriate vehicle control
-
Syringes and needles for infection and treatment administration
Procedure:
-
Animal Acclimatization: Mice are acclimatized to the laboratory conditions for a specified period before the experiment.
-
Infection: A lethal or sublethal dose of Coxsackievirus A21 or B1 is administered to the mice, typically via intraperitoneal injection.
-
Treatment: this compound is administered intraperitoneally immediately after infection.[4][5][6] Control groups receive a vehicle control. Delayed treatment groups may be included where administration is postponed for 1 or 2 hours post-infection.[4][5][6]
-
Observation: Mice are observed daily for a defined period (e.g., 14-21 days) for signs of morbidity (e.g., paralysis, weight loss) and mortality.
-
Data Analysis: The primary endpoints are the cumulative mortality and the mean survival time. Statistical analysis (e.g., log-rank test) is used to compare the treated and control groups.
Topical Antiviral Assay in Mice (Herpes Simplex Virus)
This protocol outlines the methodology for assessing the topical efficacy of this compound against Herpes Simplex Virus-induced dermatitis in a murine model.
Objective: To evaluate the topical antiviral activity of this compound against Herpes Simplex Virus (HSV) skin infections in mice.
Materials:
-
Mice (specific strain susceptible to HSV skin infection)
-
Herpes Simplex Virus stock of known titer
-
Vehicle control solution
-
Materials for skin abrasion and viral inoculation
Procedure:
-
Skin Preparation: An area of skin on the back of the mice is shaved and lightly abraded to allow for viral entry.
-
Viral Inoculation: A defined titer of HSV is applied to the abraded skin area.
-
Topical Treatment: The 5% aqueous solution of this compound is applied topically to the infected skin area at specified time points post-infection. A control group is treated with the vehicle solution.
-
Lesion Scoring: The development and severity of herpetic lesions are scored daily for a defined observation period.
-
Data Analysis: The lesion scores between the this compound-treated and control groups are compared using appropriate statistical methods to determine if there is a significant reduction in lesion severity.
In Vitro Antiviral Assay (Plaque Reduction Assay)
While this compound was reported to be inactive in the tissue culture systems tested, the following is a generalized protocol for how such an evaluation would be conducted using a plaque reduction assay.
Objective: To determine the in vitro antiviral activity of this compound by quantifying the reduction in viral plaques.
Materials:
-
Susceptible host cell line (e.g., Vero cells for Herpes Simplex Virus)
-
Virus stock of known titer
-
This compound solutions at various concentrations
-
Cell culture medium and supplements
-
Overlay medium (e.g., containing methylcellulose)
-
Crystal violet staining solution
Procedure:
-
Cell Seeding: Host cells are seeded in multi-well plates and grown to confluency.
-
Virus Adsorption: The cell monolayers are infected with a known amount of virus for a 1-hour adsorption period.
-
Treatment: After adsorption, the virus inoculum is removed, and the cells are washed. Overlay medium containing various concentrations of this compound is added to the wells. Control wells receive overlay medium without the compound.
-
Incubation: The plates are incubated for a period sufficient for plaque formation (typically 2-3 days for HSV).
-
Plaque Visualization: The overlay medium is removed, and the cell monolayers are fixed and stained with crystal violet to visualize the viral plaques.
-
Plaque Counting: The number of plaques in each well is counted.
-
Data Analysis: The percentage of plaque reduction is calculated for each concentration of this compound compared to the virus control. This data would be used to calculate an EC50 value if the compound were active.
Mechanism of Action
The precise molecular mechanism of this compound's antiviral activity has not been fully elucidated. However, based on its chemical nature as an organomercurial and a known sulfhydryl inhibitor, a plausible mechanism can be proposed.
Sulfhydryl Group Inhibition
This compound, like other organomercurials, readily forms covalent bonds with the sulfhydryl (-SH) groups of cysteine residues in proteins.[2][7] This interaction can lead to conformational changes and inactivation of the protein. Many viral and host cell enzymes that are critical for viral replication, such as polymerases and proteases, contain essential cysteine residues in their active sites. By binding to these sulfhydryl groups, this compound could directly inhibit the function of these enzymes, thereby blocking viral replication.
Hypothetical Signaling Pathway of Viral Inhibition
The following diagram illustrates a hypothetical pathway for the antiviral action of this compound, focusing on the inhibition of viral RNA synthesis, a mechanism observed with other organomercurial compounds.[1]
Caption: Hypothetical mechanism of this compound's antiviral action.
Experimental Workflow for Mechanism of Action Studies
To further elucidate the mechanism of action of this compound, a series of experiments could be conducted as outlined in the workflow below.
Caption: Experimental workflow for elucidating the antiviral mechanism.
Toxicity and Safety Considerations
This compound is an organomercurial compound and is considered highly toxic.[2][3] Its use as a diuretic was discontinued due to a poor safety profile, including the risk of renal toxicity.[2][8] The high-affinity binding of mercury to sulfhydryl groups is not specific to viral proteins and can disrupt the function of essential host cell enzymes, leading to cytotoxicity.[2] Any future research into the antiviral potential of this compound or related compounds must prioritize a thorough evaluation of their toxicological profile.
Conclusion
The historical data on this compound demonstrates that organomercurial compounds can exhibit antiviral activity, particularly against certain RNA viruses in vivo. The likely mechanism of action is the inhibition of essential viral enzymes through interaction with sulfhydryl groups. However, the significant toxicity associated with mercury-containing compounds presents a major barrier to their therapeutic development. Despite this, the study of this compound provides valuable insights into a potential antiviral strategy and highlights the importance of sulfhydryl-containing proteins as targets for antiviral drug design. Future efforts in this area could focus on developing non-toxic compounds that can selectively target viral sulfhydryl-containing proteins.
References
- 1. Mode of action of 2-furylmercury chloride, an anti-rhinovirus compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of A Neonatal Mouse Model for Coxsackievirus B1 Antiviral Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. Virus Plaque Assay: A Technique to Measure Infectious Herpes Simplex Virus via Quantification of Plaques Formed in Monolayer of Virus-Infected Cells [jove.com]
- 5. Novel Method Based on Real-Time Cell Analysis for Drug Susceptibility Testing of Herpes Simplex Virus and Human Cytomegalovirus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Organomercury chemistry - Wikipedia [en.wikipedia.org]
- 8. This compound | C13H17HgNO6 | CID 12358988 - PubChem [pubchem.ncbi.nlm.nih.gov]
Toxicity and Safety Handling of Mersalyl Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mersalyl (B1676301) acid, an organomercurial compound, was historically used as a diuretic. However, due to its toxicity profile, it has been largely replaced by safer alternatives.[1][2] This guide provides a comprehensive overview of the toxicity and safety handling of Mersalyl acid, intended for professionals in research and drug development. It covers quantitative toxicity data, mechanisms of action, and detailed protocols for handling, spillage, and disposal, supplemented with diagrams of key signaling pathways and experimental workflows.
Toxicological Profile
This compound exhibits significant toxicity, primarily targeting the gastrointestinal tract, nervous system, and kidneys.[3][4] Its toxic effects are largely attributed to the presence of mercury, which has a high affinity for sulfhydryl groups in proteins, leading to enzyme inhibition and cellular damage.[5]
Quantitative Toxicity Data
The following table summarizes the available quantitative toxicity data for this compound. It is important to note that much of this data is historical, and modern, detailed studies are limited.
| Parameter | Value | Species | Route of Administration | Reference |
| LD50 (Oral) | 5.01 mg/kg | Data not specified | Oral | [6] |
| LC50 (Inhalation) | 0.0501 mg/l (4 h) | Data not specified | Inhalation (dust/mist) | [6] |
| LD50 (Intravenous) | 72.6 mg/kg | Mice | Intravenous | [7][8] |
| LD50 (Intravenous) | 17.7 mg/kg | Rats | Intravenous | [7][8] |
| LD50 (Intramuscular) | Poison | Data not specified | Intramuscular | [7] |
| LD50 (Intraperitoneal) | Poison | Data not specified | Intraperitoneal | [7] |
| Reported Fatal Dose (Human) | 100 mg (average for organic mercurials) | Human | Not specified | [5] |
Organ-Specific Toxicity
-
Nephrotoxicity : As a mercurial diuretic, this compound's primary site of action and toxicity is the kidney.[4] It can cause damage to the renal tubules.[5]
-
Neurotoxicity : Chronic exposure to mercury compounds can lead to neurological effects, including tremors and impaired motor control.[9]
-
Gastrointestinal Toxicity : Ingestion can cause severe gastrointestinal distress, including pain, vomiting, and purging.[9] Based on human evidence, it can lead to stomach irregularities.[6]
Genotoxicity, Carcinogenicity, and Reproductive Toxicity
-
Genotoxicity : There is no data available on the germ cell mutagenicity of this compound.[6]
-
Carcinogenicity : this compound is not classified as a probable, possible, or confirmed human carcinogen by IARC, nor is it listed as a known or anticipated carcinogen by NTP or OSHA.[6] However, one source suggests it is a "possible carcinogen".[10]
-
Reproductive Toxicity : this compound is known to the State of California to cause birth defects or other reproductive harm.[6] Animal studies have indicated the potential for fetal toxicity.[5]
Mechanisms of Toxicity and Action
The primary mechanism of action for this compound involves its interaction with sulfhydryl (-SH) groups on various proteins, leading to a cascade of cellular effects.
Inhibition of Sulfhydryl-Containing Proteins
The mercury component of this compound has a high affinity for sulfhydryl groups, forming mercaptide bonds. This interaction can alter protein structure and function, leading to widespread enzyme inhibition.[5]
Diuretic Effect and Renal Toxicity
This compound exerts its diuretic effect by inhibiting the Na-K-Cl cotransporter (NKCC) in the thick ascending limb of the loop of Henle in the kidney.[11][12] This inhibition reduces the reabsorption of sodium, chloride, and potassium, leading to increased water excretion (diuresis).[5][7] The interaction with sulfhydryl groups on the transporter protein is believed to be central to this mechanism.
Stimulation of Renin Secretion
Interestingly, Mersalyl has been shown to stimulate renin secretion from the juxtaglomerular cells of the kidney. This effect is also mediated by its interaction with sulfhydryl groups on the cell membrane, although the exact downstream signaling pathway is not fully elucidated.[9] This stimulation is independent of its diuretic action.[9]
Inhibition of Aquaporins
Mercury compounds, including this compound, are known to inhibit aquaporins, the water channels in cell membranes. The proposed mechanism is steric hindrance, where the mercury atom physically blocks the pore of the aquaporin channel, thereby impeding water transport.[13]
Below is a diagram illustrating the proposed mechanism of this compound's effect on juxtaglomerular cells.
Caption: Proposed mechanism of this compound-induced renin secretion.
Safety Handling and Personal Protective Equipment (PPE)
Due to its high toxicity, strict safety protocols must be followed when handling this compound.
Engineering Controls
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[9]
-
Ensure adequate ventilation to prevent the accumulation of dust or mists.[6]
Personal Protective Equipment (PPE)
-
Eye/Face Protection : Wear chemical safety goggles and a face shield.
-
Skin Protection :
-
Respiratory Protection : For operations that may generate dust or aerosols, a P3 (EN 143) respirator cartridge or a self-contained breathing apparatus should be used.[6]
General Hygiene Practices
-
Avoid all personal contact, including inhalation and skin/eye contact.[9]
-
Do not eat, drink, or smoke in areas where this compound is handled.[9]
-
Wash hands thoroughly with soap and water after handling.[9]
-
Contaminated clothing should be removed immediately and laundered separately before reuse.[9]
Spill Cleanup and Waste Disposal
Spill Cleanup
In the event of a spill, follow these procedures:
-
Minor Spills :
-
Evacuate non-essential personnel from the area.
-
Wear appropriate PPE as described in Section 3.2.
-
Cover the spill with an inert absorbent material such as sand, earth, or vermiculite.[14] Do not use combustible materials like paper towels.
-
Carefully sweep or vacuum up the absorbed material. Use a vacuum cleaner equipped with a HEPA filter.[9]
-
Place the waste in a sealed, labeled container for disposal.[9]
-
Clean the spill area with a detergent solution and water.[15]
-
-
Major Spills :
-
Evacuate the area immediately and alert emergency responders.
-
Isolate the spill area and prevent entry.
-
Do not attempt to clean up a major spill without specialized training and equipment.
-
Waste Disposal
-
This compound and any contaminated materials must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[6]
-
Do not dispose of this compound in the trash or down the drain.
-
Leave the chemical in its original container if possible. Do not mix with other waste.[6]
The following diagram outlines a general workflow for handling a chemical spill.
Caption: General workflow for chemical spill cleanup.
Experimental Protocols
The following are generalized protocols for assessing the toxicity and diuretic activity of a substance like this compound. These should be adapted and approved by the relevant institutional animal care and use committee (IACUC) before implementation.
Acute Oral Toxicity (LD50) Determination in Rodents (Up-and-Down Procedure)
This protocol is based on the OECD Test Guideline 425.
-
Animal Model : Use a single sex of a standard laboratory rodent strain (e.g., Wistar rats), typically females as they are often more sensitive.
-
Housing and Acclimation : House animals individually with controlled temperature, humidity, and a 12-hour light/dark cycle. Allow for an acclimation period of at least 5 days.
-
Fasting : Fast animals overnight (for rats) prior to dosing, with water available ad libitum.
-
Dose Preparation : Prepare a solution or suspension of this compound in a suitable vehicle (e.g., distilled water or saline). The concentration should be such that the required dose can be administered in a volume that does not exceed 10 mL/kg body weight.
-
Dosing : Administer the test substance by oral gavage.
-
Sequential Dosing :
-
Start with a single animal at a dose estimated to be near the LD50.
-
If the animal survives, the next animal is dosed at a higher level (e.g., by a factor of 1.5-2.0).
-
If the animal dies, the next animal is dosed at a lower level.
-
Continue this sequential dosing until the stopping criteria are met (e.g., a certain number of reversals in outcome).
-
-
Observation :
-
Observe animals closely for the first few hours after dosing and then at least once daily for 14 days.
-
Record all signs of toxicity, including changes in behavior, appearance, and physiological functions.
-
Record mortality and time of death.
-
-
Data Analysis : Calculate the LD50 and its confidence interval using a validated statistical method, such as the maximum likelihood method.
Diuretic Activity Assay in Rats
This protocol is based on the Lipschitz method.
-
Animal Model : Use male or female Wistar rats, divided into control and treatment groups.
-
Housing and Preparation : House animals in metabolic cages to allow for the separate collection of urine and feces. Fast animals for 18 hours before the experiment, with free access to water.
-
Hydration : Administer a hydrating load of normal saline (e.g., 25 mL/kg) intraperitoneally to all animals to ensure a baseline urine flow.
-
Dosing :
-
The control group receives the vehicle only.
-
The standard group receives a known diuretic (e.g., furosemide (B1674285) at 10 mg/kg).
-
The test group(s) receive this compound at various doses (e.g., 15 mg/kg) dissolved in the saline vehicle, administered intraperitoneally.
-
-
Urine Collection : Collect urine for a specified period, typically up to 24 hours for mercurial diuretics, as their onset of action can be delayed.
-
Measurements :
-
Measure the total urine volume for each animal.
-
Analyze urine for electrolyte concentrations (Na+, K+, Cl-).
-
-
Data Analysis : Compare the urine output and electrolyte excretion of the this compound-treated group to the control and standard diuretic groups. The diuretic activity can be expressed as the ratio of the mean urine volume of the test group to that of the control group.
The workflow for a typical diuretic activity study is depicted below.
Caption: Workflow for a diuretic activity study in rats.
Conclusion
This compound is a highly toxic compound that requires stringent safety measures for its handling and disposal. Its mechanisms of toxicity are primarily linked to the reactivity of its mercury component with sulfhydryl groups, leading to significant renal, neurological, and gastrointestinal effects. While it has been largely superseded in clinical use, an understanding of its toxicological profile and safe handling practices remains crucial for researchers and professionals who may encounter this compound in a laboratory setting. Adherence to the detailed protocols for handling, spill management, and experimental procedures is paramount to ensure personnel safety and the integrity of research data.
References
- 1. Toxicity of methylmercury: effects on different ages of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mersalyl: a diuretic with antiviral properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijpp.com [ijpp.com]
- 4. :: Environmental Analysis Health and Toxicology [eaht.org]
- 5. Cell signaling pathways step-by-step [mindthegraph.com]
- 6. journal.r-project.org [journal.r-project.org]
- 7. youtube.com [youtube.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. Cellular mechanism of stimulation of renin secretion by the mercurial diuretic mersalyl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Study of diuretic activity of drugs using ratsmice.pptx [slideshare.net]
- 12. Na–K–Cl cotransporter - Wikipedia [en.wikipedia.org]
- 13. Regulation of renin secretion by renal juxtaglomerular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mechanisms of sodium, potassium and chloride transport by the renal distal tubule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Methodological & Application
Application Notes and Protocols for Utilizing Mersalyl Acid in the Inhibition of Mitochondrial Phosphate Transport
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mersalyl acid, an organomercurial compound, has long been characterized as a potent inhibitor of phosphate (B84403) transport across the inner mitochondrial membrane. Its mechanism of action involves the covalent modification of sulfhydryl (-SH) groups on the mitochondrial phosphate carrier (PiC), a key protein in cellular metabolism responsible for importing cytosolic phosphate into the mitochondrial matrix. This inhibition disrupts oxidative phosphorylation and ATP synthesis. These application notes provide detailed protocols for the use of this compound as a tool to study mitochondrial phosphate transport, offering insights for researchers in cellular metabolism, mitochondrial biology, and drug development.
Mechanism of Action
This compound targets and binds to the sulfhydryl groups of cysteine residues within the mitochondrial phosphate carrier protein.[1] This interaction is rapid and leads to a conformational change in the carrier, thereby blocking the translocation of phosphate ions. The inhibition is concentration-dependent and occurs swiftly at micromolar concentrations.
Data Presentation
The following table summarizes the quantitative data regarding the inhibition of mitochondrial phosphate transport by this compound, as reported in the scientific literature.
| Parameter | Value | Cell/System Type | Reference |
| Inhibitory Concentration | ≥ 10 µM for rapid inhibition (<10 sec) | Rat Liver Mitochondria | [1] |
| Binding Affinity (Kd) | < 10 µM (high-affinity sites) | Rat Liver Mitochondria | [1] |
| Stoichiometry for Complete Inhibition | 3.5-4.5 nmol/mg mitochondrial protein | Rat Liver Mitochondria | [1] |
| Effect | Abolished high phosphate-induced vascular calcification | Vascular Smooth Muscle Cells | [2][3] |
Signaling Pathway and Experimental Workflow
To visually represent the processes involved, the following diagrams illustrate the signaling pathway of phosphate transport and its inhibition by this compound, as well as a typical experimental workflow.
Caption: Mechanism of this compound inhibition of the mitochondrial phosphate carrier.
Caption: Experimental workflow for assessing this compound's effect on phosphate uptake.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Ammonium hydroxide (B78521) (NH4OH) solution
-
Nuclease-free water
-
Sterile microcentrifuge tubes
Protocol:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
To prepare a stock solution (e.g., 10 mM), add a small volume of NH4OH to dissolve the powder, as this compound is soluble in this reagent.[4]
-
Once dissolved, bring the solution to the final desired volume with nuclease-free water.
-
Vortex briefly to ensure homogeneity.
-
Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.
Isolation of Rat Liver Mitochondria
This protocol is adapted from established methods for isolating functional mitochondria.[5][6][7][8]
Materials:
-
Rat liver tissue
-
Isolation Buffer I: 220 mM mannitol, 70 mM sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.4
-
Isolation Buffer II: 220 mM mannitol, 70 mM sucrose, 10 mM HEPES, pH 7.4
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Dounce homogenizer or a shearing-type homogenizer
-
Refrigerated centrifuge
Protocol:
-
Euthanize the rat according to approved animal welfare protocols.
-
Excise the liver and immediately place it in ice-cold Isolation Buffer I.
-
Mince the liver tissue into small pieces and wash several times with ice-cold Isolation Buffer I to remove excess blood.
-
Add fresh, ice-cold Isolation Buffer I (approximately 10 mL per gram of tissue) containing 0.1% (w/v) BSA.
-
Homogenize the tissue on ice using a Dounce homogenizer (10-15 strokes) or a shearing-type homogenizer at a low speed.
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to pellet nuclei and cell debris.
-
Carefully transfer the supernatant to a new pre-chilled centrifuge tube and centrifuge at 9,400 x g for 10 minutes at 4°C to pellet the mitochondria.
-
Discard the supernatant. Resuspend the mitochondrial pellet gently in ice-cold Isolation Buffer II.
-
Repeat the centrifugation at 9,400 x g for 10 minutes at 4°C.
-
Discard the supernatant and resuspend the final mitochondrial pellet in a minimal volume of Isolation Buffer II.
-
Determine the protein concentration of the mitochondrial suspension using a standard protein assay (e.g., Bradford or BCA). Keep the mitochondrial preparation on ice and use it within a few hours.
Mitochondrial Phosphate Uptake Assay
This protocol describes a radiolabeled phosphate uptake assay to measure the inhibitory effect of this compound.
Materials:
-
Isolated rat liver mitochondria
-
Assay Buffer: 125 mM KCl, 20 mM HEPES, 2 mM K2HPO4, 1 mM MgCl2, 1 mM EGTA, pH 7.2
-
[³²P]-Orthophosphoric acid
-
This compound stock solution
-
Rotenone (B1679576) (mitochondrial complex I inhibitor)
-
Valinomycin (B1682140) (potassium ionophore)
-
Stop Solution: Ice-cold Assay Buffer containing a high concentration of unlabeled phosphate (e.g., 100 mM)
-
Silicone oil (e.g., a mixture of Dow-Corning 550 and 556)
-
Scintillation vials and scintillation cocktail
Protocol:
-
Prepare reaction tubes on ice. For each reaction, add the appropriate volume of Assay Buffer.
-
Add rotenone to a final concentration of 2 µM to prevent phosphate metabolism via oxidative phosphorylation.
-
To the experimental tubes, add this compound to the desired final concentration (e.g., 10-50 µM). For control tubes, add an equivalent volume of the vehicle used to dissolve the this compound.
-
Add the isolated mitochondria to each tube to a final protein concentration of approximately 1 mg/mL. Incubate on ice for 2-5 minutes to allow this compound to interact with the mitochondria.
-
Initiate the phosphate uptake by adding [³²P]-orthophosphoric acid to a final specific activity (e.g., 1 µCi/mL). Immediately after adding the radiolabel, add valinomycin (e.g., 1 µg/mL) to create a membrane potential that drives phosphate uptake.
-
Incubate the reaction at room temperature for specific time points (e.g., 15, 30, 60, and 120 seconds).
-
To stop the reaction at each time point, take an aliquot of the mitochondrial suspension and layer it on top of the silicone oil in a microcentrifuge tube. Centrifuge immediately at high speed (e.g., 12,000 x g) for 1 minute. This will pellet the mitochondria through the oil, separating them from the assay medium.
-
Aspirate the aqueous and oil layers. The pellet contains the mitochondria with the incorporated radiolabeled phosphate.
-
Resuspend the mitochondrial pellet in a lysis buffer and transfer it to a scintillation vial.
-
Add scintillation cocktail and quantify the amount of [³²P] in each sample using a scintillation counter.
-
Calculate the rate of phosphate uptake for control and Mersalyl-treated mitochondria and express the results as nmol of phosphate per mg of mitochondrial protein per minute.
Alternative Non-Radioactive Method: Phosphate uptake can also be measured using a colorimetric method such as the Malachite Green assay.[9] In this case, after stopping the reaction and separating the mitochondria, the amount of phosphate in the mitochondrial lysate is determined by its reaction with a malachite green-molybdate reagent, which forms a colored complex that can be measured spectrophotometrically.
Conclusion
This compound remains a valuable pharmacological tool for the specific inhibition of the mitochondrial phosphate carrier. The protocols outlined in these application notes provide a framework for researchers to investigate the role of mitochondrial phosphate transport in various physiological and pathological contexts. Proper handling and optimization of these methods will ensure reliable and reproducible data for advancing our understanding of mitochondrial biology and its implications in health and disease.
References
- 1. Phosphate carrier of liver mitochondria: the reaction of its SH groups with mersalyl, 5,5'-dithio-bis-nitrobenzoate, and N-ethylmaleimide and the modulation of reactivity by the energy state of the mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of mitochondrial phosphate carrier prevents high phosphate-induced superoxide generation and vascular calcification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of mitochondrial phosphate carrier prevents high phosphate-induced superoxide generation and vascular calcification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 汞撒利酸 analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 5. agilent.com [agilent.com]
- 6. Isolating mitochondria from liver tissue [ruf.rice.edu]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. A protocol for the parallel isolation of intact mitochondria from rat liver, kidney, heart, and brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Isolation of Mitochondria From Yeast to Estimate Mitochondrial Pools of Inorganic Phosphate - PMC [pmc.ncbi.nlm.nih.gov]
Mersalyl Acid as a Probe for Protein Thiol Groups: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mersalyl acid is an organomercurial compound that has historically been used as a diuretic. Its mechanism of action involves the high-affinity binding of its mercuric ion to the thiol or sulfhydryl groups of proteins.[1] This property makes this compound a valuable tool for researchers studying the role of protein thiol groups in various biological processes. By modifying cysteine residues, this compound can inhibit enzyme activity, alter protein conformation, and disrupt signaling pathways, providing insights into the function of specific thiol groups.
These application notes provide an overview of the use of this compound as a probe for protein thiol groups, with a focus on its application in studying membrane transport proteins such as aquaporins and urea (B33335) transporters. Detailed protocols for key experiments are provided to guide researchers in their experimental design.
Mechanism of Action
This compound exerts its effects primarily through the covalent modification of cysteine residues in proteins. The mercury atom in this compound has a high affinity for the sulfur atom of the thiol group (-SH) in cysteine, forming a stable mercaptide bond. This modification can lead to a variety of functional consequences, including:
-
Direct inhibition of protein function: Modification of a cysteine residue within the active site of an enzyme or the pore of a channel can directly block its activity.
-
Allosteric modulation: Modification of a thiol group at a site distant from the active or functional site can induce conformational changes that alter the protein's activity.
-
Induction of oxidative stress: By reacting with intracellular thiols like glutathione (B108866), this compound can disrupt the cellular redox balance, leading to oxidative stress and subsequent activation of stress-responsive signaling pathways.[1]
Applications in Research
This compound has been utilized as a chemical probe in various fields of biological research, including:
-
Membrane Transport: To investigate the role of cysteine residues in the function of ion channels and transporters, such as aquaporins and urea transporters.[1][2]
-
Enzymology: To identify and characterize essential cysteine residues in enzymes.
-
Cell Signaling: To study the involvement of thiol modifications in signaling pathways, particularly those related to oxidative stress.[3][4]
-
Toxicology: To understand the molecular mechanisms of mercury toxicity.[1]
Data Presentation: Quantitative Inhibition Data
The following table summarizes quantitative data on the inhibition of protein function by mercurial compounds. While specific IC50 values for this compound are not always available in the literature, data for the related mercurial compound, mercuric chloride (HgCl₂), can provide an estimate of the concentration range required for inhibition.
| Target Protein | Inhibitor | IC50 Value | Assay System | Reference |
| Aquaporin Z (Wild-Type) | HgCl₂ | 345 µM | Proteoliposome water conduction assay | [5] |
| Aquaporin Z (T183C mutant) | HgCl₂ | 84 µM | Proteoliposome water conduction assay | [5] |
| Aquaporin Z (L170C mutant) | HgCl₂ | 18 µM | Proteoliposome water conduction assay | [5] |
| Aquaporin-1 (AQP1) | AqB013 | ~20 µM | Oocyte swelling assay | [6] |
| Aquaporin-4 (AQP4) | AqB013 | ~20 µM | Oocyte swelling assay | [6] |
Note: The sensitivity to mercurials can vary significantly between different proteins and even between different isoforms of the same protein, largely dependent on the accessibility and reactivity of their cysteine residues. The provided data for HgCl₂ on Aquaporin Z mutants highlights how the position of the cysteine residue can dramatically impact inhibitor potency.
Experimental Protocols
Protocol 1: Inhibition of Aquaporin Water Transport in Xenopus Oocytes
This protocol describes a common method for assessing the inhibitory effect of this compound on aquaporin function using the Xenopus oocyte expression system.
Materials:
-
Xenopus laevis oocytes
-
cRNA for the aquaporin of interest
-
This compound stock solution (e.g., 100 mM in DMSO)
-
Isotonic buffer (e.g., ND96: 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5)
-
Hypotonic buffer (e.g., 50% ND96)
-
Collagenase solution
-
Microinjection setup
-
Microscope with video capture capabilities
Procedure:
-
Oocyte Preparation: Harvest and defolliculate Xenopus oocytes using collagenase treatment.[7]
-
cRNA Injection: Inject oocytes with the cRNA encoding the aquaporin of interest and incubate for 2-3 days to allow for protein expression. Water-injected oocytes should be used as a negative control.[6]
-
Baseline Swelling Assay:
-
Place an oocyte in a perfusion chamber with isotonic buffer.
-
Rapidly switch to a hypotonic buffer to induce osmotic swelling.
-
Record the change in oocyte volume over time using video microscopy. The rate of swelling is proportional to the water permeability of the oocyte membrane.
-
-
Inhibition with this compound:
-
Incubate the oocytes in isotonic buffer containing the desired concentration of this compound (a typical starting concentration range is 10 µM to 1 mM) for a predetermined time (e.g., 15-30 minutes). A vehicle control (e.g., DMSO) should be run in parallel.
-
-
Post-Inhibition Swelling Assay: Repeat the swelling assay (step 3) in the presence of this compound in both the isotonic and hypotonic buffers.
-
Data Analysis:
-
Calculate the initial rate of swelling (dV/dt) from the recorded videos.
-
Determine the percentage of inhibition by comparing the swelling rates before and after this compound treatment.
-
A dose-response curve can be generated by testing a range of this compound concentrations to determine the IC50 value.
-
Protocol 2: Stopped-Flow Light Scattering Assay for Water and Urea Transport
This technique allows for the rapid measurement of water or solute transport across the membrane of cells or vesicles.
Materials:
-
Cell suspension (e.g., red blood cells, which endogenously express aquaporins and urea transporters) or proteoliposomes reconstituted with the protein of interest.
-
Isotonic buffer
-
Hypertonic buffer (containing a non-permeable solute like sucrose (B13894) for water transport, or a high concentration of urea for urea transport)
-
This compound stock solution
-
Stopped-flow apparatus with a light scattering detector
Procedure:
-
Sample Preparation: Prepare a suspension of cells or proteoliposomes in isotonic buffer.
-
Inhibitor Incubation: Incubate a portion of the cell/vesicle suspension with the desired concentration of this compound. A vehicle control should be prepared in parallel.
-
Stopped-Flow Measurement:
-
Load the cell/vesicle suspension into one syringe of the stopped-flow apparatus and the hypertonic buffer into the other.
-
Rapidly mix the two solutions. The osmotic gradient will cause water to exit the cells/vesicles, leading to shrinkage and an increase in light scattering. If measuring urea transport, an inwardly directed urea gradient will cause initial cell shrinkage followed by swelling as urea enters, leading to a biphasic light scattering signal.[8]
-
Record the change in light scattering intensity over time.
-
-
Data Analysis:
-
Fit the light scattering data to an appropriate exponential function to determine the rate constant (k) of water or solute transport.
-
Calculate the percentage of inhibition by comparing the rate constants of the this compound-treated and control samples.
-
Generate a dose-response curve to determine the IC50 value.
-
Visualization of Pathways and Workflows
Signaling Pathway: this compound-Induced Oxidative Stress and Nrf2 Activation
This compound, by reacting with intracellular thiols such as glutathione (GSH), can lead to the accumulation of reactive oxygen species (ROS), inducing a state of oxidative stress. This triggers the activation of the Nrf2-ARE signaling pathway, a key cellular defense mechanism against oxidative damage.
Caption: this compound induces oxidative stress, leading to the activation of the Nrf2-ARE pathway.
Experimental Workflow: Investigating the Role of a Specific Cysteine Residue Using this compound
This workflow outlines the steps to determine if a specific cysteine residue is critical for a protein's function using this compound as a probe.
Caption: A logical workflow for using this compound to probe the function of a specific cysteine residue.
Conclusion
This compound is a powerful, albeit not entirely specific, tool for investigating the functional importance of protein thiol groups. Its ability to covalently modify cysteine residues provides a means to inhibit protein function and probe the role of these residues in a variety of cellular processes. When used in conjunction with site-directed mutagenesis and appropriate control experiments, this compound can yield valuable insights for researchers in basic science and drug development. However, due to its toxicity and potential for off-target effects, results obtained with this compound should be interpreted with caution and, where possible, confirmed with other thiol-reactive probes or genetic approaches.
References
- 1. Mersalyl | C13H16HgNNaO6 | CID 9806195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Molecular basis for the dialysis disequilibrium syndrome: altered aquaporin and urea transporter expression in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Signaling Pathways in Oxidative Stress-Induced Neurodegenerative Diseases: A Review of Phytochemical Therapeutic Interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Silymarin constrains diacetyl-prompted oxidative stress and neuroinflammation in rats: involvements of Dyn/GDNF and MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Aquaporin-1 and Aquaporin-4 Water Permeability by a Derivative of the Loop Diuretic Bumetanide Acting at an Internal Pore-Occluding Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Inhibition of the Aquaporin-1 Cation Conductance by Selected Furan Compounds Reduces Red Blood Cell Sickling [frontiersin.org]
- 8. Stopped-flow Light Scattering Analysis of Red Blood Cell Glycerol Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Applications of Mersalyl Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mersalyl acid is an organomercuric compound historically utilized as a diuretic.[1][2] While its clinical use has been discontinued (B1498344) due to the availability of less toxic alternatives, this compound remains a valuable tool for in vitro research.[1][2] Its primary mechanism of action involves the high-affinity binding to sulfhydryl (thiol) groups on proteins, leading to the inhibition of various enzymes and transporters.[1][2] This property makes it a useful chemical probe for investigating the function of sulfhydryl-containing proteins and their roles in cellular processes.
This document provides detailed application notes and protocols for the in vitro use of this compound, focusing on its effects on aquaporins, organic anion transporters, and mitochondrial creatine (B1669601) kinase.
Physicochemical Properties and Handling
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₇HgNO₆ | [2] |
| Molecular Weight | 483.87 g/mol | [2] |
| Appearance | White to slightly yellow powder | |
| Solubility | Partially miscible in water. Soluble in ammonium (B1175870) hydroxide. | [1] |
| Storage | Store at 2-8°C. Protect from light. |
Safety Precautions: this compound is highly toxic if ingested, inhaled, or absorbed through the skin.[2] It targets the gastrointestinal tract and nerves.[2] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat, should be worn at all times when handling this compound. All work should be conducted in a well-ventilated fume hood.
Mechanism of Action
The biological effects of this compound stem from the high-affinity binding of its mercury component to the sulfhydryl groups of cysteine residues in proteins.[1] This interaction can lead to conformational changes, inactivation of enzymatic activity, or blockage of transport channels.
Figure 1: General mechanism of action of this compound.
Application 1: Inhibition of Aquaporins (AQPs)
Aquaporins are channel proteins that facilitate the transport of water and, in some cases, small solutes like glycerol (B35011) across cell membranes. Several AQP isoforms contain cysteine residues near the pore that are susceptible to inhibition by mercurial compounds like this compound.[1][3]
Quantitative Data
Experimental Protocol: Oocyte Swelling Assay for AQP Inhibition
This protocol is adapted from methods used to assess aquaporin function in Xenopus laevis oocytes.
Materials:
-
Xenopus laevis oocytes expressing the target AQP isoform
-
Control (non-injected) oocytes
-
Isotonic solution (e.g., ND96: 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5)
-
Hypotonic solution (e.g., 50% ND96 diluted with sterile water)
-
This compound stock solution (e.g., 10 mM in a suitable solvent)
-
Microscope with a camera for imaging
-
Image analysis software
Procedure:
-
Oocyte Preparation: Isolate and prepare Xenopus oocytes expressing the AQP of interest and control oocytes.
-
Baseline Swelling:
-
Place an oocyte in a chamber with isotonic solution and record its initial size.
-
Rapidly perfuse the chamber with the hypotonic solution to induce swelling.
-
Record images of the oocyte at regular intervals (e.g., every 10 seconds) for 1-2 minutes.
-
-
Inhibitor Incubation:
-
Incubate a separate group of AQP-expressing oocytes in isotonic solution containing various concentrations of this compound (e.g., 1 µM to 1 mM) for a predetermined time (e.g., 15-30 minutes).
-
A vehicle control (solvent only) should be included.
-
-
Post-Incubation Swelling:
-
Repeat the swelling assay (step 2) with the this compound-treated and vehicle control oocytes.
-
-
Data Analysis:
-
Measure the cross-sectional area or volume of the oocytes from the recorded images.
-
Calculate the rate of swelling (dV/dt) under each condition.
-
Determine the percentage of inhibition by comparing the swelling rates of this compound-treated oocytes to the vehicle control.
-
Plot the percentage of inhibition against the this compound concentration to estimate the IC₅₀ value.
-
Figure 2: Workflow for the oocyte swelling assay.
Application 2: Inhibition of Organic Anion Transporters (OATs)
OATs are a family of membrane transporters crucial for the elimination of a wide range of endogenous and exogenous organic anions, including many drugs. This compound, being an organic anion, can interact with these transporters. Studies have shown that its uptake into liver cells is carrier-mediated and can be inhibited by other organic anions and sulfhydryl reagents.[4]
Quantitative Data
The uptake of Mersalyl into isolated rat liver basolateral membrane vesicles exhibits saturation kinetics with a half-saturation constant (S₀.₅) of 28 µM.[4] This value provides an indication of the affinity of this compound for the transporter.
| Parameter | Value | Tissue | Reference |
| S₀.₅ (uptake) | 28 µM | Rat Liver Basolateral Membrane Vesicles | [4] |
| Vmax (uptake) | 1.6 nmol/min/mg protein | Rat Liver Basolateral Membrane Vesicles | [4] |
Experimental Protocol: Cellular Uptake Assay for OAT Inhibition
This protocol describes a method to assess the inhibitory effect of this compound on OAT-mediated uptake of a fluorescent substrate in a cell-based assay.
Materials:
-
HEK293 cells (or other suitable cell line) stably transfected with an OAT isoform (e.g., OAT1 or OAT3)
-
Wild-type (non-transfected) HEK293 cells
-
Fluorescent OAT substrate (e.g., 6-carboxyfluorescein)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4)
-
This compound stock solution
-
Known OAT inhibitor (e.g., probenecid) as a positive control
-
Cell lysis buffer (e.g., 0.1% Triton X-100 in PBS)
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed the OAT-expressing and wild-type cells into a 96-well plate and grow to confluence.
-
Pre-incubation:
-
Wash the cells with assay buffer.
-
Pre-incubate the cells for 10-15 minutes with assay buffer containing various concentrations of this compound (e.g., 1 µM to 500 µM), a positive control inhibitor, or vehicle control.
-
-
Uptake:
-
Initiate uptake by adding the fluorescent OAT substrate to each well (at a concentration near its Kₘ) in the presence of the inhibitor or vehicle.
-
Incubate for a short period (e.g., 2-5 minutes) at 37°C.
-
-
Termination and Lysis:
-
Stop the uptake by rapidly washing the cells with ice-cold assay buffer.
-
Lyse the cells with lysis buffer.
-
-
Quantification:
-
Measure the fluorescence of the cell lysates using a plate reader.
-
-
Data Analysis:
-
Subtract the fluorescence values from the wild-type cells (non-specific uptake) from the OAT-expressing cells.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
References
- 1. Mersalyl | C13H16HgNNaO6 | CID 9806195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C13H17HgNO6 | CID 12358988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Structural basis of aquaporin inhibition by mercury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hepatobiliary transport of the anionic organomercury compound (mersalyl) is carrier mediated - PubMed [pubmed.ncbi.nlm.nih.gov]
Mersalyl Acid: A Tool for Interrogating Mitochondrial Ion Flux
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Mersalyl (B1676301) acid, an organomercurial compound, has historically served as a valuable tool in mitochondrial research.[1] Its primary utility lies in its function as a potent inhibitor of specific mitochondrial anion carriers, owing to its reactivity with sulfhydryl (-SH) groups on these transporter proteins.[2][3] This property allows researchers to dissect the roles of these carriers in various mitochondrial processes, including ATP synthesis, substrate metabolism, and ion homeostasis. These application notes provide an overview of the use of mersalyl acid in studying mitochondrial ion flux and offer detailed protocols for its application in key experiments.
Mechanism of Action
This compound exerts its inhibitory effects by binding to sulfhydryl groups present on mitochondrial membrane proteins. This interaction is particularly prominent with the phosphate (B84403) carrier (PiC) and the dicarboxylate carrier (DIC), leading to a blockade of their transport activities.[4][5] The inhibition of the phosphate carrier by mersalyl prevents the uptake of inorganic phosphate (Pi) into the mitochondrial matrix, a process essential for ATP synthesis via oxidative phosphorylation.[4][6] Similarly, its action on the dicarboxylate carrier inhibits the transport of dicarboxylic acids such as malate (B86768) and succinate (B1194679) in exchange for phosphate.[5]
Applications in Mitochondrial Research
-
Inhibition of the Phosphate Carrier (PiC): Mersalyl is widely used to study the role of phosphate transport in mitochondrial functions. By blocking the PiC, researchers can investigate the consequences of limited phosphate availability on ATP synthesis, respiratory chain activity, and mitochondrial swelling.[4][7]
-
Inhibition of the Dicarboxylate Carrier (DIC): Its inhibitory effect on the DIC allows for the study of the transport of key metabolic intermediates of the Krebs cycle.[5] This can be instrumental in understanding the regulation of cellular metabolism and its alterations in disease states.
-
Induction of Calcium Uptake: Under specific conditions, such as in aged mitochondria, mersalyl can induce an ATP-driven uptake of calcium.[8] This is thought to occur because the inhibition of the phosphate carrier traps inorganic phosphate generated by ATPase activity within the matrix, creating a negative potential that drives cation influx.[8]
-
Studying Magnesium Flux: Mersalyl has also been observed to have a stimulatory effect on both the influx and efflux of magnesium ions in mitochondria.[9][10] The increased pH-dependence of Mg++ flux in the presence of mersalyl is suggested to be an indirect consequence of the inhibition of phosphate exchange.[9][10]
Quantitative Data on this compound Inhibition
The following table summarizes key quantitative data regarding the inhibitory effects of this compound on mitochondrial transporters.
| Target Transporter | Tissue Source | Inhibitory Concentration/Binding | Key Findings | Reference(s) |
| Phosphate Carrier (PiC) | Rat Liver | Complete inhibition at 3.5-4.5 nmol/mg protein | Binds with high (Kd < 10 µM) and low affinity. Inhibition is rapid (<10 sec) at concentrations ≥ 10 µM. | [2] |
| Phosphate Carrier (PiC) | Rat Liver | - | Prevents high phosphate-induced superoxide (B77818) generation and vascular calcification. | [6] |
| Dicarboxylate Carrier (DIC) | Rat Liver | - | Increases Km without changing Vmax of malonate/Pi exchange when added simultaneously with the dicarboxylate. Becomes non-competitive with pre-incubation. | [5] |
| Dicarboxylate Carrier (DIC) | Rat Liver | - | Inhibition of Pi/Pi exchange is competitive with respect to Pi. | [5] |
Experimental Protocols
Protocol 1: Isolation of Rat Liver Mitochondria
This protocol is a prerequisite for the subsequent functional assays.
Materials:
-
Rat liver
-
Ice-cold Isolation Buffer I: 225 mM mannitol, 75 mM sucrose, 10 mM Tris-HCl (pH 7.4), 0.1 mM EGTA[8]
-
Ice-cold Isolation Buffer II: 225 mM mannitol, 75 mM sucrose, 10 mM HEPES (pH 7.2), 1 mM EDTA[6]
-
Dounce homogenizer with a loose-fitting pestle
-
Refrigerated centrifuge
Procedure:
-
Euthanize the rat according to approved animal welfare protocols.
-
Excise the liver and immediately place it in a beaker of ice-cold 0.85% NaCl to chill.[6]
-
Transfer the liver to a fresh beaker of ice-cold Isolation Buffer I, mince it into small pieces with scissors, and wash several times to remove blood.[4]
-
Transfer the minced tissue to a Dounce homogenizer with 5 volumes of Isolation Buffer I and homogenize with 6-8 slow strokes.[4]
-
Dilute the homogenate with 8 volumes of Isolation Buffer I and centrifuge at 700 x g for 10 minutes at 4°C to pellet nuclei and cell debris.[4]
-
Carefully decant the supernatant into a clean centrifuge tube and centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the mitochondria.[4]
-
Discard the supernatant. Resuspend the mitochondrial pellet in 20 mL of Isolation Buffer I and centrifuge again at 10,000 x g for 10 minutes at 4°C.[4]
-
Repeat the wash step with Isolation Buffer II.[4]
-
Resuspend the final mitochondrial pellet in a minimal volume of Isolation Buffer II.
-
Determine the protein concentration using a standard method (e.g., Bradford or BCA assay). The mitochondrial suspension should be kept on ice.
Figure 1. Workflow for the isolation of rat liver mitochondria.
Protocol 2: Mitochondrial Swelling Assay to Measure Phosphate Transport Inhibition
This assay indirectly measures the activity of the phosphate carrier by observing changes in mitochondrial volume. Inhibition of Pi transport by mersalyl will prevent swelling in an ammonium (B1175870) phosphate solution.
Materials:
-
Isolated mitochondria (0.2 mg)
-
Swelling Buffer: 44 mM Potassium Phosphate (KPi), 5 mM Tris-MOPS (pH 7.2), 2 µM rotenone, 0.25 µg/mL antimycin A, 50 µM atractyloside[11]
-
This compound stock solution (e.g., 1 mM in water)
-
Nigericin (2 µM)
-
Spectrophotometer capable of measuring absorbance at 540 nm
Procedure:
-
Set the spectrophotometer to read absorbance at 540 nm at room temperature.
-
Add 1 mL of Swelling Buffer to a cuvette.
-
Add the desired concentration of this compound (e.g., 10 µM final concentration) or vehicle control to the cuvette and mix.[11]
-
Add 0.2 mg of isolated mitochondria to the cuvette and incubate for 10 seconds.[11]
-
Initiate the transport and swelling by adding 2 µM nigericin.[11]
-
Monitor the decrease in absorbance at 540 nm over time (e.g., for 10 minutes). A decrease in absorbance indicates mitochondrial swelling.
Figure 2. Experimental workflow for the mitochondrial swelling assay.
Protocol 3: Assay for Mersalyl-Induced Mitochondrial Calcium Uptake
This protocol measures the uptake of calcium by mitochondria in the presence of mersalyl.
Materials:
-
Aged isolated mitochondria (mitochondria left at room temperature for a period to deplete endogenous substrates)
-
Assay Buffer: 125 mM KCl, 2 mM K2HPO4, 1 mM MgCl2, 20 mM HEPES (pH 7.4), 5 mM glutamate, 5 mM malate[12]
-
Calcium Green-5N (0.5 µM) or other suitable calcium indicator
-
This compound stock solution
-
ATP solution
-
Ruthenium Red (inhibitor of the mitochondrial calcium uniporter, as a control)
-
Fluorometric plate reader or spectrofluorometer
Procedure:
-
Prepare the Assay Buffer and add Calcium Green-5N to a final concentration of 0.5 µM.[12]
-
Add isolated mitochondria (e.g., 0.4 mg/mL) to the assay buffer.[12]
-
Add this compound to the desired final concentration.
-
Add ATP to energize the mitochondria.
-
Monitor the fluorescence of Calcium Green-5N. A decrease in fluorescence indicates calcium uptake by the mitochondria.
-
As a control, pre-incubate mitochondria with Ruthenium Red before the addition of ATP and mersalyl to confirm that the observed calcium uptake is via the calcium uniporter.[8]
Signaling Pathways and Logical Relationships
Figure 3. Signaling pathways affected by this compound in mitochondria.
Conclusion
This compound remains a relevant and powerful tool for investigating mitochondrial ion transport. Its specific inhibitory effects on the phosphate and dicarboxylate carriers allow for the targeted study of their roles in mitochondrial physiology and pathophysiology. The protocols provided herein offer a foundation for researchers to utilize this compound in their investigations of mitochondrial function. As with all mercurial compounds, appropriate safety precautions should be taken during handling and disposal.
References
- 1. Phosphate carrier of liver mitochondria: the reaction of its SH groups with mersalyl, 5,5'-dithio-bis-nitrobenzoate, and N-ethylmaleimide and the modulation of reactivity by the energy state of the mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A protocol for the parallel isolation of intact mitochondria from rat liver, kidney, heart, and brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of inhibition of the dicarboxylate carrier of mitochondria by thiol reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. Isolating mitochondria from liver tissue [ruf.rice.edu]
- 7. Analyses of Mitochondrial Calcium Influx in Isolated Mitochondria and Cultured Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Fluorophore-Based Mitochondrial Ca2+ Uptake Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of mersalyl on mitochondrial Mg++ flux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Mitochondrial Ca2+ Retention Capacity Assay and Ca2+-triggered Mitochondrial Swelling Assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Electrophysiological Studies Using Mersalyl Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mersalyl acid is an organomercuric compound historically used as a diuretic.[1][2] Its mechanism of action involves the interaction of its mercury component with sulfhydryl (-SH) groups on various proteins, leading to their inhibition.[3] In the context of electrophysiology, this compound serves as a tool to investigate the role of sulfhydryl-containing proteins, including certain ion channels and transporters, in cellular electrical activity. These application notes provide an overview of its use, relevant protocols for its study, and a summary of its known effects on ion transport.
Mechanism of Action
This compound's primary mechanism of action is the high-affinity binding of its divalent mercuric ion to the thiol groups of cysteine residues in proteins.[3] This interaction can lead to conformational changes that inhibit the protein's function. This makes it a useful, albeit not entirely specific, inhibitor for studying channels and transporters that rely on critical cysteine residues for their activity. Its effects are often reversible with the application of thiol-containing reagents like L-cysteine or dithiothreitol.
Applications in Electrophysiology
-
Inhibition of Anion Transport: Mersalyl has been shown to inhibit the transport of certain anions. While it was found to inhibit phosphate (B84403) uptake, it did not affect chloride or sulfate (B86663) uptake in corn root protoplasts.
-
Modulation of Cation Co-transport: Studies have demonstrated that mercury inhibits Na+-K+-2Cl− cotransporters (NKCCs), suggesting a role for sulfhydryl groups in their function.[4]
-
Investigation of Aquaporins: Some aquaporins (AQPs), or water channels, are sensitive to mercurial compounds, and Mersalyl can be used to probe their function. However, not all aquaporins are inhibited by mercury.[5]
-
General Probe for Sulfhydryl-Dependent Processes: Due to its reactivity with sulfhydryl groups, this compound can be used as a general tool to investigate whether a particular electrophysiological phenomenon is dependent on proteins containing accessible cysteine residues.
Quantitative Data
Quantitative data on the specific inhibitory concentrations (IC50) of this compound on various ion channels are not extensively documented in readily available literature. The potency of Mersalyl is dependent on the specific protein target, the accessibility of the sulfhydryl groups, and the experimental conditions. The following table summarizes the known inhibitory effects of mercurials on relevant ion transporters.
| Target | Species/Cell Line | Method | Inhibitor | Potency (K_i) | Reference(s) |
| Na+-K+-2Cl- Cotransporter 1 (NKCC1) | Human (HEK-293 cells) | 86Rb+ influx assay | Hg2+ | 1.6 ± 0.1 µM | [4] |
| Na+-K+-2Cl- Cotransporter 1 (NKCC1) | Shark | 86Rb+ influx assay | Hg2+ | 1.9 ± 0.1 µM | [4] |
Note: K_i (inhibitor constant) is a measure of inhibitor potency. A smaller K_i value indicates a more potent inhibitor. The data above is for Hg2+, the active component of organomercurials like Mersalyl.
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology to Assess the Effect of this compound on Ion Channel Currents
This protocol provides a general framework for investigating the effect of this compound on ion channels in cultured cells using the whole-cell patch-clamp technique.[6][7][8]
Materials:
-
Cell culture of interest expressing the ion channel to be studied
-
External solution (e.g., aCSF) with appropriate ionic composition
-
Internal solution for the patch pipette
-
This compound stock solution (e.g., in DMSO or water)
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries for pipette pulling
-
Perfusion system
Procedure:
-
Cell Preparation: Plate cells on coverslips suitable for microscopy and allow them to adhere and grow to an appropriate confluency.
-
Pipette Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-7 MΩ when filled with the internal solution.
-
Recording Setup: Place a coverslip with cells in the recording chamber on the microscope stage and perfuse with the external solution.
-
Obtaining a Gigaseal: Approach a single, healthy-looking cell with the micropipette while applying slight positive pressure. Once in close proximity, release the pressure to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.
-
Achieving Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing electrical and diffusive access to the cell interior.
-
Recording Baseline Currents: In voltage-clamp mode, apply a voltage protocol appropriate for the ion channel of interest to elicit and record baseline currents.
-
Application of this compound: Using the perfusion system, switch the external solution to one containing the desired concentration of this compound.
-
Recording Drug Effect: Continuously record the ion channel currents during the application of this compound to observe any changes in amplitude, kinetics, or voltage-dependence.
-
Washout: Switch the perfusion back to the control external solution to determine the reversibility of the drug's effect.
-
Data Analysis: Analyze the recorded currents to quantify the effect of this compound. This may include measuring the percentage of current inhibition, changes in the current-voltage relationship, or alterations in channel gating kinetics.
Protocol 2: Ion Flux Assay to Measure Inhibition of Transporter Activity by this compound
This protocol is adapted from studies on the inhibition of the Na+-K+-2Cl- cotransporter by mercury and can be used to assess the effect of this compound on the activity of various ion transporters.[4]
Materials:
-
HEK-293 cells (or other suitable cell line) expressing the transporter of interest
-
96-well plates
-
Poly-L-lysine for coating plates
-
Hypotonic low-Cl- medium for transporter activation
-
Flux buffer containing a radioactive tracer (e.g., 86Rb+ for K+ transporters)
-
This compound stock solution
-
Scintillation counter or other appropriate detector
Procedure:
-
Cell Seeding: Subculture cells onto poly-L-lysine-coated 96-well plates and grow to confluence.
-
Transporter Activation: Prior to the assay, incubate the cells in a hypotonic low-Cl- medium for 45-60 minutes to activate the cotransporter.
-
Pre-incubation with Inhibitor: Pre-incubate the cells with various concentrations of this compound in a suitable buffer (e.g., NMG-gluconate) for a defined period (e.g., 5 minutes).
-
Initiation of Flux: Add the flux buffer containing the radioactive tracer (e.g., 86Rb+) to each well to initiate the ion influx.
-
Termination of Flux: After a short incubation period (e.g., 1 minute), terminate the influx by rapidly washing the cells with an ice-cold stop solution.
-
Cell Lysis and Detection: Lyse the cells (e.g., with 2% SDS) and measure the amount of incorporated radioactive tracer using a scintillation counter.
-
Data Analysis: Normalize the data to the uninhibited control. Plot the normalized flux against the concentration of this compound and fit the data to a suitable dose-response curve to determine the inhibitor constant (Ki) or IC50 value.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanism of action of this compound and a typical experimental workflow for its electrophysiological characterization.
Caption: Proposed mechanism of this compound action on ion channels.
Caption: Experimental workflow for electrophysiological recording.
Safety Precautions
This compound is an organomercuric compound and is highly toxic.[2] It should be handled with extreme care, using appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. All work should be conducted in a well-ventilated area or a fume hood. Dispose of waste containing this compound according to institutional guidelines for hazardous materials.
References
- 1. Mersalyl - Wikipedia [en.wikipedia.org]
- 2. This compound | C13H17HgNO6 | CID 12358988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Mersalyl | C13H16HgNNaO6 | CID 9806195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. mdpi.com [mdpi.com]
- 6. docs.axolbio.com [docs.axolbio.com]
- 7. Patch Clamp Protocol [labome.com]
- 8. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
Preparation of Mersalyl Acid Solutions for Experimental Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mersalyl (B1676301) acid is an organomercurial compound historically used as a diuretic. Due to its high affinity for sulfhydryl (-SH) groups, it serves as a potent inhibitor of various proteins, including aquaporins and mitochondrial membrane proteins. This reactivity makes it a valuable tool in experimental biology to probe the function of sulfhydryl-containing proteins and to study cellular processes such as water transport and mitochondrial function. These application notes provide detailed protocols for the preparation of Mersalyl acid solutions for use in common in vitro assays, along with a summary of its physicochemical properties and a discussion of its mechanism of action.
Physicochemical Properties and Solubility
This compound is a white to off-white crystalline powder. Its solubility is a critical factor in the preparation of stock and working solutions for experimental use.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₇HgNO₆ | [1] |
| Molecular Weight | 483.87 g/mol | [1] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 192-193 °C (decomposes) |
Table 2: Solubility of this compound
| Solvent | Solubility | Notes | Reference |
| Ammonium Hydroxide (NH₄OH) | Soluble, clear to hazy | Useful for preparing aqueous stock solutions. | |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (197.69 mM) | Requires sonication to fully dissolve. Use freshly opened DMSO as it is hygroscopic. | [2] |
| Water | Partially miscible | Generally considered poorly soluble in neutral water. | |
| Ethanol | Data not readily available | Expected to have limited solubility. | |
| Phosphate-Buffered Saline (PBS) | Data not readily available | Solubility is expected to be low. |
Mechanism of Action: Inhibition of Sulfhydryl-Containing Proteins
The primary mechanism of action of this compound involves the high-affinity binding of its mercury component to the sulfhydryl (-SH) groups of cysteine residues in proteins.[3][4] This interaction leads to the inhibition of a wide range of proteins, disrupting their normal function.
Caption: Covalent modification of protein sulfhydryl groups by this compound.
This non-specific inhibition of sulfhydryl-containing proteins can lead to a variety of downstream cellular effects, including the disruption of water and ion channels, impairment of mitochondrial respiration, and induction of oxidative stress.[3][5]
Protocols for Solution Preparation
3.1. General Guidelines for Handling this compound
This compound is highly toxic and should be handled with extreme caution in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection, is mandatory. All waste containing this compound must be disposed of as hazardous waste according to institutional guidelines.
3.2. Preparation of a 100 mM Stock Solution in DMSO
This protocol is suitable for preparing a concentrated stock solution for use in cell culture experiments.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (water bath)
Procedure:
-
In a fume hood, weigh out 48.39 mg of this compound powder and transfer it to a sterile conical tube.
-
Add 1 mL of anhydrous, sterile DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes.
-
Place the tube in a water bath sonicator and sonicate for 10-15 minutes, or until the powder is completely dissolved. The solution should be clear.[2]
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light. The stock solution is stable for up to one month when stored under these conditions.[2]
3.3. Preparation of Working Solutions in Cell Culture Medium
Working solutions should be prepared fresh for each experiment by diluting the DMSO stock solution into the appropriate cell culture medium.
Important Considerations:
-
The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced toxicity.
-
Perform a serial dilution of the stock solution in culture medium to achieve the desired final concentrations for your experiment.
Example: Preparation of a 100 µM Working Solution
-
Thaw an aliquot of the 100 mM this compound stock solution at room temperature.
-
In a sterile tube, add 999 µL of pre-warmed cell culture medium.
-
Add 1 µL of the 100 mM this compound stock solution to the medium.
-
Vortex gently to mix. This will result in a 100 µM working solution with a final DMSO concentration of 0.1%.
Experimental Protocols
4.1. Inhibition of Aquaporin-Mediated Water Transport
This compound is a known inhibitor of aquaporin (AQP) water channels.[6] The following is a general protocol for assessing AQP inhibition using a cell-based swelling assay.
Caption: Workflow for assessing aquaporin inhibition by this compound.
Materials:
-
Cells expressing the aquaporin of interest (e.g., Xenopus oocytes injected with AQP mRNA, or a stable cell line)
-
Isotonic buffer (e.g., PBS)
-
Hypotonic buffer (e.g., 50% PBS)
-
This compound working solutions (prepared as in section 3.3)
-
Plate reader or microscope capable of measuring changes in cell volume or light scattering
Procedure:
-
Seed cells in a suitable plate format (e.g., 96-well plate).
-
Incubate the cells with various concentrations of this compound (e.g., 1 µM to 100 µM) or vehicle control (medium with the same final DMSO concentration) for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
Rapidly replace the incubation medium with the hypotonic buffer.
-
Immediately begin measuring the change in cell volume or light scattering over time.
-
Analyze the rate of cell swelling. Inhibition of aquaporin function will result in a decreased rate of swelling.
-
Calculate the IC₅₀ value, which is the concentration of this compound that causes 50% inhibition of the swelling rate.
Table 3: Reported IC₅₀ Values for Aquaporin Inhibition by Mercurials
| Aquaporin | Inhibitor | IC₅₀ | Cell System | Reference |
| AqpZ (mutant L170C) | HgCl₂ | 18 µM | Proteoliposomes | [7] |
| AqpZ (mutant T183C) | HgCl₂ | 84 µM | Proteoliposomes | [7] |
| AqpZ (Wild Type) | HgCl₂ | 345 µM | Proteoliposomes | [7] |
| Plant and Human AQPs | AgNO₃ | 1-10 µM | Peribacteroid membrane, plasma membrane, red blood cells | [8] |
4.2. Assessment of Mitochondrial Respiration
This compound can affect mitochondrial function by reacting with thiol groups on mitochondrial membrane proteins.[9] This can be assessed by measuring changes in mitochondrial respiration.
Caption: Workflow for assessing the effect of this compound on mitochondrial respiration.
Materials:
-
Isolated mitochondria or intact cells
-
Respiration buffer (e.g., MAS buffer)
-
Respiratory substrates (e.g., pyruvate, malate, succinate)
-
This compound working solutions
-
High-resolution respirometer (e.g., Oroboros Oxygraph-2k or Seahorse XF Analyzer)
Procedure:
-
Prepare a suspension of isolated mitochondria or intact cells in respiration buffer.
-
Add the cell or mitochondrial suspension to the chambers of the respirometer.
-
Add respiratory substrates to initiate basal respiration.
-
After a stable baseline is established, inject this compound at various final concentrations (e.g., 10 µM to 200 µM).
-
Monitor the oxygen consumption rate (OCR) in real-time.
-
Analyze the data to determine the effect of this compound on different respiratory states (e.g., basal respiration, ATP-linked respiration, maximal respiration).
Table 4: Effective Concentrations of this compound in Mitochondrial Assays
| Assay | Effective Concentration | Effect | Cell/Tissue Type | Reference |
| Mitochondrial Mg²⁺ flux | Not specified, but effects observed | Stimulatory effect on Mg²⁺ influx and efflux | Rat liver mitochondria | [10] |
| Mitochondrial protein thiol reactivity | 20 µM | Reacts with free thiol groups | Mitochondria | [2] |
| Mitochondrial Respiration | 40-160 µM (for statins, as a proxy) | Inhibition | Human platelets | [11] |
Conclusion
This compound is a potent, non-specific inhibitor of sulfhydryl-containing proteins, making it a useful tool for studying a variety of cellular processes. Proper preparation of this compound solutions is crucial for obtaining reliable and reproducible experimental results. The protocols and data presented in these application notes provide a comprehensive guide for researchers utilizing this compound in their studies. Due to its high toxicity, all handling and disposal procedures must be followed with strict adherence to safety guidelines.
References
- 1. This compound | C13H17HgNO6 | CID 12358988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Sulfhydryl groups as targets of mercury toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sulfhydryl groups as targets of mercury toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 6. researchgate.net [researchgate.net]
- 7. Structural basis of aquaporin inhibition by mercury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New potent inhibitors of aquaporins: silver and gold compounds inhibit aquaporins of plant and human origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mitochondrial membrane protein thiol reactivity with N-ethylmaleimide or mersalyl is modified by Ca2+: correlation with mitochondrial permeability transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of mersalyl on mitochondrial Mg++ flux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols: The Use of Mersalyl Acid in Isolated Mitochondria Preparations
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mersalyl (B1676301) acid, an organomercury compound, is a widely utilized tool in mitochondrial research.[1] Primarily known as a potent and relatively specific inhibitor of the mitochondrial phosphate (B84403) carrier (PiC) and the dicarboxylate carrier (DIC) through its interaction with sulfhydryl (-SH) groups on these proteins, Mersalyl acid has been instrumental in elucidating the roles of these carriers in various mitochondrial functions.[2][3][4][5] These functions include oxidative phosphorylation, substrate transport, calcium homeostasis, and the mitochondrial permeability transition.
This document provides detailed application notes and experimental protocols for the use of this compound in isolated mitochondria preparations, intended to guide researchers in designing and executing experiments to probe mitochondrial physiology and pathophysiology.
Mechanism of Action
This compound is a thiol reagent that covalently modifies cysteine residues within mitochondrial membrane proteins.[2][3] Its primary targets in mitochondria are the phosphate carrier (PiC) and the dicarboxylate carrier (DIC).[4][5][6] By binding to the -SH groups of these carriers, this compound inhibits their transport activity, thereby blocking the import of phosphate and dicarboxylates (e.g., malate (B86768), succinate) into the mitochondrial matrix.[3][4][5] This inhibition has profound effects on mitochondrial respiration, ATP synthesis, and ion transport. The inhibitory effect of Mersalyl on the phosphate carrier can be reversed by the addition of exogenous cysteine.[3]
Key Applications in Mitochondrial Research
-
Inhibition of the Phosphate Carrier (PiC): this compound is frequently used to study the role of phosphate transport in oxidative phosphorylation and ATP synthesis. By blocking the PiC, it prevents the entry of inorganic phosphate (Pi) into the mitochondrial matrix, a crucial step for ATP synthase activity.[2][6]
-
Inhibition of the Dicarboxylate Carrier (DIC): As an inhibitor of the DIC, this compound is valuable for investigating the transport of Krebs cycle intermediates like malate and succinate (B1194679).[4][5] This allows for the dissection of specific metabolic pathways and their reliance on dicarboxylate transport.
-
Studying Mitochondrial Calcium Dynamics: this compound has been shown to influence mitochondrial calcium transport.[6][7][8] Its inhibition of the phosphate carrier can indirectly affect calcium uptake and retention, making it a useful tool for studying the interplay between phosphate transport and calcium signaling in mitochondria.[6][7]
-
Investigation of Mitochondrial Swelling: this compound can prevent mitochondrial swelling induced by the uptake of phosphate and other solutes, providing insights into the mechanisms of mitochondrial volume regulation and the permeability transition pore (mPTP).[3]
Quantitative Data Summary
The following tables summarize key quantitative data regarding the use of this compound in isolated mitochondria preparations, extracted from various studies.
| Parameter | Value | Organism/Tissue | Reference(s) |
| Inhibition of Pi Transport | |||
| Complete Inhibition | 3.5-4.5 nmol/mg protein | Rat Liver | [2] |
| Rapid Inhibition (<10 sec) | ≥ 10 µM | Rat Liver | [2] |
| Slower Inhibition | < 10 µM | Rat Liver | [2] |
| Inhibition of Dicarboxylate Carrier | |||
| Effective Concentration | 0.1 mM | A. thaliana | [9] |
| Effects on Ca2+ Transport | |||
| Partial Inhibition of Ca2+ Uptake | 10 µM | Not Specified | [6] |
Table 1: Effective Concentrations and Binding Stoichiometry of this compound.
| Experiment | Key Findings with this compound | Reference(s) |
| Mitochondrial Respiration | Inhibition of state 3 respiration (ADP-stimulated) by blocking Pi uptake. | [3] |
| Mitochondrial Swelling | Prevents swelling in ammonium (B1175870) phosphate solutions but not in other permeant ammonium salts. | [3] |
| Calcium Uptake | Induces ATP-driven Ca2+ uptake in aged mitochondria by trapping intramitochondrially generated phosphate.[7] Partially inhibits Ca2+ uptake in the absence of Pi and blocks the phosphate-induced acceleration of Ca2+ uptake.[6] | [6][7] |
| Dicarboxylate/Pi Exchange | Inhibition of malonate/Pi exchange is competitive when added simultaneously with malonate, but becomes non-competitive with pre-incubation.[5] Inhibition of Pi/Pi exchange is competitive with respect to Pi.[5] | [5] |
Table 2: Summary of this compound Effects on Mitochondrial Functions.
Experimental Protocols
Protocol 1: Isolation of Rat Liver Mitochondria
This protocol is a standard procedure for isolating functional mitochondria from rat liver, which can then be used in the subsequent assays with this compound.
Materials:
-
Rat liver
-
Isolation Buffer I: 220 mM mannitol, 70 mM sucrose, 2 mM HEPES, 0.5 mg/mL BSA, pH 7.4
-
Isolation Buffer II: 220 mM mannitol, 70 mM sucrose, 2 mM HEPES, pH 7.4
-
Homogenizer
-
Centrifuge
Procedure:
-
Euthanize the rat and quickly excise the liver.
-
Place the liver in ice-cold Isolation Buffer I.
-
Mince the liver into small pieces and wash with Isolation Buffer I to remove excess blood.
-
Homogenize the minced liver in fresh, ice-cold Isolation Buffer I.
-
Centrifuge the homogenate at low speed (e.g., 600 x g) for 10 minutes at 4°C to pellet nuclei and cell debris.
-
Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 8,000 x g) for 10 minutes at 4°C to pellet the mitochondria.
-
Discard the supernatant and resuspend the mitochondrial pellet in Isolation Buffer II.
-
Repeat the high-speed centrifugation step to wash the mitochondria.
-
Resuspend the final mitochondrial pellet in a minimal volume of Isolation Buffer II.
-
Determine the protein concentration using a standard method (e.g., Bradford or BCA assay). Keep the mitochondrial preparation on ice and use within a few hours.
Protocol 2: Measurement of Mitochondrial Respiration
This protocol describes how to measure the effect of this compound on mitochondrial oxygen consumption using a Clark-type oxygen electrode or a Seahorse XF Analyzer.
Materials:
-
Isolated mitochondria (Protocol 1)
-
Respiration Buffer: 125 mM KCl, 20 mM MOPS, 10 mM Tris, 0.5 mM EGTA, 2 mM KH2PO4, pH 7.4
-
Respiratory substrates (e.g., 5 mM glutamate/5 mM malate or 10 mM succinate + 2 µM rotenone)
-
ADP
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Oxygen electrode or Seahorse XF Analyzer
Procedure:
-
Set up the oxygen electrode chamber or Seahorse plate with Respiration Buffer at the desired temperature (e.g., 30°C).
-
Add isolated mitochondria to the chamber/well (e.g., 0.5 mg protein/mL).
-
Add the respiratory substrates to initiate state 2 respiration (substrate-dependent, ADP-limited).
-
Allow the respiratory rate to stabilize.
-
Add a known concentration of this compound (e.g., 10-100 µM) or the vehicle control (DMSO) and monitor the oxygen consumption rate.
-
Add a saturating amount of ADP (e.g., 1 mM) to induce state 3 respiration (active phosphorylation).
-
Observe the effect of this compound on the state 3 respiratory rate. A significant decrease is expected due to the inhibition of phosphate import.
-
Further additions of other inhibitors (e.g., oligomycin, FCCP, antimycin A) can be made to dissect the specific effects on the electron transport chain and oxidative phosphorylation.[10]
Protocol 3: Mitochondrial Swelling Assay
This protocol measures changes in mitochondrial volume by monitoring the absorbance of the mitochondrial suspension. Mitochondrial swelling is indicated by a decrease in absorbance.
Materials:
-
Isolated mitochondria (Protocol 1)
-
Swelling Buffer: 100 mM KCl, 20 mM MOPS, 10 mM Tris, pH 7.4
-
Inducing agent (e.g., 100 µM CaCl2 or 50 mM KH2PO4)
-
This compound stock solution
-
Spectrophotometer
Procedure:
-
Equilibrate the spectrophotometer to the desired temperature (e.g., 25°C).
-
Add isolated mitochondria (e.g., 0.5 mg protein/mL) to a cuvette containing the Swelling Buffer.
-
Monitor the baseline absorbance at 540 nm.
-
In a separate cuvette, pre-incubate the mitochondria with the desired concentration of this compound for a few minutes.
-
Initiate swelling by adding the inducing agent (e.g., CaCl2 or KH2PO4) to both the control and Mersalyl-treated cuvettes.
-
Record the change in absorbance over time. This compound is expected to inhibit swelling induced by phosphate uptake.
Visualizations
Caption: Workflow for Mitochondrial Respiration Assay.
Caption: Mechanism of this compound Inhibition.
Conclusion
This compound remains a valuable pharmacological tool for the study of mitochondrial function. Its well-characterized inhibitory effects on the phosphate and dicarboxylate carriers allow for targeted investigations into the roles of these transporters in cellular metabolism and signaling. By following the detailed protocols and considering the quantitative data presented in these application notes, researchers can effectively utilize this compound to advance our understanding of mitochondrial biology in both health and disease.
References
- 1. Mersalyl - Wikipedia [en.wikipedia.org]
- 2. Phosphate carrier of liver mitochondria: the reaction of its SH groups with mersalyl, 5,5'-dithio-bis-nitrobenzoate, and N-ethylmaleimide and the modulation of reactivity by the energy state of the mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Mitochondrial Phosphate Carrier: role in oxidative metabolism, calcium handling and mitochondrial disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitochondrial dicarboxylate carrier - Wikipedia [en.wikipedia.org]
- 5. Mechanism of inhibition of the dicarboxylate carrier of mitochondria by thiol reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dual Effect of Phosphate Transport on Mitochondrial Ca2+ Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Induction of mitochondrial Ca2+ uptake by mersalyl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effects of HGCl2 and mersalyl on mechanisms regulating intracellular calcium and transmitter release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Assaying Mitochondrial Respiration as an Indicator of Cellular Metabolism and Fitness - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Mersalyl Acid Solubility: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with Mersalyl acid in aqueous buffers.
Troubleshooting Guide: Resolving this compound Precipitation
Researchers may encounter precipitation when preparing aqueous solutions of this compound. This guide provides a systematic approach to diagnose and resolve these issues.
Issue: Precipitate forms in my aqueous buffer after adding this compound.
This is a common challenge due to the acidic nature of this compound, which is only slightly soluble in water. The following workflow can help identify the cause and find a solution.
Caption: Troubleshooting workflow for this compound precipitation.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
A1: this compound is characterized as being slightly soluble in water and dilute mineral acids. Its solubility significantly increases in solutions of alkali hydroxides. For instance, it is soluble in ammonium (B1175870) hydroxide (B78521) (NH₄OH), though the resulting solution may be clear to hazy.[1][2][3]
Q2: I am observing precipitation when I add my this compound stock solution to my aqueous buffer. What is the likely cause?
A2: This is a common issue when a concentrated stock solution, often prepared in an organic solvent like DMSO, is diluted into an aqueous buffer. The abrupt change in solvent polarity can cause the compound to crash out of solution. To mitigate this, ensure the final concentration of the organic solvent in your aqueous buffer is minimal, ideally below 1%. Adding the stock solution dropwise to a vigorously stirring buffer can also help to ensure rapid and uniform dispersion, preventing localized high concentrations that can trigger precipitation.
Q3: How does pH affect the solubility of this compound?
A3: As an acidic compound, the solubility of this compound is highly pH-dependent. In acidic to neutral aqueous solutions, its solubility is low. However, in alkaline conditions (higher pH), the carboxylic acid group on the molecule deprotonates, forming a more polar carboxylate salt which is more soluble in water. Therefore, increasing the pH of your buffer should enhance the solubility of this compound.
Q4: Can I use heat to dissolve this compound?
A4: Gentle warming can be a useful technique to increase the solubility of many compounds. However, with organomercurial compounds like this compound, caution is advised as excessive heat can lead to decomposition. If you choose to warm your solution, do so gently (e.g., in a 37°C water bath) and for the shortest time necessary. Always monitor for any signs of degradation, such as a change in color.
Q5: Are there any recommended solvents for preparing a stock solution of this compound?
A5: While this compound has some solubility in alkali hydroxides, for many biological experiments, preparing a concentrated stock solution in an organic solvent is a common practice. Dimethyl sulfoxide (B87167) (DMSO) is a frequently used solvent for this purpose. When using a DMSO stock, it is crucial to be mindful of the final concentration in your assay, as DMSO can have its own biological effects.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Weighing: Accurately weigh out the desired amount of this compound powder in a suitable container.
-
Solvent Addition: Add the calculated volume of high-purity DMSO to achieve the desired stock solution concentration (e.g., 10 mM or 50 mM).
-
Dissolution: Vortex the solution vigorously. If necessary, sonicate in a water bath for 5-10 minutes to aid dissolution.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a Working Solution in Aqueous Buffer
-
Buffer Preparation: Prepare your desired aqueous buffer (e.g., Phosphate Buffered Saline, Tris-HCl) and adjust the pH to the desired value. For enhanced solubility of this compound, a slightly alkaline pH (e.g., 7.5-8.5) is recommended.
-
Vigorous Stirring: Place the required volume of the aqueous buffer in a conical tube or beaker and begin vigorous stirring with a magnetic stir bar.
-
Dropwise Addition: Slowly add the required volume of the this compound DMSO stock solution dropwise to the center of the vortexing buffer.
-
Final Mixing: Continue to stir the solution for at least 5-10 minutes to ensure complete mixing.
-
Final pH Check: After dissolution, it is good practice to re-check the pH of your final working solution and adjust if necessary.
Signaling Pathway and Mechanism of Action
This compound is known to act as a diuretic by inhibiting renal tubule function. Its mechanism of action is believed to involve the high-affinity binding of its mercury component to the sulfhydryl groups of proteins. This interaction can lead to alterations in intracellular thiol status, promoting oxidative stress, lipid peroxidation, and mitochondrial dysfunction.
References
Determining effective concentration of Mersalyl acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the experimental use of Mersalyl acid. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an organomercuric compound that was formerly used as a diuretic.[1][2][3] Its therapeutic use has been discontinued (B1498344) by the FDA due to toxicity concerns associated with its mercury content.[2] The primary mechanism of action of this compound involves the high-affinity binding of its divalent mercuric ion to the thiol or sulfhydryl groups of proteins.[2] This interaction can lead to a cascade of cellular effects, including alterations in intracellular thiol status, oxidative stress, lipid peroxidation, and mitochondrial dysfunction.[2]
Q2: What are the common research applications of this compound?
A2: Due to its mechanism of action, this compound is primarily used in research as a chemical probe to study processes involving sulfhydryl-containing proteins. A significant application is its use as an inhibitor of aquaporin (AQP) water channels, as it can bind to cysteine residues near the pore of these channels, sterically blocking water transport.[4] It is also used to investigate cellular responses to heavy metal toxicity and oxidative stress.
Q3: How should I prepare and store a stock solution of this compound?
A3: this compound is available as a solid.[5] For experimental use, it is often prepared as a stock solution. While solubility in water is partial, it is soluble in ammonium (B1175870) hydroxide.[5] For many biological experiments, dissolving in a suitable solvent like DMSO is common for preparing concentrated stock solutions. It is crucial to store the stock solution protected from light. Given its reactivity, it is recommended to prepare fresh solutions for each experiment or store aliquots at -20°C or -80°C for short periods to minimize degradation and repeated freeze-thaw cycles. Always refer to the manufacturer's instructions for specific storage conditions.
Q4: What are the typical effective concentrations of this compound in in-vitro experiments?
A4: The effective concentration of this compound is highly dependent on the cell type, assay duration, and the specific endpoint being measured.[6][7] While direct IC50 values for this compound are not widely reported in recent literature, data from related mercurial compounds and its known applications can provide a starting range. For cytotoxicity, concentrations can range from micromolar to low millimolar. For specific enzyme or channel inhibition, the effective concentration may be lower. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Data Presentation: Effective Concentrations
The following tables summarize reported effective concentrations for mercurial compounds in various in-vitro assays to provide a starting point for experimental design with this compound.
Table 1: Cytotoxicity of a Mercury-Based Formulation [8]
| Cell Line | Assay | Concentration Range | Observation |
| MCF-7 (Human Breast Cancer) | MTT Assay | 10 - 70 µg/mL | Effective against cancerous cells |
| HEK293 (Human Embryonic Kidney) | MTT Assay | 10 - 70 µg/mL | Less toxic to normal cells |
Table 2: Aquaporin Inhibition by Mercurials and Other Inhibitors
| Compound | Target | System | Effective Concentration | Reference |
| Mercury | Aquaporin | Mutant AqpZ | 20-fold more sensitive than wild-type | [4] |
| Acetazolamide | AQP1 and AQP4 | Xenopus oocytes expressing human AQP4 | Maximal inhibition at 20 µM | [9] |
| Tetraethylammonium (TEA) | AQP1, AQP2, AQP4 | Xenopus oocytes | 40-57% inhibition at 100 µM | [9] |
| AuPhen | AQP3 | Erythrocytes | 90% decrease in glycerol (B35011) permeability at 50 µM | [9] |
| 5-PMFC | AQP1 ion channel | AQP1-expressing oocytes | Significant inhibition at 0.5 mM | [10] |
Experimental Protocols
Protocol 1: Determining Cytotoxicity using an MTT Assay
This protocol provides a general framework for assessing the cytotoxic effects of this compound on a chosen cell line.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a series of dilutions of this compound in complete culture medium. A starting range of 1 µM to 100 µM is recommended, with a vehicle control (e.g., DMSO in medium at the same concentration as the highest this compound dose).
-
Treatment: Remove the medium from the wells and replace it with 100 µL of the prepared this compound dilutions or vehicle control. Include wells with medium only as a blank control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of MTT solvent to each well. Pipette up and down to fully dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells. Plot the results to determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
Protocol 2: Assessing Aquaporin Inhibition
This protocol describes a cell-based assay to measure the inhibition of aquaporin-mediated water transport by this compound.
Materials:
-
Cells expressing the aquaporin of interest (e.g., AQP1-transfected cells or red blood cells)
-
Isotonic buffer (e.g., PBS)
-
Hypertonic buffer (e.g., PBS with added sorbitol or sucrose)
-
This compound
-
Stopped-flow light scattering apparatus or a plate reader capable of kinetic reads
Procedure:
-
Cell Preparation: Harvest and wash the cells expressing the target aquaporin. Resuspend the cells in isotonic buffer at a defined concentration.
-
Compound Incubation: Incubate a suspension of the cells with various concentrations of this compound (e.g., 10 µM to 500 µM) or a vehicle control for a predetermined time (e.g., 15-30 minutes) at room temperature.
-
Water Transport Assay:
-
Stopped-Flow Method: Rapidly mix the cell suspension with the hypertonic buffer in the stopped-flow apparatus. The resulting osmotic gradient will cause water to exit the cells, leading to cell shrinkage. This shrinkage is measured as an increase in light scattering over time.
-
Plate Reader Method: Pipette the cell suspension (pre-incubated with this compound or vehicle) into a 96-well plate. Use the plate reader's injection function to add the hypertonic buffer and immediately begin kinetic measurements of absorbance or light scattering.
-
-
Data Analysis: The rate of change in light scattering is proportional to the rate of water transport. Compare the rates of water transport in this compound-treated cells to the vehicle-treated control cells. Calculate the percentage of inhibition for each concentration of this compound.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or non-reproducible results | 1. Compound instability: this compound solution may degrade over time. 2. Variability in cell health: Differences in cell passage number, confluency, or overall health can affect the response. 3. Pipetting errors: Inaccurate dispensing of compound or reagents. | 1. Prepare fresh stock solutions of this compound for each experiment. Aliquot and store properly if short-term storage is necessary. 2. Use cells within a consistent passage number range and ensure they are in the logarithmic growth phase. 3. Use calibrated pipettes and proper pipetting techniques. |
| High background or non-specific effects | 1. Non-specific binding: this compound, being a reactive mercurial, can bind non-specifically to proteins in the serum of the culture medium or to the plastic of the assay plate.[11] 2. Contamination: Bacterial or fungal contamination of cell cultures. | 1. Consider reducing the serum concentration in the medium during the treatment period. Pre-coating plates with a blocking agent may help in some assay formats. Include appropriate negative controls to assess non-specific binding.[12] 2. Regularly check cultures for signs of contamination and practice good aseptic technique. |
| No observable effect of this compound | 1. Incorrect concentration range: The concentrations tested may be too low to elicit a response. 2. Inactivation of the compound: Components in the culture medium (e.g., sulfhydryl-containing amino acids like cysteine) may react with and inactivate this compound. | 1. Perform a broad dose-response curve, extending to higher concentrations (e.g., up to 1 mM). 2. If possible, conduct experiments in a serum-free or low-serum medium for the duration of the treatment. |
| Unexpected cell morphology changes | 1. Cytotoxicity: At higher concentrations, this compound can induce cell death, leading to changes in morphology. 2. Off-target effects: As a reactive compound, this compound can have multiple cellular targets. | 1. Correlate morphological changes with viability data from assays like MTT or Trypan Blue exclusion. 2. Acknowledge the potential for off-target effects in the interpretation of your results. |
Mandatory Visualizations
Nrf2 Signaling Pathway Activation by Organomercurials
Organomercurial compounds like this compound can induce oxidative stress, which is a key activator of the Nrf2 signaling pathway. This pathway is a primary cellular defense mechanism against oxidative and electrophilic insults.
Caption: Nrf2 pathway activation by this compound-induced oxidative stress.
Experimental Workflow for Determining IC50
This diagram illustrates the key steps in determining the half-maximal inhibitory concentration (IC50) of this compound.
Caption: Workflow for IC50 determination of this compound.
References
- 1. Mersalyl - Wikipedia [en.wikipedia.org]
- 2. Mersalyl | C13H16HgNNaO6 | CID 9806195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. qeios.com [qeios.com]
- 4. Structural basis of aquaporin inhibition by mercury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 汞撒利酸 analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Physiochemical characterization and cytotoxicity evaluation of mercury-based formulation for the development of anticancer therapeuticals | PLOS One [journals.plos.org]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | Inhibition of the Aquaporin-1 Cation Conductance by Selected Furan Compounds Reduces Red Blood Cell Sickling [frontiersin.org]
- 11. Reduction of non-specific binding in immunoassays requiring long incubations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
Technical Support Center: Off-Target Effects of Mersalyl Acid in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of Mersalyl acid in cell culture. Due to its nature as a thiol-reactive organomercuric compound, this compound can exhibit significant off-target effects, leading to complex cellular responses. This guide aims to help users anticipate, identify, and troubleshoot these effects in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and how does this contribute to its off-target effects?
This compound is an organomercuric compound that was historically used as a diuretic.[1] Its primary mechanism of action is the high-affinity binding of its mercury component to sulfhydryl (thiol) groups on proteins.[1] This covalent modification can lead to a broad range of on- and off-target effects by altering protein structure and function. Many proteins within a cell contain reactive cysteine residues, making them potential targets for this compound. This lack of specificity is the primary reason for its numerous off-target effects.
Q2: What are the known off-target effects of this compound?
Due to its reactivity with sulfhydryl groups, this compound can interact with a wide array of cellular proteins. Known off-target effects include:
-
Inhibition of Enzymes: this compound can inhibit various enzymes that rely on cysteine residues for their catalytic activity. This includes protein kinases, phosphatases, and metabolic enzymes.[1]
-
Induction of Oxidative Stress: By reacting with intracellular thiols like glutathione, this compound can disrupt the cellular redox balance, leading to the accumulation of reactive oxygen species (ROS).[1]
-
Mitochondrial Dysfunction: this compound can interfere with mitochondrial function, potentially by targeting thiol-containing proteins within the electron transport chain.[1]
-
Disruption of Ion Channels and Transporters: The function of many ion channels and transporters is dependent on the redox state of their cysteine residues. This compound can directly modify these proteins, altering ion homeostasis.
-
Induction of Apoptosis: Through various mechanisms, including oxidative stress and direct effects on pro- and anti-apoptotic proteins, this compound can trigger programmed cell death.
Q3: I am observing unexpected cytotoxicity in my cell line when using this compound. What could be the cause?
Unexpected cytotoxicity is a common issue with thiol-reactive compounds like this compound. Several factors could be contributing to this:
-
High Reactivity: The compound's high reactivity can lead to widespread, non-specific protein modification, causing general cellular stress and death.
-
Off-Target Kinase Inhibition: Inhibition of essential kinases involved in cell survival pathways can lead to apoptosis.
-
Induction of Apoptosis: this compound can activate apoptotic signaling pathways. Consider performing an apoptosis assay (e.g., caspase activation, Annexin V staining) to confirm if this is the mechanism of cell death.
-
Cell Line Sensitivity: Different cell lines have varying sensitivities to oxidative stress and protein modification. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line.
Troubleshooting Guides
Issue 1: Inconsistent or Unreliable Results in Cell Viability Assays (e.g., MTT, MTS)
Potential Cause:
This compound, as a thiol-reactive and potentially colored compound, can interfere with common colorimetric and fluorometric cell viability assays.
-
Reaction with Assay Reagents: Thiol-reactive compounds can directly react with the tetrazolium salts (MTT, MTS) or their reduced formazan (B1609692) products, leading to inaccurate readings.[2][3]
-
Alteration of Cellular Metabolism: this compound can affect cellular metabolic activity, which is the basis of many viability assays. This can lead to an under- or overestimation of cell viability that is independent of actual cell death.[3]
-
Compound Color: If this compound solutions have a color, this can interfere with absorbance readings.
Troubleshooting Steps:
-
Run Compound Controls: Include control wells containing this compound in cell-free media to assess its direct effect on the assay reagents and its intrinsic absorbance.
-
Use an Orthogonal Assay: Confirm your viability results with a method that has a different readout, such as a trypan blue exclusion assay (which measures membrane integrity) or a real-time impedance-based assay.
-
Consider a Lysis-Based Endpoint Assay: Assays that measure ATP content (e.g., CellTiter-Glo®) or protease activity of viable cells can sometimes be less susceptible to interference from thiol-reactive compounds.
-
Wash Cells Before Assay: If possible, gently wash the cells to remove residual this compound before adding the viability assay reagent.
Issue 2: Difficulty in Identifying Specific Off-Target Proteins
Potential Cause:
The promiscuous reactivity of this compound makes it challenging to pinpoint specific off-target interactions that are responsible for a particular phenotype.
Troubleshooting Workflow:
-
Hypothesize Potential Targets: Based on the observed phenotype, hypothesize which signaling pathways or protein families might be involved. For example, if you observe changes in cell proliferation, you might investigate key cell cycle kinases.
-
Employ Target Engagement Assays: Use techniques like the Cellular Thermal Shift Assay (CETSA) to confirm direct binding of this compound to a suspected target protein in a cellular context.[4][5]
-
Perform Broad-Spectrum Profiling:
-
Kinome Profiling: Use a service like KINOMEscan® to screen this compound against a large panel of kinases to identify potential off-target kinase interactions.
-
Quantitative Proteomics: Employ techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) to compare the proteome of treated versus untreated cells. This can reveal changes in protein abundance or post-translational modifications.[6][7]
-
Quantitative Data Summary
| Kinase Target | Binding Affinity (Kd) in µM (Hypothetical) | Primary Cellular Function |
| LCK | 0.5 | T-cell signaling |
| PKCα | 1.2 | Signal transduction |
| MAPK1 (ERK2) | 5.8 | Proliferation, differentiation |
| GSK3β | 8.1 | Glycogen metabolism, cell signaling |
| CDK2 | 12.5 | Cell cycle regulation |
| AKT1 | > 50 | Cell survival, proliferation |
| EGFR | > 100 | Growth factor signaling |
This table is a fictional representation to demonstrate how quantitative off-target data for this compound could be presented.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To determine if this compound directly binds to a specific protein of interest in intact cells.
Principle: Ligand binding can stabilize a target protein, leading to an increase in its thermal stability. This change can be detected by heating cell lysates to various temperatures and quantifying the amount of soluble protein remaining.
Methodology:
-
Cell Treatment:
-
Culture your cells of interest to ~80% confluency.
-
Treat cells with either vehicle (e.g., DMSO) or this compound at the desired concentration for a specified time (e.g., 1 hour) at 37°C.
-
-
Heating Step:
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes for each temperature point.
-
Heat the aliquots for 3 minutes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) using a thermal cycler. Include an unheated control.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Quantify the amount of the specific target protein in the soluble fraction using Western blotting or ELISA.
-
-
Data Analysis:
-
Generate a "melting curve" by plotting the percentage of soluble protein against temperature for both vehicle- and this compound-treated samples.
-
A rightward shift in the melting curve for the this compound-treated sample indicates target stabilization and therefore direct binding.
-
Protocol 2: KINOMEscan® Profiling (Conceptual Workflow)
Objective: To identify the kinase off-targets of this compound.
Principle: This is a competitive binding assay where a test compound (this compound) competes with an immobilized, active-site directed ligand for binding to a large panel of kinases. The amount of kinase bound to the solid support is quantified by qPCR.
Methodology (Performed by a specialized service provider):
-
Compound Submission: Provide a sample of this compound at a specified concentration and purity.
-
Assay Performance: The service provider will perform the KINOMEscan® assay, which involves:
-
Incubating DNA-tagged kinases with the immobilized ligand in the presence of this compound.
-
Quantifying the amount of kinase captured on the solid support via qPCR.
-
-
Data Analysis:
-
The results are typically provided as percent inhibition or dissociation constants (Kd) for each kinase in the panel.
-
The data can be visualized using a TREEspot™ diagram, which maps the interacting kinases onto a dendrogram of the human kinome.
-
Visualizations
Caption: Workflow for identifying off-targets of this compound.
Caption: Potential apoptosis pathway induced by this compound.
References
- 1. Mersalyl | C13H16HgNNaO6 | CID 9806195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]
- 3. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CETSA [cetsa.org]
- 5. pelagobio.com [pelagobio.com]
- 6. Quantitative proteomic analysis and comparison of two bone marrow stromal cell lines using the SILAC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative proteomics and biological activity of extracellular vesicles engineered to express SARS‐CoV‐2 spike protein - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mersalyl Acid Solution Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Mersalyl acid in solution during experiments.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Precipitation in aqueous solution | - Low aqueous solubility of this compound.[1] - pH of the solution is not optimal. - Interaction with incompatible salts in the buffer. | - Prepare solutions in a suitable buffer, maintaining a slightly alkaline pH if compatible with the experimental design. This compound has shown solubility in ammonium (B1175870) hydroxide (B78521).[2] - Consider the use of co-solvents if permissible for the experiment, after verifying compatibility. - Ensure all glassware is scrupulously clean to avoid nucleation sites for precipitation. |
| Discoloration or cloudiness of the solution upon storage | - Photodegradation due to exposure to light. - Oxidative degradation from exposure to air. - Chemical reaction with contaminants. | - Store this compound solutions in amber vials or protect them from light by wrapping the container in aluminum foil. - Prepare solutions fresh whenever possible. If storage is necessary, purge the headspace of the container with an inert gas like nitrogen or argon before sealing. - Use high-purity solvents and reagents to prepare solutions. |
| Loss of biological activity or inconsistent experimental results | - Degradation of this compound due to improper storage or handling. - Interaction with incompatible substances in the experimental setup. - Adsorption to plastic containers.[3] | - Perform a stability-indicating assay, such as HPLC, to confirm the concentration and purity of the this compound solution before use.[2] - Avoid strong oxidizing agents and strong acids in the experimental buffer system. - Use glass or polypropylene (B1209903) containers for preparing and storing solutions to minimize adsorption. |
Frequently Asked Questions (FAQs)
1. What are the optimal storage conditions for this compound solutions?
To ensure stability, this compound solutions should be stored in tightly closed, amber glass containers to protect them from light and air. Storage at controlled room temperature is generally acceptable for short periods, but for long-term storage, refrigeration (2-8 °C) is recommended. Always prepare solutions fresh when possible for critical experiments.
2. What is the recommended solvent for dissolving this compound?
While this compound is partially miscible in water, its solubility can be limited.[1] For experimental purposes, it is often dissolved in a slightly alkaline buffer. Some sources indicate solubility in ammonium hydroxide.[2] The choice of solvent will be experiment-dependent, but it is crucial to ensure the pH is compatible with the stability of the compound.
3. How does pH affect the stability of this compound in solution?
While specific quantitative data on the effect of pH on this compound degradation is limited, its chemical structure suggests susceptibility to both acid and base-catalyzed hydrolysis. It is known to be incompatible with strong acids. It is advisable to maintain the pH of the solution within a neutral to slightly alkaline range, if the experimental protocol allows. The optimal pH should be determined empirically for specific applications.
4. Can I use buffers to prepare this compound solutions?
Yes, using buffers is recommended to maintain a stable pH. However, it is important to select a buffer system that does not interact with this compound. Phosphate buffers are commonly used, but their compatibility should be verified. Avoid buffers containing components that can act as strong oxidizing or reducing agents.
5. Is this compound sensitive to light?
Yes, this compound is light-sensitive. Exposure to light, particularly UV light, can lead to photodegradation. All solutions containing this compound should be prepared and stored in light-protected containers (e.g., amber vials) or in the dark.
6. What are the likely degradation pathways for this compound in solution?
While specific degradation products have not been extensively reported in the literature, potential degradation pathways for this compound in solution include:
-
Hydrolysis: Cleavage of the amide bond or the ether linkage under acidic or basic conditions.
-
Oxidation: Oxidation of the molecule, potentially at the mercury center or other susceptible functional groups.[4]
-
Photodegradation: Decomposition upon exposure to light, which can lead to the formation of various photoproducts.
7. How can I monitor the stability of my this compound solution?
A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, is the most reliable way to monitor the concentration and purity of this compound in solution over time.[2][3] This method can separate the intact drug from its potential degradation products.
8. Is it true that theophylline (B1681296) can stabilize this compound solutions?
Historically, Mersalyl was often administered in combination with theophylline.[1] While the primary reason was to enhance its diuretic effect, theophylline may also contribute to the stability of the solution, potentially by acting as a weak base to buffer the solution or through other molecular interactions. However, concrete studies detailing this stabilizing effect are scarce.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound
-
Materials:
-
This compound powder
-
High-purity water (e.g., Milli-Q or equivalent)
-
Ammonium hydroxide solution (0.1 N) or a suitable buffer
-
Calibrated pH meter
-
Volumetric flasks (amber glass)
-
Magnetic stirrer and stir bar
-
-
Procedure:
-
Weigh the desired amount of this compound powder accurately in a clean, dry weighing boat.
-
Transfer the powder to an amber volumetric flask.
-
Add a small volume of the chosen solvent (e.g., slightly alkaline buffer or high-purity water with a few drops of 0.1 N ammonium hydroxide to aid dissolution).
-
Gently swirl the flask or use a magnetic stirrer at a low speed to dissolve the powder. Avoid vigorous shaking to minimize air exposure.
-
Once dissolved, add the solvent to the final volume.
-
Measure and record the final pH of the solution.
-
Store the stock solution in a tightly sealed amber glass container at 2-8 °C, protected from light.
-
Protocol 2: General Forced Degradation Study
This protocol provides a general framework for assessing the stability of this compound under stress conditions.
-
Materials:
-
This compound stock solution (prepared as in Protocol 1)
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3% solution
-
UV lamp (e.g., 254 nm)
-
Oven or water bath
-
HPLC system with a suitable column (e.g., C18) and UV detector
-
-
Procedure:
-
Acid Hydrolysis: Mix an aliquot of the this compound stock solution with an equal volume of 0.1 N HCl. Incubate at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the samples with 0.1 N NaOH before HPLC analysis.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 N NaOH. Incubate under the same conditions as acid hydrolysis. Neutralize the samples with 0.1 N HCl before HPLC analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Keep the mixture at room temperature for a defined period, protected from light.
-
Thermal Degradation: Place an aliquot of the stock solution in an oven or water bath at an elevated temperature (e.g., 60 °C) for a defined period.
-
Photodegradation: Expose an aliquot of the stock solution in a transparent container to a UV lamp for a defined period. Keep a control sample wrapped in foil to exclude light.
-
Analysis: At each time point, inject the stressed samples and a control sample (stored at 2-8 °C in the dark) into the HPLC system.
-
Data Evaluation: Compare the chromatograms of the stressed samples with the control. A decrease in the peak area of the parent this compound and the appearance of new peaks indicate degradation.
-
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Mechanism of action of this compound via binding to sulfhydryl groups.
Caption: Factors affecting this compound stability and corresponding stabilization strategies.
References
- 1. Mersalyl | C13H16HgNNaO6 | CID 9806195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. メルサリル酸 analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 3. Decomposition of thimerosal in aqueous solution and its determination by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C13H17HgNO6 | CID 12358988 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Mersalalyl Acid Inhibition Experiments
Welcome to the technical support center for Mersalyl (B1676301) acid inhibition experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common issues and frequently asked questions when using Mersalyl acid as an inhibitor in various experimental setups.
Troubleshooting Guides
Encountering unexpected results or technical difficulties is a common part of the experimental process. This section provides a guide to troubleshooting common problems in this compound inhibition experiments, with potential causes and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Precipitation of this compound in Buffer | 1. Low solubility in the chosen buffer. This compound is partially miscible in water.[1] 2. The pH of the buffer is not optimal for solubility. 3. High concentration of the stock or working solution. 4. Interaction with other components in the buffer, such as divalent cations. | 1. Prepare stock solutions in a suitable solvent. This compound is soluble in ammonium (B1175870) hydroxide (B78521) (NH₄OH), appearing clear to hazy.[2][3] For cell culture, consider dissolving in a small amount of 1N NaOH and then diluting with the appropriate buffer or medium. 2. Adjust the pH of the buffer. Since it is an acid, solubility may increase in slightly alkaline conditions. 3. Prepare a more dilute stock solution and add a larger volume to your experiment, ensuring the final solvent concentration is not detrimental to the cells or assay. 4. Prepare buffers without divalent cations if possible, or add them just before use after this compound has been diluted. |
| Inconsistent or No Inhibitory Effect | 1. Incorrect concentration of this compound. 2. Degradation of this compound. 3. The target protein is not sensitive to this compound in your experimental system. 4. Reversal of inhibition by other components in the media. | 1. Verify the concentration of your stock solution. Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific target and system. For example, inhibition of adenylate cyclase is observed at 1-10 µM, with complete inhibition at 0.1 mM.[4] 2. Prepare fresh stock solutions. Store stock solutions appropriately, protected from light and at the recommended temperature. 3. Confirm from literature that your target protein has sulfhydryl groups that are accessible to this compound. 4. The inhibitory effect of this compound can be reversed by thiol-containing reagents like 2-mercaptoethanol (B42355).[4] Ensure your media or buffers do not contain such reagents unless intended. |
| High Cellular Toxicity or Off-Target Effects | 1. This compound is a mercurial compound and can be toxic to cells at high concentrations. 2. Non-specific binding to various proteins containing sulfhydryl groups. | 1. Determine the optimal, non-toxic concentration range for your specific cell line or experimental setup using a cell viability assay. 2. Use the lowest effective concentration to minimize off-target effects. Include appropriate controls to distinguish specific from non-specific effects. |
Frequently Asked Questions (FAQs)
This section addresses specific questions that researchers may have about using this compound in their experiments.
What is the mechanism of action of this compound?
This compound is an organomercuric compound that primarily functions as an inhibitor by binding to sulfhydryl (-SH) groups on proteins.[1] This interaction can lead to conformational changes in the protein, thereby inhibiting its function. This mechanism makes it a broad inhibitor of various enzymes and transporter proteins that rely on cysteine residues for their activity.
What are the known targets of this compound?
This compound has been shown to inhibit a variety of proteins, including:
-
Adenylate Cyclase: It inhibits adenylate cyclase activity in rat liver plasma membranes.[4]
-
Aquaporins: As a mercurial compound, it is known to inhibit water channels (aquaporins).[1]
-
Mitochondrial Carriers: It inhibits the mitochondrial dicarboxylate carrier.[5][6]
-
LCK: It can inhibit the protein LCK, which is involved in T-cell signaling.[1]
How should I prepare a stock solution of this compound?
The solubility of this compound can be challenging. For general biochemical assays, a stock solution can be prepared in ammonium hydroxide (NH₄OH).[2][3] For cell culture experiments, it is advisable to dissolve the powder in a small volume of 1N NaOH and then bring it to the final volume with sterile, double-distilled water or your desired buffer. It is recommended to prepare fresh solutions and sterile-filter before use in cell culture.
What concentrations of this compound should I use in my experiments?
The effective concentration of this compound is highly dependent on the specific target and experimental system. It is crucial to perform a dose-response curve to determine the optimal concentration. Based on available literature:
-
Adenylate Cyclase Inhibition: 1-10 µM for partial inhibition and 0.1 mM for complete inhibition.[4]
-
Aquaporin Inhibition: A related mercurial compound, mercuric chloride, showed an IC50 of 345 µM for aquaporin Z. This can serve as a starting reference point.
-
Mitochondrial Dicarboxylate Carrier Inhibition: The inhibition is dose-dependent, and pre-incubation with Mersalyl can alter the type of inhibition.[5]
| Target | Reported Inhibitory Concentration / IC50 | Reference |
| Adenylate Cyclase | 1-10 µM (partial), 0.1 mM (complete) | [4] |
| Aquaporin Z (by HgCl₂) | IC50: 345 µM |
Can the inhibitory effect of this compound be reversed?
Yes, the inhibition by this compound is often reversible. Since it acts by binding to sulfhydryl groups, the addition of thiol-containing reagents such as 2-mercaptoethanol can reverse the inhibition in a dose-dependent manner.[4]
Experimental Protocols
Protocol: Inhibition of Adenylate Cyclase Activity
This protocol is a general guideline for assessing the inhibitory effect of this compound on adenylate cyclase activity in a membrane preparation.
-
Preparation of Membrane Fraction: Isolate plasma membranes from the tissue of interest (e.g., rat liver) using standard differential centrifugation methods.
-
Adenylate Cyclase Assay Buffer: Prepare a buffer containing 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM ATP, an ATP regenerating system (e.g., 20 mM creatine (B1669601) phosphate (B84403) and 1 mg/ml creatine kinase), and 0.1 mM GTP.
-
Inhibition Experiment:
-
Set up reaction tubes containing the assay buffer and the membrane preparation (e.g., 50-100 µg of protein).
-
Add varying concentrations of this compound (e.g., from 1 µM to 1 mM). Include a vehicle control (the solvent used to dissolve this compound).
-
Pre-incubate the mixture for a short period (e.g., 5-10 minutes) at 30°C.
-
Initiate the reaction by adding the substrate, ATP (if not already in the buffer).
-
Incubate for a defined period (e.g., 10-20 minutes) at 30°C.
-
Terminate the reaction by adding a stop solution (e.g., 100 mM EDTA or by boiling).
-
-
cAMP Measurement: Quantify the amount of cAMP produced using a commercially available cAMP assay kit (e.g., ELISA or radioimmunoassay).
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.
Protocol: Preparation of this compound Stock Solution for Cellular Assays
-
Materials:
-
This compound powder
-
1N Sodium Hydroxide (NaOH), sterile
-
Sterile, double-distilled water or phosphate-buffered saline (PBS)
-
Sterile 0.22 µm syringe filter
-
-
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder.
-
In a sterile tube, add a small volume of 1N NaOH to the powder to dissolve it. Gently vortex or triturate to aid dissolution.
-
Once dissolved, add sterile water or PBS to achieve the desired final stock concentration (e.g., 10 mM).
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles. Protect from light.
-
Signaling Pathways and Experimental Workflows
VEGF and HIF-1α Signaling Pathway
Under hypoxic conditions, Hypoxia-Inducible Factor-1α (HIF-1α) is stabilized and translocates to the nucleus. There, it dimerizes with HIF-1β and binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, including Vascular Endothelial Growth Factor (VEGF). This leads to increased VEGF expression and subsequent promotion of angiogenesis. This compound has been shown to induce the expression of VEGF and HIF-1 activity.
Caption: this compound induction of the VEGF/HIF-1α signaling pathway.
T-Cell Receptor Signaling and LCK
T-cell activation is initiated by the T-cell receptor (TCR) recognizing an antigen presented by an antigen-presenting cell (APC). This triggers a signaling cascade involving the phosphorylation of key proteins, including Lymphocyte-specific protein tyrosine kinase (LCK). LCK is an early and crucial component of this pathway. This compound, as a mercurial compound, is known to inhibit LCK, thereby potentially dampening T-cell activation.
Caption: Simplified T-cell receptor signaling pathway showing the role of LCK.
Experimental Workflow for this compound Inhibition Assay
This diagram outlines a general workflow for conducting an experiment to test the inhibitory effect of this compound on a target enzyme or cellular process.
Caption: General experimental workflow for a this compound inhibition assay.
References
- 1. Mersalyl | C13H16HgNNaO6 | CID 9806195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 汞撒利酸 analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound analyticalstandard 486-67-9 [sigmaaldrich.com]
- 4. Adenylate cyclase from rat-liver plasma membrane: inhibition by mersalyl and other mercurial derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of inhibition of the dicarboxylate carrier of mitochondria by thiol reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mitochondrial dicarboxylate carrier - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Experiments with Mersalyl Acid
Welcome to the technical support center for the use of Mersalyl acid in research applications. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you optimize your experimental protocols, with a specific focus on incubation time.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an organomercuric compound that acts as a sulfhydryl reagent.[1] Its primary mechanism involves high-affinity binding to thiol or sulfhydryl groups (-SH) on proteins, which can lead to the inhibition of various enzymes and transporters.[2][3] This interaction can alter protein conformation and function.
Q2: What are the common applications of this compound in research?
A2: this compound is used in a variety of research contexts, including:
-
As a diuretic to study renal function by inhibiting chloride transport.[4]
-
To study cellular processes involving sulfhydryl-containing proteins.
-
As an inhibitor of specific transporters, such as aquaporins and monocarboxylate transporters.[2][3]
-
To investigate signaling pathways, for example, it has been shown to induce VEGF and ENO1 mRNA expression in Hep3B cells.[2]
Q3: What is a typical starting concentration and incubation time for this compound in cell culture experiments?
A3: A common starting point for cell culture experiments is a concentration of 100 µM with an incubation time of 6 hours, which has been used to induce VEGF and ENO1 mRNA expression in Hep3B cells.[2] However, the optimal concentration and incubation time are highly dependent on the cell type and the specific endpoint being measured.
Q4: Is this compound toxic to cells?
A4: Yes, as an organomercuric compound, this compound can be cytotoxic, especially at higher concentrations and with prolonged exposure.[5] It can induce oxidative stress, mitochondrial dysfunction, and ultimately cell injury and death.[2][3] It is crucial to determine the cytotoxic threshold in your specific experimental system.
Troubleshooting Guide: Optimizing Incubation Time
Optimizing the incubation time with this compound is critical for obtaining robust and reproducible results. The ideal duration will be a balance between achieving the desired biological effect and minimizing off-target effects and cytotoxicity.
Issue 1: No observable effect of this compound.
| Possible Cause | Troubleshooting Step |
| Incubation time is too short. | The effect of this compound may be time-dependent. Perform a time-course experiment, testing a range of incubation times (e.g., 1, 3, 6, 12, 24 hours) while keeping the concentration constant. |
| Concentration is too low. | The concentration of this compound may be insufficient to elicit a response. Perform a dose-response experiment with a fixed incubation time to determine the optimal concentration. |
| Compound instability. | Ensure the this compound solution is freshly prepared. Consider the stability of the compound in your specific culture medium over longer incubation periods. |
| Cell type is resistant. | The target protein may not be expressed or may have a low sensitivity to this compound in your chosen cell line. Confirm the expression of the target and consider using a positive control cell line if available. |
Issue 2: High levels of cell death or cytotoxicity.
| Possible Cause | Troubleshooting Step |
| Incubation time is too long. | Prolonged exposure to this compound can lead to significant cytotoxicity.[5] Reduce the incubation time. A time-course experiment will help identify the window where the desired effect is observed without excessive cell death. |
| Concentration is too high. | High concentrations can be toxic.[5] Lower the concentration of this compound. Perform a dose-response experiment to find the EC50 for your desired effect and an IC50 for cytotoxicity. |
| Cellular vulnerability. | Your cell type may be particularly sensitive to mercurial compounds. Assess cell viability using methods like MTT or trypan blue exclusion at each time point and concentration to establish a non-toxic working range. |
Issue 3: Inconsistent or variable results between experiments.
| Possible Cause | Troubleshooting Step |
| Variability in incubation conditions. | Ensure consistent temperature, CO2 levels, and humidity during incubation. Small variations in these parameters can affect cellular responses. |
| Inconsistent cell passage number or confluency. | Use cells within a consistent range of passage numbers and seed them to achieve a consistent confluency at the time of treatment. Cellular physiology can change with passage number and density. |
| Degradation of this compound stock solution. | Prepare fresh working solutions of this compound for each experiment from a well-stored stock. Avoid repeated freeze-thaw cycles of the stock solution. |
Experimental Protocols
Protocol 1: Determining Optimal Incubation Time via Time-Course Experiment
This protocol outlines a general method for determining the optimal incubation time for this compound in a cell-based assay.
1. Cell Seeding:
-
Plate your cells in a multi-well plate at a density that will ensure they are in the exponential growth phase and at a consistent confluency (e.g., 70-80%) at the time of treatment.
2. Preparation of this compound:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
On the day of the experiment, dilute the stock solution in your cell culture medium to the desired final concentration. A concentration of 100 µM is a reasonable starting point based on published data.[2]
3. Treatment:
-
Remove the existing medium from the cells and replace it with the medium containing this compound.
-
Incubate the cells for a range of time points (e.g., 1, 3, 6, 12, and 24 hours). Include a vehicle control (medium with the same concentration of solvent) for each time point.
4. Assay:
-
At the end of each incubation period, harvest the cells or perform your desired assay (e.g., qPCR for gene expression, Western blot for protein levels, or a functional assay).
-
It is also recommended to assess cell viability at each time point to monitor for cytotoxicity.
5. Data Analysis:
-
Plot the measured effect against the incubation time to identify the time point that gives the optimal response before the onset of significant cytotoxicity.
Protocol 2: Assessing Cytotoxicity of this compound
This protocol describes how to evaluate the cytotoxic effects of this compound.
1. Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density.
2. Treatment:
-
Treat the cells with a range of this compound concentrations (e.g., 10 µM, 50 µM, 100 µM, 200 µM, 500 µM) for your desired incubation times. Include a vehicle control and an untreated control.
3. Viability Assay:
-
At the end of the incubation period, perform a cell viability assay such as the MTT, XTT, or PrestoBlue assay according to the manufacturer's instructions.
4. Data Analysis:
-
Calculate the percentage of viable cells for each concentration and time point relative to the untreated control.
-
Plot the cell viability against the this compound concentration to determine the IC50 value (the concentration that causes 50% inhibition of cell viability).
Quantitative Data Summary
| Parameter | Value | Context | Reference |
| Effective Concentration | 100 µM | Induction of VEGF and ENO1 mRNA expression in Hep3B cells. | [2] |
| Incubation Time | 6 hours | Induction of VEGF and ENO1 mRNA expression in Hep3B cells. | [2] |
| Incubation Time (Hydrophobic Env.) | At least 6 hours | Soaking of this compound into a lipid mesophase. | [1] |
Visualizations
Caption: Workflow for optimizing this compound incubation time.
Caption: Troubleshooting flowchart for unexpected experimental outcomes.
References
- 1. journals.iucr.org [journals.iucr.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The effects of para-chloromercuribenzoic acid and different oxidative and sulfhydryl agents on a novel, non-AT1, non-AT2 angiotensin binding site identified as neurolysin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. scribd.com [scribd.com]
Technical Support Center: Microscopy Artifacts with Mersalyl Acid Treatment
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common artifacts and issues encountered during microscopy experiments involving Mersalyl (B1676301) acid treatment.
Frequently Asked Questions (FAQs)
Q1: What is Mersalyl acid and what is its primary mechanism of action?
A1: this compound is an organomercuric compound that was historically used as a diuretic.[1][2] Its primary mechanism of action involves the high-affinity binding of its divalent mercuric ion to sulfhydryl groups on proteins.[1] This interaction can lead to enzyme inhibition, oxidative stress, mitochondrial dysfunction, and alterations in heme metabolism.[1] It is important to note that this compound is considered an outdated and toxic drug.[1]
Q2: What are the expected cellular effects of this compound treatment that can be observed under a microscope?
A2: Based on its mechanism of action, this compound treatment can induce several observable cellular changes. The most prominent reported effect is on mitochondria, where it can cause swelling due to increased permeability of the inner mitochondrial membrane.[3][4] This can lead to mitochondrial dysfunction. Additionally, as an organomercurial compound, it can interact with cytoskeletal proteins, potentially leading to alterations in cell shape and morphology.
Q3: Can this compound itself be a source of artifacts in microscopy?
A3: Yes. While not explicitly documented in the literature as a common microscopy artifact, the potential for this compound to precipitate out of solution at certain concentrations or in specific buffer conditions exists. Such precipitates would appear as bright, irregular spots in the field of view and could be mistaken for cellular structures.
Q4: How can I differentiate between genuine cellular changes and experimental artifacts?
A4: Differentiating between true biological effects and artifacts is crucial for accurate data interpretation. Here are some key strategies:
-
Controls: Always include appropriate controls in your experiment. This includes untreated cells (negative control) and cells treated with the vehicle (e.g., DMSO) used to dissolve the this compound.
-
Dose-Response: Observe if the changes are dependent on the concentration of this compound. Biological effects typically show a dose-dependent relationship.
-
Time-Course: Monitor the cells over time after treatment. Artifacts may appear immediately, while biological responses often have a specific temporal progression.
-
Multiple Markers: Use multiple fluorescent probes to label different cellular compartments. This can help determine if the observed changes are specific to a particular organelle or are a result of a more general artifact.
Troubleshooting Guides
Problem 1: Observing Abnormal Mitochondrial Morphology (Swelling)
Symptoms:
-
Mitochondria appear larger and more rounded than in control cells.
-
Loss of the typical filamentous mitochondrial network.
-
Decreased intensity of mitochondrial membrane potential-sensitive dyes (e.g., TMRE).
Possible Causes and Solutions:
| Cause | Solution |
| This compound-induced mitochondrial permeability transition | This is a known effect of this compound. To confirm, you can try to rescue the phenotype with inhibitors of the mitochondrial permeability transition pore (mPTP), such as cyclosporin (B1163) A. |
| Incorrect buffer or media conditions | Ensure that the imaging medium is isotonic and at the correct pH. Hypotonic conditions can induce mitochondrial swelling independent of drug treatment. |
| Phototoxicity | Excessive exposure to excitation light can induce stress and lead to mitochondrial swelling. Reduce laser power and exposure times to the minimum required for a good signal-to-noise ratio. |
Problem 2: Changes in Cell Shape and Cytoskeletal Organization
Symptoms:
-
Cells appear rounded up or have an irregular shape compared to controls.
-
Disruption or aggregation of the actin cytoskeleton, as visualized with probes like phalloidin (B8060827) or LifeAct.
Possible Causes and Solutions:
| Cause | Solution |
| This compound interaction with cytoskeletal proteins | This compound's reactivity with sulfhydryl groups can affect cytoskeletal proteins rich in cysteine residues. Document these changes as a potential biological effect of the compound. |
| Cell stress and apoptosis | High concentrations of this compound can induce cytotoxicity and apoptosis, which are often accompanied by changes in cell morphology and cytoskeletal rearrangements. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration range. |
| Sub-optimal cell culture conditions | Ensure cells are healthy and not overly confluent before starting the experiment, as this can affect their morphology. |
Problem 3: Presence of Bright, Irregular Precipitates in the Image
Symptoms:
-
Bright, punctate signals that are not associated with any specific cellular structure.
-
These signals may be present in the background and on the cell surface.
Possible Causes and Solutions:
| Cause | Solution |
| Precipitation of this compound | This compound has limited solubility in aqueous solutions.[1] Prepare fresh stock solutions and dilute to the final working concentration immediately before use. Consider filtering the final working solution before adding it to the cells. |
| Contaminants in the imaging dish or media | Use high-quality, clean imaging dishes. Filter all media and buffer solutions to remove any particulate matter. |
Data Presentation
Table 1: Reported in vitro IC50 Values for Cytotoxicity
| Cell Line | Assay | IC50 Value | Reference |
| Human Glioblastoma (U87MG) | Trypan Blue | < 60 µM (for Etoposide) | [5] |
| Human Glioblastoma (U373MG) | Trypan Blue | < 60 µM (for Etoposide) | [5] |
| Human Breast Cancer (MCF7) | Resazurin | 0.15 µM (for Bortezomib) | [6] |
| Human Breast Cancer (HCC38) | Resazurin | 0.04 µM (for Bortezomib) | [6] |
Experimental Protocols
General Protocol for Treating Adherent Cells with this compound for Fluorescence Microscopy
-
Cell Seeding: Seed cells on glass-bottom imaging dishes or coverslips at a density that will result in 50-70% confluency at the time of imaging.
-
This compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or ammonium (B1175870) hydroxide (B78521) for the acid form). Immediately before use, dilute the stock solution to the desired final concentrations in pre-warmed cell culture medium. It is recommended to perform a dose-response curve to determine the optimal concentration for your cell type and experimental question.
-
Cell Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the desired concentration of this compound. Include untreated and vehicle-treated controls.
-
Incubation: Incubate the cells for the desired period. Incubation times can range from a few minutes to several hours, depending on the process being studied. A time-course experiment is recommended to capture both early and late-stage effects.
-
Staining (for fixed-cell imaging):
-
Wash the cells twice with pre-warmed phosphate-buffered saline (PBS).
-
Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.[7]
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes (if staining intracellular targets).
-
Block non-specific binding with a blocking buffer (e.g., 1-5% BSA in PBS) for 30-60 minutes.[7]
-
Incubate with primary antibodies (if applicable) followed by fluorescently labeled secondary antibodies, or directly with fluorescent probes (e.g., fluorescently-conjugated phalloidin for actin).
-
Wash extensively with PBS between and after antibody/probe incubations.
-
Mount the coverslips with an anti-fade mounting medium.
-
-
Live-Cell Imaging:
-
If using live-cell fluorescent probes, follow the manufacturer's instructions for loading the cells with the dye. This is typically done before or concurrently with the this compound treatment.
-
Ensure the microscope is equipped with an environmental chamber to maintain physiological temperature (37°C) and CO2 levels (5%).
-
Image the cells using the lowest possible excitation light intensity and exposure time to minimize phototoxicity.[8]
-
Visualizations
Caption: A logical workflow for troubleshooting common artifacts in microscopy experiments.
Caption: A diagram illustrating the proposed signaling pathway of this compound.
References
- 1. Mersalyl | C13H16HgNNaO6 | CID 9806195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C13H17HgNO6 | CID 12358988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Effect of mersalyl on mitochondrial Mg++ flux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Mersalyl Acid in Mitochondrial Assays: Technical Support Center
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering unexpected results when using Mersalyl (B1676301) acid in mitochondrial assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Mersalyl acid in mitochondria?
A1: this compound is an organomercury compound that functions as a thiol-modifying reagent.[1][2] Its primary and most well-characterized role in mitochondrial research is the potent and rapid inhibition of the mitochondrial phosphate (B84403) carrier (PiC), which is located in the inner mitochondrial membrane.[3][4][5] By binding to sulfhydryl (-SH) groups on the carrier, Mersalyl blocks the transport of inorganic phosphate (Pi) from the cytosol into the mitochondrial matrix.[3][4] This action secondarily inhibits ATP synthesis linked to the respiratory chain, as phosphate is a crucial substrate for ATP synthase.[4] Mersalyl is also known to inhibit the dicarboxylate carrier (DIC).[6][7]
Q2: At what concentration and speed does this compound inhibit the phosphate carrier?
A2: The inhibition of the phosphate carrier is both concentration and time-dependent. At concentrations of 10 µM or higher, the inhibition of phosphate transport is extremely rapid, occurring in less than 10 seconds.[3] At lower concentrations, the rate of inhibition is considerably slower.[3] Complete inhibition is typically achieved when 3.5-4.5 nmol of Mersalyl is bound per mg of mitochondrial protein.[3]
Q3: Is this compound specific to the phosphate and dicarboxylate carriers?
A3: While Mersalyl is widely used as an inhibitor for the phosphate and dicarboxylate carriers, it is not entirely specific. As a thiol reagent, it has the potential to react with accessible sulfhydryl groups on other mitochondrial proteins, which can lead to off-target effects.[1] The reactivity and accessibility of these groups can be influenced by factors like the mitochondrial energy state and the presence of ions such as Ca2+.[3][8][9] Therefore, unexpected results may stem from these secondary interactions.
Q4: How should I prepare and store this compound solutions?
A4: this compound is typically dissolved in an aqueous buffer. Due to its reactivity, it is recommended to prepare fresh solutions for each experiment to ensure potency and minimize potential degradation or non-specific reactions. Stock solutions should be stored at -20°C for short-term storage, but long-term storage of working dilutions is not advised.
Troubleshooting Unexpected Results
This guide addresses common unexpected outcomes in a question-and-answer format.
Issue 1: Altered Mitochondrial Respiration (Oxygen Consumption Rate - OCR)
Q: I added this compound, and the oxygen consumption rate dropped precipitously, more than I expected. Is this normal?
A: Yes, a rapid and significant drop in State 3 (ADP-stimulated) respiration is the expected outcome. By blocking the phosphate carrier, Mersalyl prevents the entry of phosphate needed for ATP synthesis.[4] This halts the activity of ATP synthase, leading to a buildup of the proton gradient across the inner mitochondrial membrane, which in turn inhibits the electron transport chain and reduces oxygen consumption.
Q: My basal respiration rate (State 2 or State 4) is affected, or I see mitochondrial swelling after adding Mersalyl. Why is this happening?
A: This can be due to a few factors:
-
Inhibition of Dicarboxylate Carrier: Mersalyl inhibits the dicarboxylate carrier, which transports substrates like malate (B86768) and succinate (B1194679) into the mitochondria.[6][7] This can limit substrate supply to the electron transport chain, affecting even basal respiration.
-
Mitochondrial Swelling: If mitochondria have internal ATPase activity that liberates phosphate, Mersalyl can trap this phosphate inside the matrix.[4] This leads to an osmotic influx of water and causes significant mitochondrial swelling, which can damage the integrity of the inner membrane and disrupt respiratory function.[4]
-
Off-Target Effects: At higher concentrations, Mersalyl may interact with other thiol-containing proteins in the respiratory chain complexes, leading to direct inhibition.[1]
Issue 2: Unexpected Changes in Mitochondrial Membrane Potential (ΔΨm)
Q: I expected the mitochondrial membrane potential to hyperpolarize (become more negative) after adding Mersalyl, but I'm seeing a decrease (depolarization) instead. What's going on?
A: While inhibiting ATP synthase by blocking phosphate import should theoretically lead to hyperpolarization (as protons are not being consumed by ATP synthase), a subsequent depolarization can occur due to:
-
Mitochondrial Swelling: As mentioned above, Mersalyl can induce swelling by trapping phosphate liberated by internal ATPases.[4] This swelling can compromise the inner membrane's integrity, dissipating the proton gradient and causing depolarization.
-
Increased Ion Flux: Mersalyl has been reported to stimulate Mg2+ and Ca2+ influx under certain conditions.[10][11] A significant influx of cations can neutralize the negative potential across the membrane, leading to depolarization.
-
High Concentrations: Excessive concentrations of Mersalyl could have non-specific damaging effects on the mitochondrial membrane, leading to a loss of potential.
Issue 3: Inconsistent or Unexplained Reactive Oxygen Species (ROS) Production
Q: I was using Mersalyl to study the effects of high phosphate-induced ROS, and it effectively blocked ROS production. Is this the expected outcome?
A: Yes, this is an expected and insightful result. Studies have shown that the uptake of high levels of phosphate via the phosphate carrier is a critical step in generating mitochondrial superoxide (B77818).[12] By inhibiting the phosphate carrier, Mersalyl prevents this phosphate-induced ROS production, confirming the role of Pi transport in this specific pathway.[12]
Q: In my assay, Mersalyl treatment is leading to an increase in ROS. Why would this happen?
A: An increase in ROS is an unexpected result that could be caused by off-target effects. If Mersalyl, particularly at higher concentrations, partially inhibits electron transport chain complexes without completely stopping respiration, it can increase electron leakage, leading to the formation of superoxide radicals.[13][14][15] This is a common mechanism for drug-induced mitochondrial toxicity.[16]
Quantitative Data Summary
Table 1: Reported Concentrations and Effects of this compound
| Parameter | Organism/System | Concentration | Observed Effect | Reference |
|---|---|---|---|---|
| Pi Transport Inhibition | Rat Liver Mitochondria | ≥ 10 µM | Complete inhibition in < 10 seconds | [3] |
| Pi Transport Inhibition | Rat Liver Mitochondria | 3.5-4.5 nmol/mg protein | Complete inhibition | [3] |
| Ca2+ Uptake Induction | Aged Rat Kidney Mitochondria | Not specified | Induces ATP-driven Ca2+ uptake | [10] |
| Vascular Calcification | Rat VSMCs & Mouse Aortas | Not specified | Abolished high phosphate-induced calcification | [12] |
| ATP Synthesis | Rat Liver Mitochondria | Not specified | Blocks respiratory-chain-linked ATP synthesis | [4] |
| Dicarboxylate Exchange | Rat Liver Mitochondria | Not specified | Increases Km of malonate/Pi exchange |[6] |
Table 2: Summary of Expected vs. Unexpected Effects of this compound
| Mitochondrial Parameter | Expected Result | Potential Unexpected Result | Possible Cause of Unexpected Result |
|---|---|---|---|
| State 3 Respiration (OCR) | Strong Inhibition | Moderate or variable inhibition | Sub-optimal concentration; degradation of compound. |
| Mitochondrial Membrane Potential | Hyperpolarization (due to ATP synthase inhibition) | Depolarization or collapse of potential | Mitochondrial swelling; non-specific membrane damage; excessive ion flux.[4][11] |
| ATP Levels | Decrease | No change or slight increase | Cell is compensating via glycolysis. |
| ROS Production | Decrease (in context of high Pi)[12] | Increase | Off-target inhibition of ETC complexes causing electron leakage.[13] |
| Mitochondrial Volume | No change | Significant swelling | Trapping of internally generated phosphate.[4] |
Diagrams
Caption: Primary Mechanisms of this compound
Caption: Troubleshooting Logic for Unexpected Results
Caption: Experimental Workflow for Respirometry Assay
Detailed Experimental Protocols
Protocol 1: Measuring Mitochondrial Respiration using High-Resolution Respirometry
This protocol describes the use of an oxygen electrode-based system (e.g., Oroboros Oxygraph) to assess the effect of this compound on isolated mitochondria.
-
Preparation:
-
Calibrate the oxygen electrodes according to the manufacturer's instructions.
-
Prepare fresh respiration buffer (e.g., MiR05) and bring to the desired experimental temperature (e.g., 37°C).
-
Prepare fresh stock solutions of substrates (e.g., 1 M pyruvate, 0.5 M malate), ADP (0.5 M), and this compound (e.g., 10 mM).
-
-
Assay Procedure:
-
Add isolated mitochondria (typically 0.1-0.2 mg/mL final concentration) to the chamber containing respiration buffer.
-
Allow the signal to stabilize to measure ROUTINE respiration (if using intact cells) or leak respiration (if using isolated mitochondria with endogenous substrates).
-
Establish Basal Respiration (State 2): Add substrates for Complex I (e.g., 5 mM pyruvate, 2 mM malate) or Complex II (10 mM succinate, in the presence of rotenone). Allow the oxygen consumption rate (OCR) to stabilize.
-
Induce Active Respiration (State 3): Add a saturating concentration of ADP (e.g., 1-2 mM). The OCR will increase significantly. This is the State 3 rate.
-
Inhibit Phosphate Transport: Once the State 3 rate is stable, inject this compound to achieve the desired final concentration (e.g., 10-50 µM). Observe the rapid decrease in OCR as phosphate transport is inhibited.
-
Measure Maximal Capacity (Optional): Add an uncoupler like FCCP in small titrations to measure the maximum capacity of the electron transport system.
-
End Experiment: Add inhibitors like Antimycin A (2.5 µM) to block Complex III and determine the residual (non-mitochondrial) oxygen consumption.
-
-
Data Analysis:
-
Subtract residual oxygen consumption from all other rates.
-
Calculate the Respiratory Control Ratio (RCR = State 3 rate / State 2 rate) as a measure of mitochondrial coupling.
-
Quantify the percent inhibition of State 3 respiration after the addition of this compound.
-
Protocol 2: Assessing Mitochondrial Swelling by Spectrophotometry
This assay measures changes in mitochondrial volume by monitoring the decrease in absorbance (light scattering) at 540 nm.
-
Preparation:
-
Set a spectrophotometer to read absorbance at 540 nm in kinetic mode (reading every 30-60 seconds).
-
Prepare a swelling buffer (e.g., 125 mM KCl, 20 mM MOPS, 10 mM Tris-HCl, 2 mM KPi, pH 7.4).
-
Prepare stock solutions of this compound and, if needed, an inducing agent like CaCl2 or an ATP solution.
-
-
Assay Procedure:
-
Add isolated mitochondria (0.5-1.0 mg/mL) to a cuvette containing the swelling buffer.
-
Place the cuvette in the spectrophotometer and begin recording the baseline absorbance. The initial A540 should be between 0.5 and 1.0.
-
Add this compound (e.g., 20-100 µM) and continue recording.
-
If testing the phosphate trapping mechanism, add ATP (1-2 mM) after Mersalyl to stimulate internal phosphate production by ATPase activity.
-
Observe the decrease in A540 over time. A rapid and sustained decrease indicates mitochondrial swelling.
-
-
Data Analysis:
-
Plot A540 versus time.
-
Calculate the rate of swelling by determining the slope of the linear phase of the absorbance decrease.
-
Compare the rates between control (no Mersalyl) and treated mitochondria.
-
References
- 1. Mersalyl | C13H16HgNNaO6 | CID 9806195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Mersalyl - Wikipedia [en.wikipedia.org]
- 3. Phosphate carrier of liver mitochondria: the reaction of its SH groups with mersalyl, 5,5'-dithio-bis-nitrobenzoate, and N-ethylmaleimide and the modulation of reactivity by the energy state of the mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. Phosphate transport and proteins with SH groups in rat liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of inhibition of the dicarboxylate carrier of mitochondria by thiol reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mitochondrial dicarboxylate carrier - Wikipedia [en.wikipedia.org]
- 8. Mitochondrial membrane protein thiol reactivity with N-ethylmaleimide or mersalyl is modified by Ca2+: correlation with mitochondrial permeability transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. | PDF or Rental [articles.researchsolutions.com]
- 10. Induction of mitochondrial Ca2+ uptake by mersalyl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of mersalyl on mitochondrial Mg++ flux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of mitochondrial phosphate carrier prevents high phosphate-induced superoxide generation and vascular calcification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. How mitochondria produce reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Reactive oxygen species production by mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Mitochondrial Effects of Common Cardiovascular Medications: The Good, the Bad and the Mixed [mdpi.com]
Technical Support Center: Mersalyl Acid Quenching Protocols
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on effectively quenching the activity of Mersalyl (B1676301) acid in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Mersalyl acid?
This compound is an organomercuric compound that exerts its biological effects, including its diuretic action, through the high-affinity binding of its mercury component to the sulfhydryl (thiol) groups of proteins.[1][2] This interaction can lead to the inhibition of various enzymes and transporters, such as aquaporins, and can induce oxidative stress and mitochondrial dysfunction.[1][2]
Q2: Why is it necessary to quench this compound activity in experiments?
Quenching this compound activity is crucial for several reasons:
-
To stop the reaction at a specific time point: This is essential for kinetic studies and for understanding the time-dependent effects of the compound.
-
To prevent off-target effects: Unquenched this compound can continue to interact with other proteins in your experimental system, leading to confounding results.
-
To protect downstream reagents: Subsequent experimental steps may involve reagents that are sensitive to this compound.
Q3: What are the most effective quenching agents for this compound?
The most effective quenching agents for this compound are compounds containing thiol (-SH) groups. These agents act as competitive inhibitors, providing a surplus of sulfhydryl groups that react with this compound, thereby preventing it from binding to target proteins. The stimulatory effect of mersalyl on renin secretion has been shown to be blocked and reversed by thiols, such as L-cysteine and dithiothreitol.[3]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Incomplete Quenching of this compound Activity | Insufficient concentration of the quenching agent. | Increase the molar excess of the thiol-based quenching agent relative to the this compound concentration. A 10- to 100-fold molar excess is a good starting point. |
| Short incubation time with the quenching agent. | Extend the incubation time to allow for complete reaction between the quenching agent and this compound. Monitor the quenching efficiency at different time points. | |
| Inadequate mixing of the quenching agent. | Ensure thorough mixing of the quenching agent into the reaction mixture to facilitate a complete and rapid reaction. | |
| Interference of the Quenching Agent with Downstream Assays | The quenching agent affects the activity of enzymes or the stability of proteins in subsequent steps. | Select a quenching agent that is compatible with your downstream applications. For example, DTT and β-mercaptoethanol are strong reducing agents that can disrupt disulfide bonds in proteins. In such cases, a milder thiol like L-cysteine might be a better choice. Perform control experiments with the quenching agent alone to assess its impact on your assay. |
| The quenching agent interferes with detection methods (e.g., fluorescence, absorbance). | Check the spectral properties of your quenching agent to ensure it does not interfere with your detection wavelength. If interference is observed, consider using an alternative quenching agent or a different detection method. |
Experimental Protocols
General Protocol for Quenching this compound Activity
This protocol provides a general framework for quenching this compound. The optimal conditions, including the choice of quenching agent, concentration, and incubation time, should be empirically determined for each specific experimental setup.
Materials:
-
This compound solution of known concentration.
-
Quenching agent stock solution (e.g., Dithiothreitol (DTT), L-cysteine, or β-mercaptoethanol).
-
Reaction buffer.
Procedure:
-
Perform the experiment with this compound: Incubate your sample (e.g., cells, isolated proteins, tissue homogenates) with this compound for the desired duration.
-
Prepare the quenching solution: Immediately before use, dilute the stock solution of the chosen quenching agent in the reaction buffer to the desired final concentration. A common starting point is a 10- to 100-fold molar excess relative to the this compound concentration.
-
Add the quenching agent: Add the quenching solution to the reaction mixture containing this compound.
-
Incubate: Mix thoroughly and incubate for a specific period (e.g., 10-30 minutes) at a controlled temperature (e.g., room temperature or on ice).
-
Proceed with downstream applications: After the incubation, the this compound activity is quenched, and you can proceed with your subsequent experimental steps.
Quantitative Data Summary
The following table summarizes the properties of common thiol-based quenching agents. The optimal concentration and conditions should be determined experimentally.
| Quenching Agent | Typical Molar Excess (relative to this compound) | Advantages | Disadvantages |
| Dithiothreitol (DTT) | 10 - 100x | Strong reducing agent, highly effective. | Can reduce protein disulfide bonds, may interfere with certain assays. Relatively short half-life in solution. |
| L-cysteine | 10 - 100x | Milder reducing agent, less likely to disrupt protein structure. | May not be as potent as DTT in all situations. |
| β-mercaptoethanol (BME) | 10 - 100x | Effective reducing agent. | Volatile with a strong, unpleasant odor. Can also reduce protein disulfide bonds. |
Visualizations
Caption: Mechanism of this compound protein inhibition.
Caption: Reversal of inhibition by a thiol quenching agent.
Caption: Experimental workflow for this compound quenching.
References
Technical Support Center: Minimizing Cytotoxicity of Mersalyl Acid in Long-Term Studies
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with Mersalyl acid in long-term in vitro studies. Given that this compound is an older organomercurial compound with limited recent toxicological data, information from related organomercurials such as thimerosal (B151700) and inorganic mercury (HgCl2) is included to provide a broader context and guidance.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound cytotoxicity?
A1: this compound, like other organomercurial compounds, primarily exerts its cytotoxic effects through its high affinity for sulfhydryl (-SH) groups on proteins.[1][2] This interaction can lead to:
-
Enzyme Inhibition: Many enzymes rely on free sulfhydryl groups for their activity. This compound can inhibit these enzymes, disrupting critical cellular processes.[3]
-
Oxidative Stress: Binding to sulfhydryl groups on antioxidant molecules like glutathione (B108866) (GSH) can deplete the cell's antioxidant defenses, leading to an increase in reactive oxygen species (ROS) and subsequent damage to lipids, proteins, and DNA.[4][5]
-
Mitochondrial Dysfunction: this compound can affect mitochondrial membrane proteins, leading to altered ion transport (e.g., Ca2+ influx), disruption of the mitochondrial membrane potential, and initiation of the intrinsic apoptotic pathway.[6][7]
Q2: Why is minimizing cytotoxicity particularly challenging in long-term studies with this compound?
A2: Long-term studies (extending over days or weeks) present unique challenges:
-
Compound Stability: The stability of this compound in cell culture media over extended periods is often unknown. Degradation can lead to a loss of potency or the formation of more toxic byproducts.
-
Cumulative Effects: Even at sub-lethal concentrations, the continuous presence of this compound can lead to a gradual accumulation of cellular damage, eventually triggering cytotoxicity.
-
Cellular Adaptation: Over time, cells may adapt to the presence of the compound, for example, by upregulating antioxidant defenses, which can complicate the interpretation of results.
-
Experimental Artifacts: Standard cytotoxicity assays may not be suitable for long-term studies, as the assay reagents themselves can be toxic over extended exposure or the signal may not accurately reflect cell viability in slow-growing or senescent cultures.[8]
Q3: What are the primary strategies to mitigate this compound cytotoxicity in my experiments?
A3: Mitigation strategies focus on protecting cells from the compound's primary mechanisms of toxicity:
-
Antioxidant Co-treatment: Supplementing the culture medium with antioxidants can help replenish the cell's depleted antioxidant capacity and scavenge excess ROS. N-acetylcysteine (NAC), a precursor to glutathione, and Vitamin E are commonly used for this purpose.[9][10]
-
Dose and Exposure Optimization: Using the lowest effective concentration of this compound and optimizing the duration of exposure can help minimize off-target toxicity.
-
Media and Supplement Choice: The composition of the cell culture medium can influence cytotoxicity. For example, the presence of certain amino acids or other components might interact with this compound.[11]
Q4: Are there less toxic alternatives to this compound?
A4: Yes. This compound is an outdated mercurial diuretic that has been largely replaced in clinical use by less toxic diuretics, such as thiazides and loop diuretics, which do not contain mercury.[12][13][14] For research purposes, if the goal is to study the effects of a mercurial compound, other organomercurials with more extensive toxicological data, such as thimerosal, might be considered, though they also exhibit significant cytotoxicity.
Troubleshooting Guides
This section provides solutions to common problems encountered during long-term studies with this compound.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| High variability between replicate wells. | 1. Inconsistent cell seeding. 2. Uneven compound distribution. 3. Edge effects in multi-well plates during long incubation. 4. Instability or precipitation of this compound in the medium. | 1. Ensure a homogenous single-cell suspension before seeding. 2. Mix the compound thoroughly in the medium before adding to the wells. 3. Avoid using the outer wells of the plate or maintain humidity to minimize evaporation. 4. Visually inspect the medium for precipitates. Consider testing the stability of this compound in your specific medium over time using analytical methods like HPLC. |
| Unexpectedly high cytotoxicity at low concentrations. | 1. Cell line is highly sensitive to mercury compounds. 2. The compound has degraded into a more toxic form. 3. The solvent (e.g., DMSO) concentration is too high. 4. Contamination of the cell culture. | 1. Perform a dose-response curve with a wider range of concentrations to determine the precise IC50. 2. Prepare fresh stock solutions of this compound frequently. 3. Ensure the final solvent concentration is consistent across all wells and is at a non-toxic level (typically <0.5% for DMSO). 4. Regularly check cultures for signs of bacterial, fungal, or mycoplasma contamination.[15] |
| Loss of compound effect over time. | 1. Degradation of this compound in the culture medium. 2. Cellular adaptation and increased resistance. 3. Adsorption of the compound to plasticware. | 1. Perform partial media changes with fresh compound at regular intervals (e.g., every 48-72 hours).[6] 2. Analyze markers of cellular stress and antioxidant response over time. 3. Consider using low-binding plates. |
| Inconsistent results with cytotoxicity assays (e.g., MTT, resazurin). | 1. Interference of this compound with the assay chemistry. 2. Changes in cellular metabolism not related to viability. 3. Reagent toxicity in long-term exposure. | 1. As this compound is highly reactive with thiols, it may interfere with assays that rely on reductase activity. 2. Use an orthogonal assay that measures a different aspect of cell health (e.g., LDH release for membrane integrity). 3. For real-time assays, ensure the detection reagent is not cytotoxic over the desired time course.[4] |
Data Presentation
Table 1: In Vitro Cytotoxicity of Thimerosal in Various Cell Lines
| Cell Line | Assay Type | Exposure Time | IC50 (µM) | Reference |
| mIMCD3 (murine kidney) | Not specified | 24 h | 2.9 | [16] |
| HEK293 (human embryonic kidney) | Not specified | 24 h | 9.5 | [16] |
| HepG2 (human liver carcinoma) | MTT | Not specified | 7.1 | [17] |
| C2C12 (mouse myoblast) | MTT | Not specified | 8.5 | [17] |
| PBMC (human peripheral blood mononuclear cells) | MTT | Not specified | 3.5 | [17] |
| Vero (monkey kidney epithelial) | MTT | Not specified | 2.4 | [17] |
Table 2: In Vitro Cytotoxicity of Mercuric Chloride (HgCl2) in Various Cell Lines
| Cell Line | Assay Type | Exposure Time | IC50 (µM) | Reference |
| mIMCD3 (murine kidney) | Not specified | 24 h | 40 | [16] |
| Neural Cell Lines (various) | MTT, NRU, CB | 24 h | 6.44 - 160.97 | [11] |
Table 3: Example of Antioxidant Mitigation of Organomercurial Cytotoxicity
| Compound | Cell Line | Antioxidant (Concentration) | Effect | Reference |
| Thimerosal | Neuroblastoma & Glioblastoma | N-acetylcysteine (NAC) (100 µM) | Prevented cytotoxicity from 15 µM thimerosal. | [9] |
| Thimerosal | Neuroblastoma & Glioblastoma | Glutathione ethyl ester (100 µM) | Prevented cytotoxicity from 15 µM thimerosal. | [9] |
Experimental Protocols
Protocol 1: Long-Term Cell Viability Assessment using a Non-continuous Assay (e.g., MTT)
Objective: To assess the cytotoxicity of this compound over an extended period (e.g., 7 days) with periodic media changes.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound stock solution (e.g., in DMSO)
-
Antioxidant stock solution (e.g., N-acetylcysteine in sterile water)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not lead to over-confluence by the end of the experiment. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium, with or without the desired concentration of antioxidant. Remove the old medium and add the treatment media to the respective wells. Include vehicle controls (medium with the highest concentration of DMSO used) and untreated controls.
-
Incubation and Media Changes: Incubate the plates under standard conditions (37°C, 5% CO2). Every 48-72 hours, carefully aspirate half of the medium from each well and replace it with an equal volume of fresh medium containing the respective treatments. This helps to maintain the compound concentration and replenish nutrients.[6][8]
-
MTT Assay: At the desired time points (e.g., Day 3, Day 5, Day 7), perform the MTT assay: a. Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. b. Carefully remove the medium containing MTT. c. Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals. d. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot dose-response curves and determine the IC50 value at each time point.
Protocol 2: Assessing Oxidative Stress using a Fluorescent Probe
Objective: To quantify the generation of intracellular reactive oxygen species (ROS) in response to this compound.
Materials:
-
Cells cultured in black, clear-bottom 96-well plates
-
This compound
-
2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) probe
-
Hank's Balanced Salt Solution (HBSS)
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat with this compound (with or without antioxidants) for the desired duration as described in Protocol 1. Include a positive control for ROS generation (e.g., H2O2).
-
Probe Loading: Remove the treatment medium and wash the cells once with warm HBSS.
-
Add 100 µL of H2DCFDA solution (typically 5-10 µM in HBSS) to each well and incubate for 30-60 minutes at 37°C, protected from light.
-
Measurement: Remove the H2DCFDA solution and wash the cells once with HBSS. Add 100 µL of HBSS to each well.
-
Measure the fluorescence intensity with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.
-
Data Analysis: Normalize the fluorescence intensity of treated wells to the untreated control to determine the fold-increase in ROS production.
Mandatory Visualizations
Caption: Proposed signaling pathway for this compound-induced cytotoxicity.
Caption: Experimental workflow for long-term cytotoxicity studies.
Caption: Logical troubleshooting workflow for cytotoxicity experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. 細胞培養のコンタミネーションに関するトラブルシューティング [sigmaaldrich.com]
- 3. This compound | C13H17HgNO6 | CID 12358988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Oxidative Stress in Methylmercury-Induced Cell Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Thimerosal neurotoxicity is associated with glutathione depletion: protection with glutathione precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. safety.fsu.edu [safety.fsu.edu]
- 12. Mercurial diuretic - Wikipedia [en.wikipedia.org]
- 13. Stereo- and regioselective conjugation of S-halovinyl mercapturic acid sulfoxides by glutathione S-transferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Studies in cellular pharmacology: effects of mercurial diuretics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. adl.usm.my [adl.usm.my]
- 16. Evaluation of cytotoxicity attributed to thimerosal on murine and human kidney cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In vitro assessment of Thimerosal cytotoxicity and antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Mitochondrial Phosphate Carrier Inhibitors: Mersalyl Acid and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Mersalyl acid and other inhibitors of the mitochondrial phosphate (B84403) carrier (PiC), a key transporter in cellular metabolism. The information presented is based on experimental data to assist in the selection of appropriate inhibitors for research and drug development purposes.
Introduction to Mitochondrial Phosphate Carrier (PiC) Inhibition
The mitochondrial phosphate carrier (PiC), encoded by the SLC25A3 gene, facilitates the transport of inorganic phosphate (Pi) into the mitochondrial matrix.[1][2] This process is crucial for the synthesis of ATP via oxidative phosphorylation.[3] Inhibition of the PiC can disrupt mitochondrial function and is a valuable tool for studying cellular bioenergetics and a potential therapeutic target.[1][3] this compound, an organomercurial compound, is a classical, potent inhibitor of the PiC.[4][5] However, its toxicity and lack of specificity have prompted the use and investigation of alternative inhibitors.[5]
Comparative Analysis of PiC Inhibitors
This section details the mechanisms and performance of this compound in comparison to other notable PiC inhibitors, including N-ethylmaleimide (NEM), Butyl Malonate (BMA), and the novel selective inhibitor, ML316.
Mechanism of Action
-
This compound: This organomercurial compound irreversibly inhibits the PiC by reacting with the sulfhydryl (-SH) groups of cysteine residues within the protein.[6] This binding induces a conformational change that blocks phosphate transport.[7]
-
N-ethylmaleimide (NEM): NEM is also a sulfhydryl-reactive agent that irreversibly alkylates cysteine residues on the PiC, thereby inactivating the transporter.[8][9][10] It is a widely used tool to probe the function of thiol groups in proteins.[10]
-
Butyl Malonate (BMA): BMA is considered a nonselective blocker of mitochondrial dicarboxylate transporters and has been shown to inhibit mitochondrial phosphate uptake.[11] It is often used to prevent the downstream effects of excessive mitochondrial phosphate accumulation, such as membrane hyperpolarization and superoxide (B77818) generation.[11]
-
ML316: This recently identified thiohydantoin compound acts as a selective inhibitor of the fungal mitochondrial phosphate carrier, Mir1.[1][12] Its species selectivity highlights the potential for developing targeted PiC inhibitors.[1]
Quantitative Performance Data
The following table summarizes the available quantitative data for the inhibitory performance of this compound and its alternatives. Direct IC50 values for the PiC are not consistently available in the literature for all classical inhibitors, reflecting their characterization through varied experimental endpoints.
| Inhibitor | Target | IC50 / Effective Concentration | Notes |
| This compound | Mitochondrial Phosphate Carrier (PiC) | Not consistently reported | A potent, classical inhibitor. Its use is often qualitative or based on titration to effect in specific assays. |
| N-ethylmaleimide (NEM) | Prolyl endopeptidase | 6.3 µM[8][13] | While this IC50 is for a different enzyme, NEM is a specific inhibitor of mitochondrial phosphate transport.[8][9] Effective inhibition of PiC is observed in the low micromolar to 20 µM range.[13] |
| Butyl Malonate (BMA) | Proton influx in nonphosphorylating mitochondria | Half-maximal effect at 5 µM[11] | A non-selective inhibitor of mitochondrial phosphate transport.[11] |
| ML316 | Fungal Mitochondrial Phosphate Carrier (Mir1) | Nanomolar range[12] | A highly selective, next-generation inhibitor with demonstrated efficacy in fungal models.[1][12] |
Signaling Pathways and Experimental Workflows
Visual representations of the key signaling pathway affected by PiC inhibition and a typical experimental workflow for assessing inhibitor efficacy are provided below.
Caption: Signaling cascade initiated by high phosphate.
Caption: Experimental workflow for PiC inhibitor analysis.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication of studies comparing PiC inhibitors.
Mitochondrial Swelling Assay
This assay measures the rate of mitochondrial swelling as an indirect measure of phosphate transport.
a. Isolation of Mitochondria:
-
Homogenize fresh tissue (e.g., rat liver) in ice-cold isolation buffer (e.g., 250 mM sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to pellet nuclei and cell debris.
-
Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 10,000 x g for 15 minutes at 4°C) to pellet the mitochondria.
-
Wash the mitochondrial pellet by resuspending in isolation buffer and repeating the high-speed centrifugation.
-
Resuspend the final mitochondrial pellet in a minimal volume of isolation buffer and determine the protein concentration (e.g., by Bradford or BCA assay).
b. Swelling Measurement:
-
Pre-incubate the isolated mitochondria (typically 0.5-1 mg/mL) in a swelling buffer (e.g., 100 mM ammonium (B1175870) phosphate, 10 mM Tris-HCl, pH 7.4) with or without the PiC inhibitor of interest at various concentrations.
-
Initiate the swelling by adding the mitochondrial suspension to the swelling buffer in a cuvette.
-
Monitor the decrease in absorbance at 520 nm (A520) over time using a spectrophotometer. The rate of decrease in A520 is proportional to the rate of mitochondrial swelling and thus to the rate of phosphate transport.
-
Calculate the initial rate of swelling for each inhibitor concentration and determine the percent inhibition relative to the control (no inhibitor).
Radiolabeled Phosphate Uptake Assay
This method directly measures the uptake of phosphate into mitochondria using a radioactive tracer.
a. Preparation of Mitochondria:
-
Isolate mitochondria as described in the mitochondrial swelling assay protocol.
b. Uptake Experiment:
-
Pre-incubate the isolated mitochondria (e.g., 1 mg/mL) in a reaction buffer (e.g., 250 mM sucrose, 20 mM KCl, 10 mM HEPES, pH 7.2) containing the desired concentration of the PiC inhibitor at the desired temperature (e.g., 25°C).
-
Initiate phosphate uptake by adding a small volume of [³²P]-orthophosphate to the mitochondrial suspension.
-
At various time points (e.g., 15, 30, 60, 120 seconds), take aliquots of the suspension and immediately stop the transport process. This is typically done by rapid filtration through a membrane filter followed by washing with ice-cold stop buffer (reaction buffer containing a high concentration of a non-radioactive phosphate and a potent PiC inhibitor like Mersalyl).
-
Measure the radioactivity retained on the filter using a scintillation counter.
-
Calculate the rate of phosphate uptake and determine the inhibitory effect of the compound.
Conclusion
This compound is a powerful, albeit non-specific, inhibitor of the mitochondrial phosphate carrier. For many research applications, alternatives like N-ethylmaleimide offer a similar mechanism of action with extensive characterization. Butyl Malonate is useful for studying the broader consequences of reduced mitochondrial dicarboxylate and phosphate transport. The development of novel, selective inhibitors like ML316 for fungal PiC indicates a promising future for targeted therapeutic interventions and more precise research tools. The choice of inhibitor should be guided by the specific experimental goals, considering the trade-offs between potency, specificity, and the nature of the available quantitative data.
References
- 1. Inhibiting mitochondrial phosphate transport as an unexploited antifungal strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The peculiar properties of mitochondrial carriers of the SLC25 family - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. Mersalyl | C13H16HgNNaO6 | CID 9806195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | C13H17HgNO6 | CID 12358988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Inhibition of the mitochondrial phosphate carrier by a reaction with a carboxyl group reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. N-Ethylmaleimide - Wikipedia [en.wikipedia.org]
- 11. Inhibition of mitochondrial phosphate carrier prevents high phosphate-induced superoxide generation and vascular calcification - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibiting mitochondrial phosphate transport as an unexploited antifungal strategy. | Broad Institute [broadinstitute.org]
- 13. file.medchemexpress.com [file.medchemexpress.com]
A Head-to-Head Battle of Thiol Modifiers: Mersalyl Acid vs. N-Ethylmaleimide
For researchers, scientists, and drug development professionals navigating the complex world of thiol modification, the choice of reagent is critical. This guide provides a comprehensive comparison of two commonly used thiol-modifying agents: the organomercurial Mersalyl acid and the alkylating agent N-ethylmaleimide (NEM). We delve into their mechanisms of action, reactivity, and specificity, supported by experimental data and detailed protocols to inform your selection process.
Introduction to Thiol Modification
Cysteine residues, with their reactive thiol (-SH) groups, are pivotal players in protein structure and function. They participate in catalysis, metal binding, and redox signaling. The chemical modification of these thiol groups is a powerful tool for elucidating protein function, identifying drug targets, and developing novel therapeutics. This compound and N-ethylmaleimide are two reagents employed for this purpose, each with distinct chemical properties and modes of action.
Mechanism of Action
This compound: This organomercurial compound modifies thiol groups through the high-affinity interaction of its mercury atom with the sulfur atom of a cysteine residue. This forms a mercaptide bond, which is a reversible covalent bond. The reaction is typically rapid and not highly dependent on pH.
N-Ethylmaleimide (NEM): NEM is an α,β-unsaturated carbonyl compound that reacts with thiols via a Michael addition. This reaction forms a stable, irreversible thioether bond. The reaction is highly specific for thiols at a pH range of 6.5-7.5.[1] At pH values above 7.5, NEM can also react with primary amines, such as the side chain of lysine (B10760008).[2]
Figure 1. Mechanisms of thiol modification by this compound and N-ethylmaleimide.
Performance Comparison: A Data-Driven Analysis
The choice between this compound and NEM often depends on the specific experimental requirements, such as the desired reversibility of the modification, the pH of the reaction, and the potential for off-target effects. The following tables summarize key quantitative data to aid in this decision.
| Parameter | This compound | N-Ethylmaleimide (NEM) | Reference |
| Bond Type | Mercaptide (Reversible) | Thioether (Irreversible) | [1] |
| Reaction pH | Broad range | Optimal at pH 6.5-7.5 | [2] |
| Primary Target | Sulfhydryl groups (-SH) | Sulfhydryl groups (-SH) | [1][3] |
| Known Off-Targets | Potential for interaction with other nucleophiles | Amino groups (-NH2) at pH > 7.5, Histidine | [2][[“]] |
| Toxicity | High (Organomercurial) | Moderate | [5] |
| Target Enzyme | Inhibitor | IC50 | Reference |
| Prolyl endopeptidase | N-Ethylmaleimide | 6.3 µM | [MedChemExpress] |
| Caspase-1 | N-Ethylmaleimide | 530 nM | [6] |
| Caspase-3 | N-Ethylmaleimide | > 10,000 nM | [2] |
| Caspase-8 | N-Ethylmaleimide | 350 nM | [6] |
| Caspase-9 | N-Ethylmaleimide | 1.5 µM | [6] |
| Aquaporin-1 | This compound | ~20 µM | [7] |
| Matrix Metalloproteinase-2 (MMP-2) | This compound | Complete inhibition at high concentrations | [8] |
| Matrix Metalloproteinase-9 (MMP-9) | This compound | Complete inhibition at high concentrations | [8] |
Experimental Protocols
Thiol Modification of a Purified Protein with N-Ethylmaleimide (NEM)
This protocol provides a general procedure for modifying cysteine residues in a purified protein with NEM.[2]
Materials:
-
Purified protein containing cysteine residues
-
N-Ethylmaleimide (NEM)
-
Reaction Buffer: 0.1 M Phosphate buffer, pH 7.0
-
Quenching solution: 1 M Dithiothreitol (DTT) or L-cysteine
-
Desalting column or dialysis tubing
Procedure:
-
Protein Preparation: Dissolve the purified protein in the reaction buffer to a final concentration of 1-5 mg/mL.
-
NEM Solution Preparation: Immediately before use, prepare a 10 mM stock solution of NEM in the reaction buffer.
-
Reaction: Add a 10-fold molar excess of the NEM solution to the protein solution. Incubate the reaction mixture at room temperature for 2 hours with gentle agitation.
-
Quenching: To stop the reaction, add the quenching solution to a final concentration of 20 mM.
-
Removal of Excess Reagents: Remove unreacted NEM and quenching reagent by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer.
-
Verification of Modification: The extent of modification can be determined by mass spectrometry or by using Ellman's reagent to quantify the remaining free thiols.
Figure 2. Experimental workflow for protein thiol modification using N-ethylmaleimide.
Thiol Modification of a Purified Protein with this compound
A detailed, standardized protocol for using this compound for general protein thiol modification in a research setting is less common due to its toxicity and the availability of more specific reagents. However, based on its properties, a general approach can be outlined.
Materials:
-
Purified protein containing cysteine residues
-
This compound
-
Reaction Buffer: e.g., 50 mM Tris-HCl, pH 7.4
-
Chelating agent (optional): e.g., EDTA to prevent metal-catalyzed oxidation
-
Reducing agent (for reversibility): e.g., Dithiothreitol (DTT) or β-mercaptoethanol
-
Desalting column or dialysis tubing
Procedure:
-
Protein Preparation: Dissolve the purified protein in the reaction buffer. If desired, include a chelating agent.
-
Mersalyl Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or buffer). The final concentration will depend on the protein concentration and the desired molar excess.
-
Reaction: Add the this compound solution to the protein solution. The reaction is typically fast, so incubation times can be short (e.g., 15-30 minutes at room temperature).
-
Removal of Excess Reagent: Remove unreacted this compound by a desalting column or dialysis.
-
Reversal (Optional): To reverse the modification, incubate the modified protein with a high concentration of a reducing agent like DTT or β-mercaptoethanol.
-
Verification of Modification: Analyze the modification by mass spectrometry or by monitoring changes in protein activity.
Applications in Signaling Pathway Research
Both this compound and NEM are valuable tools for dissecting signaling pathways by selectively modifying cysteine residues on key signaling proteins.
G-Protein Coupled Receptor (GPCR) Signaling: Cysteine residues in GPCRs and their associated G proteins are often involved in receptor dimerization, ligand binding, and G protein coupling. NEM has been used as a probe to identify accessible cysteine residues and to study the conformational changes that occur upon receptor activation.[9] By modifying specific cysteines, researchers can investigate their role in signal transduction.
Kinase Signaling: Protein kinases are central to many signaling cascades and contain conserved cysteine residues in their activation loops and ATP-binding pockets. Site-directed mutagenesis combined with modification by reagents like NEM can reveal the function of these cysteines in kinase activation and substrate recognition.[10] For instance, the modification of a non-catalytic cysteine can allosterically modulate kinase activity.
Figure 3. Logical workflow for using NEM to study the role of a cysteine in kinase activation.
Off-Target Effects and Considerations
A critical aspect of using any chemical probe is understanding its potential for off-target modifications.
This compound: As an organomercurial, this compound has a high affinity for thiols but can also interact with other nucleophilic residues, especially at high concentrations. Its inherent toxicity is a major drawback and necessitates careful handling and disposal.[5] Organomercurials can also bind to nitrogen and other sulfur-containing ligands, potentially leading to a broader range of off-target effects.[5]
N-Ethylmaleimide: The primary off-target reaction of NEM is with primary amines at pH values above 7.5.[2] Studies using mass spectrometry have also identified reactions with histidine and lysine residues, although these are generally less favorable than the reaction with cysteine.[[“]] To ensure specificity, it is crucial to control the pH and the concentration of NEM used in experiments.[9]
Conclusion
Both this compound and N-ethylmaleimide are effective thiol-modifying reagents, each with a distinct set of advantages and disadvantages. NEM is generally favored for its irreversible and highly specific modification of thiols under controlled pH conditions, making it a workhorse in modern biochemistry and proteomics. This compound, while a potent thiol reagent, is less specific and its high toxicity limits its application. The choice between these two reagents will ultimately depend on the specific goals of the experiment, with careful consideration of the required reversibility, specificity, and tolerance for potential off-target effects. This guide provides the foundational knowledge and practical data to make an informed decision for your research needs.
References
- 1. N-Ethylmaleimide - Wikipedia [en.wikipedia.org]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Mercury binding to proteins disclosed by ESI MS experiments: The case of three organomercurials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. consensus.app [consensus.app]
- 5. Interaction of mercury species with proteins: towards possible mechanism of mercurial toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of Aquaporin-1 and Aquaporin-4 Water Permeability by a Derivative of the Loop Diuretic Bumetanide Acting at an Internal Pore-Occluding Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of the Activities of Matrix Metalloproteinases 2, 8, and 9 by Chlorhexidine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. escholarship.org [escholarship.org]
A Comparative Analysis of Mersalyl Acid and Other Organomercurial Diuretics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Organomercurial compounds, once a cornerstone in the management of edema, have largely been superseded by newer, less toxic diuretic agents. However, their unique mechanism of action and historical significance continue to make them a subject of interest in pharmacology and toxicology research. This guide provides a detailed comparison of the effects of Mersalyl acid with other notable organomercurial diuretics, including Chlormerodrin (B225780), Meralluride (B1251450), and Mercaptomerin. The information is compiled from various scientific sources to provide an objective overview supported by available experimental data.
Mechanism of Action
Organomercurial diuretics exert their effects primarily by inhibiting the reabsorption of sodium and chloride ions in the renal tubules.[1] The prevailing mechanism involves the binding of the mercury ion to sulfhydryl (-SH) groups of various proteins, particularly enzymes involved in ion transport.[2] This interaction is believed to disrupt the normal function of these transport proteins, leading to increased excretion of salt and water.
This compound, like other organomercurials, is thought to target the thick ascending limb of the loop of Henle.[1] There is also evidence that these compounds can inhibit the Na+-K+-2Cl- cotransporter.[3][4] Furthermore, some studies suggest that organomercurials can interfere with renal mitochondrial function, potentially by inhibiting oxidative phosphorylation and ADP/ATP exchange, thereby reducing the energy supply for active tubular transport.[5][6]
A notable difference in the renal handling of these compounds exists. Mersalyl, an acidic mercurial, is secreted by the organic anion transport system in the proximal tubules. In contrast, Chlormerodrin, a neutral mercurial, can be reabsorbed via a carrier-mediated process.[3]
Comparative Diuretic Efficacy
Direct, side-by-side quantitative comparisons of the diuretic potency of these organomercurials in standardized animal models are limited in the available literature. However, individual studies provide insights into their diuretic effects.
In one study, Mersalyl administered to rats at a dose of 15 mg/kg resulted in a significant increase in urine output over a 24-hour period compared to a control group.[7] Another study in dogs found the diuretic action of Mersalyl to be significantly greater than that of urea, theophylline, and acetazolamide.[7]
Table 1: Summary of Diuretic Effects of Selected Organomercurials
| Compound | Animal Model | Dose | Observed Diuretic Effect | Citation |
| This compound | Rat | 15 mg/kg (intraperitoneal) | Significant increase in 24-hour urine volume compared to control. | [7] |
| This compound | Dog | 6.6 mg/kg | Significantly greater diuresis than urea, theophylline, and acetazolamide. | [7] |
| Chlormerodrin | Rat, Dog | Not specified | Effective diuretic, with action localized to the nephron. | [8][9] |
| Meralluride | Rat | Not specified | Acts on the proximal tubules. | [10] |
| Mercaptomerin | Human | Not specified | Effective diuretic for congestive heart failure. | [11] |
Comparative Toxicity
The clinical use of organomercurial diuretics was ultimately curtailed due to their significant toxicity, primarily nephrotoxicity.[2] The accumulation of mercury in the renal tubules can lead to cellular damage and acute kidney injury. Other toxic effects include systemic mercury poisoning, with potential neurological and cardiovascular consequences.[10]
Quantitative toxicity data, such as the median lethal dose (LD50), provides a means to compare the acute toxicity of these compounds.
Table 2: Acute Toxicity Data for Selected Organomercurials in Rats
| Compound | Route of Administration | LD50 (mg/kg) | Citation |
| This compound | Intravenous | 17.7 | [12] |
| Chlormerodrin | Oral | ~82 | [13][14] |
| Meralluride | - | Not available for rats | - |
| Mercaptomerin | - | Not available for rats | - |
Note: A reported fatal dose for Mercaptomerin and Meralluride in humans is approximately 100 mg, as an average for organic mercurials.[1][13]
Experimental Protocols
In Vivo Diuretic Activity Assay in Rats
A common method for evaluating the diuretic activity of a substance in rats involves the use of metabolic cages. The following is a generalized protocol based on several cited studies.[3][7]
1. Animal Preparation:
-
Male or female Wistar or Sprague-Dawley rats (150-200 g) are typically used.
-
Animals are fasted overnight (approximately 18 hours) with free access to water to ensure uniform hydration and gastrointestinal state.
2. Hydration:
-
To induce a baseline urine flow, animals are hydrated with a saline solution (0.9% NaCl), often administered orally or intraperitoneally at a volume of 25 ml/kg body weight.
3. Drug Administration:
-
Animals are divided into control and test groups.
-
The control group receives the vehicle (e.g., saline).
-
The test groups receive the diuretic compound at various doses, dissolved or suspended in the vehicle.
-
The standard diuretic, such as furosemide (B1674285) (e.g., 10 mg/kg), is often included as a positive control.
4. Urine Collection and Analysis:
-
Immediately after administration, rats are placed individually in metabolic cages designed to separate urine and feces.
-
Urine is collected at predetermined intervals (e.g., every hour for the first 6 hours, and then a cumulative collection at 24 hours).
-
The total volume of urine for each animal is measured.
-
Urine samples can be analyzed for electrolyte concentrations (Na+, K+, Cl-) using a flame photometer or ion-selective electrodes to assess the natriuretic and saluretic effects.
5. Data Analysis:
-
The diuretic activity can be expressed as the cumulative urine output over time.
-
The diuretic index can be calculated by dividing the mean urine volume of the test group by the mean urine volume of the control group.
-
Electrolyte excretion is typically calculated as the concentration multiplied by the urine volume.
Signaling Pathways and Experimental Workflows
The primary mechanism of action of organomercurials involves the direct interaction with sulfhydryl groups on proteins. This can lead to a cascade of cellular events, including the inhibition of key ion transporters and disruption of mitochondrial function, ultimately leading to diuresis and, at higher doses, cellular toxicity.
Caption: Proposed mechanism of action of organomercurial diuretics.
The diagram above illustrates the proposed signaling pathway for organomercurial diuretics. The binding of the organomercurial to sulfhydryl-containing proteins, such as the Na-K-2Cl cotransporter, directly inhibits ion reabsorption. Concurrently, the inhibition of mitochondrial function leads to reduced ATP production, further impairing active ion transport and contributing to oxidative stress and potential nephrotoxicity.
Caption: Experimental workflow for in vivo diuretic assay in rats.
This workflow outlines the key steps in a typical preclinical evaluation of diuretic agents in a rat model, from animal preparation to data analysis.
Conclusion
This compound and other organomercurial diuretics are potent inhibitors of renal sodium and chloride reabsorption. Their mechanism of action is primarily attributed to the binding of mercury to sulfhydryl groups of essential proteins involved in ion transport and cellular energy metabolism. While effective as diuretics, their clinical utility is obsolete due to a significant risk of nephrotoxicity and systemic mercury poisoning. The quantitative data available, though limited in direct comparisons, indicates a narrow therapeutic window for these compounds. Further research into the specific molecular targets and downstream signaling pathways of different organomercurials could provide valuable insights into the mechanisms of diuretic action and heavy metal-induced nephrotoxicity.
References
- 1. Meralluride | C16H23HgN6NaO8 | CID 11764862 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Toxic reactions to meralluride injection (mercuhydrin sodium solution) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijpp.com [ijpp.com]
- 4. RADIOMERCURY-LABELLED CHLORMERODRIN FOR IN VIVO UPTAKE STUDIES AND SCINTILLATION SCANNING OF UNILATERAL RENAL LESIONS ASSOCIATED WITH HYPERTENSION - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of mercurial diuretics upon oxidative phosphorylation in rat kidney mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of diuretics on ADP incorporation in kidney mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A comparison of the diuretic effects of mercuhydrin (meralluride) administered by several routes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ultrastructural changes produced in the rat kidney by a mercurial diuretic (meralluride) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Localization of diuretic action of chlormerodrin in the nephron of the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Meralluride - Wikipedia [en.wikipedia.org]
- 11. The subcutaneous administration of mercaptomerin; effective mercurial diuretic for the treatment of congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Page loading... [guidechem.com]
- 13. Mercaptomerin | C16H27HgNO6S | CID 30005 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. RELATIONSHIP BETWEEN HG-203 EXCRETION RATE AND DIURETIC RESPONSE FOLLOWING HG-203 MERCAPTOMERIN SODIUM ADMINISTRATION - PubMed [pubmed.ncbi.nlm.nih.gov]
Mersalyl Acid: A Comparative Guide to its Cross-Reactivity with Cellular Transporters
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mersalyl acid is an organomercuric compound historically used as a diuretic. Its mechanism of action is rooted in the reactivity of its mercury component with sulfhydryl groups on proteins, leading to the inhibition of various cellular transporters. Understanding the cross-reactivity of this compound is crucial for evaluating its pharmacological profile and potential off-target effects. This guide provides a comparative analysis of this compound's interaction with a range of cellular transporters, supported by available experimental data.
Cross-Reactivity Profile of this compound and Related Mercurials
This compound and its active component, mercury (Hg2+), exhibit inhibitory activity against a variety of cellular transporters. The primary mechanism of inhibition involves the covalent binding of mercury to cysteine residues within the transporter proteins, disrupting their structure and function. The following table summarizes the available quantitative data on the inhibition of key cellular transporters by this compound and mercuric chloride (HgCl2).
| Transporter Family | Specific Transporter | Inhibitor | IC50 / Ki | Species/System | Reference(s) |
| P-type ATPase | Na+/K+-ATPase | Mersalyl | 4 µM (IC50) | Not specified | [1] |
| Solute Carrier (SLC) | Na+-K+-Cl- Cotransporter 1 (NKCC1) | Mercuric Chloride (Hg2+) | 25 µM (Ki) | Shark | [2] |
| Na+-K+-Cl- Cotransporter 1 (NKCC1) | Mercuric Chloride (Hg2+) | 43 µM (Ki) | Human | [2] | |
| Other | Adenylate Cyclase | Mersalyl | 1-10 µM (Inhibition) | Rat Liver Plasma Membrane | |
| Adenylate Cyclase | Mersalyl | 0.1 mM (Complete Inhibition) | Rat Liver Plasma Membrane | ||
| Aquaporins | Aquaporin 3 (AQP3) | Mercuric Chloride (HgCl2) | Inhibitory | Human Prostate Cancer Cells | [3] |
Note: Data for mercuric chloride (HgCl2) is included as a proxy for the active inhibitory component of this compound, particularly where specific data for this compound is unavailable.
Experimental Protocols
The determination of transporter inhibition by compounds like this compound typically involves in vitro assays utilizing either whole cells expressing the transporter of interest or isolated membrane vesicles.
Cell-Based Transporter Uptake Inhibition Assay
This method assesses the ability of a test compound to inhibit the uptake of a known radiolabeled or fluorescent substrate into cells overexpressing a specific transporter.
Protocol Outline:
-
Cell Culture: Culture human embryonic kidney (HEK293) cells or other suitable host cells stably or transiently expressing the transporter of interest (e.g., OAT1, MRP2).
-
Assay Preparation: Seed cells in 96-well plates and grow to confluence. On the day of the assay, wash the cells with a pre-warmed assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Inhibitor Pre-incubation: Add varying concentrations of this compound (or other test compounds) to the cells and pre-incubate for a defined period (e.g., 10-30 minutes) at 37°C.
-
Substrate Addition: Initiate the uptake reaction by adding a known substrate of the transporter (e.g., radiolabeled para-aminohippurate for OAT1) at a concentration typically near its Michaelis-Menten constant (Km).
-
Incubation: Incubate for a short, defined period (e.g., 1-5 minutes) at 37°C, ensuring that uptake is in the linear range.
-
Termination: Stop the uptake by rapidly washing the cells with ice-cold assay buffer.
-
Quantification: Lyse the cells and measure the intracellular accumulation of the substrate using liquid scintillation counting (for radiolabeled substrates) or fluorescence detection.
-
Data Analysis: Determine the concentration of this compound that inhibits substrate uptake by 50% (IC50) by fitting the data to a dose-response curve.
Inside-Out Membrane Vesicle Transport Assay
This assay utilizes membrane vesicles prepared from cells overexpressing a specific transporter, with the cytoplasmic side of the membrane facing outwards. This allows for the direct measurement of ATP-dependent transport into the vesicle.
Protocol Outline:
-
Vesicle Preparation: Prepare inside-out membrane vesicles from cells (e.g., Sf9 insect cells or HEK293 cells) overexpressing the transporter of interest (e.g., MRP1, BCRP).
-
Assay Setup: In a 96-well filter plate, combine the membrane vesicles with a reaction buffer containing a known substrate of the transporter.
-
Inhibitor Addition: Add varying concentrations of this compound to the reaction mixture.
-
Initiation of Transport: Start the transport reaction by adding ATP. A parallel reaction with AMP or in the absence of ATP serves as a negative control to determine ATP-dependent transport.
-
Incubation: Incubate the plate at 37°C for a defined period.
-
Termination and Filtration: Stop the reaction by rapid filtration through the filter plate, followed by washing with ice-cold buffer to separate the vesicles from the reaction medium.
-
Quantification: Measure the amount of substrate trapped inside the vesicles using liquid scintillation counting or LC-MS/MS.
-
Data Analysis: Calculate the ATP-dependent transport at each this compound concentration and determine the IC50 value.
Signaling Pathways Affected by Transporter Inhibition
The inhibition of cellular transporters by this compound can have significant downstream consequences on various signaling pathways.
Na+/K+-ATPase Inhibition
The Na+/K+-ATPase is not only a crucial ion pump for maintaining cellular homeostasis but also a signaling scaffold. Its inhibition by compounds like this compound can trigger a cascade of intracellular events.
-
Activation of Src Kinase: Inhibition of the Na+/K+-ATPase can lead to the activation of the non-receptor tyrosine kinase Src.
-
Transactivation of EGFR: Activated Src can then transactivate the Epidermal Growth Factor Receptor (EGFR).
-
MAPK/ERK Pathway Activation: The activation of the EGFR can subsequently trigger the Ras/Raf/MEK/ERK signaling cascade, which is involved in cell proliferation, differentiation, and survival.[4][5]
-
PKC Activation and Increased ROS: Inhibition can also lead to the activation of Protein Kinase C (PKC) and an increase in reactive oxygen species (ROS) production.[4][5]
NKCC1 Inhibition
The Na+-K+-2Cl- cotransporter 1 (NKCC1) is crucial for maintaining intracellular chloride concentration. Its inhibition can have significant effects, particularly in the nervous system.
-
Altered Neuronal Excitability: In neurons, NKCC1 is responsible for accumulating chloride intracellularly. Inhibition of NKCC1 can lead to a decrease in intracellular chloride, which can affect the response to the neurotransmitter GABA, thereby altering neuronal excitability.[6]
-
Reduction of Inflammation: Inhibition of the NKCC1/NF-κB signaling pathway has been shown to decrease inflammation, which can be beneficial in conditions like secondary brain injury.[7]
Conclusion
This compound, through its reactive mercury component, demonstrates a broad spectrum of inhibitory activity against various cellular transporters. This cross-reactivity, particularly with essential transporters like the Na+/K+-ATPase and NKCC1, can lead to significant disruptions in cellular homeostasis and signaling. The provided data and experimental protocols offer a framework for researchers to further investigate the intricate interactions of this compound and other mercurial compounds with cellular transport systems. A thorough understanding of these interactions is paramount for the development of safer and more specific therapeutic agents.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. The Organic Anion Transporter (OAT) Family: A Systems Biology Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of the aquaporin 3 water channel increases the sensitivity of prostate cancer cells to cryotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of protein kinase C in the signal pathways that link Na+/K+-ATPase to ERK1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting Na/K-ATPase Signaling: A New Approach to Control Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are NKCC1 inhibitors and how do they work? [synapse.patsnap.com]
- 7. Inhibition of the NKCC1/NF-κB Signaling Pathway Decreases Inflammation and Improves Brain Edema and Nerve Cell Apoptosis in an SBI Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
The Mercurial Past: A Comparative Guide to the Reproducibility of Mersalyl Acid's Effects
For researchers, scientists, and drug development professionals, understanding the historical context and inherent variability of older compounds is crucial for interpreting past data and designing future experiments. Mersalyl (B1676301) acid, a once prominent organomercurial diuretic, offers a compelling case study in the evolution of pharmacology and the challenges of experimental reproducibility.
Now largely superseded by safer and more specific alternatives, Mersalyl acid's broad mechanism of action—the non-specific binding to sulfhydryl (-SH) groups on proteins—underpins both its potent physiological effects and the significant challenges in reproducing those effects consistently.[1][2][3] This guide provides a comparative analysis of this compound's performance, supported by available experimental data, and offers insights into its place in the modern research landscape.
A Double-Edged Sword: The Mechanism of Action
This compound exerts its diuretic effect by inhibiting the reabsorption of sodium in the ascending loop of Henle in the kidneys.[2] However, its fundamental mechanism is the high-affinity binding of its mercury component to sulfhydryl groups, which are ubiquitous in a vast array of proteins.[1][3] This lack of specificity means that this compound can modulate the function of numerous enzymes, channels, and structural proteins, leading to a cascade of cellular effects beyond diuresis. These include the inhibition of aquaporins (water channels) and various enzymes, as well as the induction of oxidative stress and mitochondrial dysfunction.[1][4]
This non-specific reactivity is a primary contributor to the variability in its observed effects. The overall physiological response to this compound can be the net result of its interaction with multiple targets, and the relative contribution of each interaction can differ based on the specific experimental conditions, such as cell type, protein expression levels, and the presence of other thiol-containing molecules.
Comparative Performance and Modern Alternatives
The primary reason for the decline in the use of this compound is its significant toxicity, a direct consequence of its mercury content.[2][3][5] Modern diuretics, such as loop diuretics (e.g., furosemide) and thiazide diuretics, offer a much safer profile due to their more specific mechanisms of action.[2][6][7] While a direct quantitative comparison of diuretic potency from historical literature is challenging due to variations in experimental design, the following table summarizes the key characteristics of this compound in comparison to modern alternatives.
| Feature | This compound | Furosemide (B1674285) (Loop Diuretic) | Hydrochlorothiazide (Thiazide Diuretic) |
| Primary Mechanism | Non-specific inhibition of sulfhydryl groups.[1][3] | Inhibition of the Na-K-2Cl symporter in the thick ascending limb of the loop of Henle. | Inhibition of the Na-Cl symporter in the distal convoluted tubule. |
| Specificity | Low; interacts with a wide range of proteins containing sulfhydryl groups.[1] | High; primarily targets the Na-K-2Cl symporter. | High; primarily targets the Na-Cl symporter. |
| Potency | High diuretic efficacy. | High diuretic efficacy ("high-ceiling" diuretic). | Moderate diuretic efficacy ("low-ceiling" diuretic). |
| Key Side Effects | High potential for renal toxicity, systemic mercury poisoning, idiosyncratic severe reactions.[2][3][5] | Electrolyte imbalances (hypokalemia, hyponatremia), dehydration, ototoxicity at high doses.[7][8] | Electrolyte imbalances (hypokalemia, hyponatremia), hyperuricemia, hyperglycemia. |
| Reproducibility | Likely low due to non-specific mechanism and high toxicity leading to variable biological responses. | Generally high due to a specific and well-characterized mechanism of action. | Generally high due to a specific and well-characterized mechanism of action. |
Experimental Protocols
Detailed, modern experimental protocols for this compound are scarce due to its disuse. However, a generalized protocol for assessing diuretic activity in a rodent model, which can be adapted for historical compounds like this compound with appropriate safety precautions, is provided below. This protocol is based on the Lipschitz test, a standard method for screening diuretic agents.[9][10]
General Protocol for Assessing Diuretic Activity in Rats (Adapted from Lipschitz Test)
1. Animal Preparation:
-
Use male Wistar rats (150-200g).
-
House the animals in metabolic cages for acclimatization for at least 3 days prior to the experiment, allowing for the separate collection of urine and feces.[9]
-
Fast the animals for 18 hours before the experiment, with free access to water.
2. Hydration:
-
Administer 0.9% saline solution orally or intraperitoneally at a volume of 25 mL/kg body weight to ensure adequate hydration and promote a baseline urine flow.[9]
3. Dosing:
-
Control Group: Administer the vehicle (e.g., distilled water or saline).
-
Standard Group: Administer a standard diuretic, such as furosemide (10 mg/kg, p.o.).[9]
-
Test Group: Administer this compound at the desired dose. Extreme caution must be exercised due to its high toxicity. All handling should be performed in a certified chemical fume hood with appropriate personal protective equipment.
4. Urine Collection and Measurement:
-
Collect urine at regular intervals (e.g., every hour for 5-6 hours).
-
Record the total volume of urine for each animal at each time point.[9]
5. Data Analysis:
-
Diuretic Index: Calculate as the ratio of the mean urine volume of the test group to the mean urine volume of the control group.
-
Saluretic and Natriuretic Indices: Analyze urine samples for electrolyte concentrations (Na+, K+, Cl-) using a flame photometer or ion-selective electrodes to assess the effect on salt excretion.[9][10]
Visualizing the Pathways and Workflows
To better understand the mechanisms and experimental procedures discussed, the following diagrams are provided.
Conclusion: A Lesson in Specificity and Safety
The story of this compound is a powerful reminder of the importance of target specificity and safety in drug development. While it was a potent diuretic for its time, its non-specific mechanism of action and inherent toxicity make it unsuitable for modern therapeutic use and a challenging tool for reproducible research. For today's researchers, understanding the limitations of such historical compounds is essential for critically evaluating older literature and appreciating the advancements that have led to the safer and more effective medicines we have today. The focus on highly specific molecular targets in modern drug discovery stands in stark contrast to the broad-spectrum activity of agents like this compound, highlighting a fundamental shift in our approach to pharmacology.
References
- 1. Cellular mechanism of stimulation of renin secretion by the mercurial diuretic mersalyl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mercurial diuretic - Wikipedia [en.wikipedia.org]
- 3. This compound | C13H17HgNO6 | CID 12358988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Mersalyl | C13H16HgNNaO6 | CID 9806195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 6. Loop Diuretics: An Overview of Its History and Evolution [japi.org]
- 7. Lasix vs. Thiazide Diuretics: Differences, Side Effects, Dosage [medicinenet.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Evaluation of diuretic efficacy and antiurolithiatic potential of ethanolic leaf extract of Annona squamosa Linn. in experimental animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Positive Controls for Mitochondrial Dysfunction: Featuring Mersalyl Acid
For Researchers, Scientists, and Drug Development Professionals
Mitochondrial dysfunction is a critical factor in a wide array of human diseases, including neurodegenerative disorders, cardiovascular diseases, and metabolic syndromes. Accurate assessment of mitochondrial health is therefore paramount in both basic research and drug development. A key component of robust mitochondrial function assays is the use of positive controls—compounds known to induce specific aspects of mitochondrial dysfunction. This guide provides a comparative overview of Mersalyl acid and other commonly used positive controls, supported by experimental data and detailed protocols to aid in the selection of the most appropriate tool for your research needs.
Introduction to Mitochondrial Dysfunction and the Role of Positive Controls
Mitochondria are the primary sites of cellular energy production through oxidative phosphorylation (OXPHOS). This process involves the electron transport chain (ETC) and ATP synthase, which work in concert to generate ATP. Mitochondrial dysfunction can manifest as impaired ATP production, increased production of reactive oxygen species (ROS), and dissipation of the mitochondrial membrane potential (ΔΨm).
Positive controls are essential for:
-
Validating assay performance: Ensuring that the experimental system can detect expected changes in mitochondrial function.
-
Establishing a baseline for dysfunction: Providing a reference point against which to compare the effects of experimental compounds or genetic manipulations.
-
Elucidating mechanisms of toxicity: Different positive controls act on specific components of the mitochondrial machinery, allowing for targeted investigation of dysfunction pathways.
Comparison of Positive Controls for Mitochondrial Dysfunction
This section provides a comparative analysis of this compound and other widely used positive controls. The data presented is a synthesis of findings from multiple studies and should be used as a guide for experimental design.
| Compound | Target/Mechanism of Action | Typical Working Concentration | Primary Effects | Advantages |
| This compound | Inhibits the mitochondrial phosphate (B84403) carrier (PiC) by reacting with its sulfhydryl groups.[1][2] | 10 - 100 µM | Decreased ATP synthesis due to limited phosphate import, potential for mitochondrial swelling.[1][3] | Specific inhibitor of the phosphate carrier, useful for studying the role of phosphate transport in mitochondrial function. |
| Oligomycin | Inhibits ATP synthase (Complex V) by blocking its F0 subunit proton channel.[4][5] | 1 - 10 µg/mL | Inhibition of ATP synthesis, hyperpolarization of the mitochondrial membrane, decreased oxygen consumption. | Directly targets ATP synthesis, allowing for the measurement of proton leak. |
| Antimycin A | Inhibits Complex III (cytochrome bc1 complex) of the ETC, blocking electron transfer.[6][7] | 10 - 50 µM | Inhibition of electron transport, collapse of mitochondrial membrane potential, increased ROS production.[8][9] | Potent inhibitor of the ETC, leading to a rapid and significant induction of mitochondrial dysfunction. |
| FCCP (Carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone) | Uncoupler; a protonophore that transports protons across the inner mitochondrial membrane, dissipating the proton gradient.[10][11][12] | 100 nM - 10 µM | Collapse of mitochondrial membrane potential, maximal oxygen consumption, decreased ATP synthesis.[13] | Allows for the measurement of maximal respiratory capacity. |
| Rotenone | Inhibits Complex I (NADH:ubiquinone oxidoreductase) of the ETC.[14][15][16] | 100 nM - 10 µM | Inhibition of NADH-linked respiration, decreased ATP synthesis, increased ROS production.[17][18] | Specific inhibitor of Complex I, widely used to model Parkinson's disease-related mitochondrial dysfunction. |
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action
This compound's primary mode of action is the inhibition of the mitochondrial phosphate carrier (PiC). This carrier is essential for transporting inorganic phosphate (Pi) from the cytosol into the mitochondrial matrix, a critical step for ATP synthesis by ATP synthase.
References
- 1. Phosphate carrier of liver mitochondria: the reaction of its SH groups with mersalyl, 5,5'-dithio-bis-nitrobenzoate, and N-ethylmaleimide and the modulation of reactivity by the energy state of the mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of mitochondrial phosphate carrier prevents high phosphate-induced superoxide generation and vascular calcification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Autophagy Activation Protects from Mitochondrial Dysfunction in Human Chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Autophagy activation and protection from mitochondrial dysfunction in human chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. letstalkacademy.com [letstalkacademy.com]
- 7. Mitochondrial Electron Transport Chain Complex III Is Required for Antimycin A to Inhibit Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protection from antimycin A-induced mitochondrial dysfunction by Nelumbo nucifera seed extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antimycin A-induced mitochondrial dysfunction regulates inflammasome signaling in human retinal pigment epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cellron.com [cellron.com]
- 11. researchgate.net [researchgate.net]
- 12. The molecular mechanism of action of the proton ionophore FCCP (carbonylcyanide p-trifluoromethoxyphenylhydrazone) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. FCCP | Uncoupler of mitochondrial oxidative phosphorylation | Hello Bio [hellobio.com]
- 14. youtube.com [youtube.com]
- 15. Rotenone causes mitochondrial dysfunction and prevents maturation in porcine oocytes | PLOS One [journals.plos.org]
- 16. Rotenone causes mitochondrial dysfunction and prevents maturation in porcine oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Rotenone-induced Impairment of Mitochondrial Electron Transport Chain Confers a Selective Priming Signal for NLRP3 Inflammasome Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
Mersalyl Acid: A Comparative Analysis of its Biochemical and Physiological Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mersalyl acid, an organomercuric compound, was historically used as a potent diuretic. However, due to concerns regarding its toxicity, it has largely been superseded by newer classes of diuretics. Despite its discontinuation in clinical practice, this compound remains a valuable tool in research for studying various physiological and biochemical processes due to its mechanism of action, primarily involving the inhibition of sulfhydryl-containing proteins. This guide provides a comprehensive comparison of this compound's effects on various biological targets, supported by available experimental data and detailed methodologies.
Mechanism of Action
The primary mechanism of action of this compound involves the high-affinity binding of its mercuric ion to the sulfhydryl (thiol) groups of cysteine residues in proteins. This interaction can lead to conformational changes and inhibition of protein function, affecting a wide range of cellular processes.
Comparative Efficacy and Potency
This section details the quantitative effects of this compound on various protein targets and physiological processes, comparing its potency with other relevant compounds where data is available.
Inhibition of the Na-K-2Cl Cotransporter (NKCC)
This compound exerts its diuretic effect primarily through the inhibition of the Na-K-2Cl cotransporter in the thick ascending limb of the loop of Henle.
| Compound | Target | Species | Ki (Inhibitor Constant) |
| This compound | NKCC1 | Shark | 25 µM[1] |
| This compound | NKCC1 | Human | 43 µM[1] |
| Furosemide | NKCC2 | Rat | IC50 ~20 µmol/l[2] |
| Bumetanide | NKCC2 | Rat | IC50 ~1.0 µmol/l[2] |
Inhibition of Aquaporins
| Compound | Target | IC50 |
| HgCl₂ | AqpZ (wild type) | 345 µM |
| HgCl₂ | AqpZ (T183C mutant) | 84 µM |
| HgCl₂ | AqpZ (L170C mutant) | 18 µM |
Modulation of Renin Secretion
This compound has been shown to stimulate renin secretion in a concentration-dependent manner. This effect is rapid and reversible.[3]
| Concentration of Mersalyl | Effect on Renin Secretion |
| 1 µM - 100 µM | Concentration-dependent stimulation[3] |
Inhibition of Adenylate Cyclase
This compound inhibits adenylate cyclase activity, an enzyme crucial for signal transduction pathways involving cyclic AMP (cAMP).
| Concentration of Mersalyl | Effect on Adenylate Cyclase |
| 1-10 µM | Inhibition observed[4] |
| 0.1 mM | Complete inhibition[4] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in DOT language.
References
- 1. Mersalyl | C13H16HgNNaO6 | CID 9806195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Structural basis of aquaporin inhibition by mercury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An improved method for the measurement of renin release from coronal, vibratome-cut kidney slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
Safety Operating Guide
Proper Disposal of Mersalyl Acid: A Guide for Laboratory Professionals
For Immediate Release
Researchers, scientists, and drug development professionals handling Mersalyl acid must adhere to strict safety and disposal protocols due to its classification as a hazardous substance. This guide provides essential, immediate safety and logistical information for the proper management and disposal of this compound waste, ensuring the safety of laboratory personnel and the protection of the environment.
This compound is an organomercuric compound that is highly toxic by inhalation, in contact with skin, and if swallowed.[1] It is also very toxic to aquatic life with long-lasting effects.[1] Therefore, proper disposal is not merely a procedural formality but a critical safety and environmental responsibility. All waste containing mercury is regulated as hazardous waste.[2]
Immediate Safety and Handling
Before any disposal procedures, it is crucial to handle this compound with the appropriate personal protective equipment (PPE) in a controlled environment.
Personal Protective Equipment (PPE) and Handling Precautions:
| Equipment | Specification | Rationale |
| Gloves | Nitrile or chloroprene (B89495) gloves are generally sufficient for incidental contact. For extensive handling, consider double gloving or using Silver Shield/4H gloves.[3] | Protects against skin absorption, which can be a route of exposure to this toxic substance. |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or safety goggles. A face shield may be necessary if there is a splash hazard.[3][4] | Prevents eye contact with the chemical, which can cause irritation. |
| Lab Coat | A standard lab coat should be worn. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Work should be conducted in a chemical fume hood to avoid inhalation of dust.[4] If this is not possible, a respirator with an appropriate cartridge should be used.[1] | This compound is toxic if inhaled, and a fume hood provides the primary engineering control to mitigate this risk. |
| Footwear | Closed-toe shoes are mandatory. | Protects feet from potential spills. |
Handling Procedures:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[4]
-
Avoid generating dust.[1]
-
Do not eat, drink, or smoke in areas where this compound is handled.[1]
-
Wash hands thoroughly after handling.[1]
-
Ensure a safety shower and eyewash station are readily accessible.[4]
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
| Spill Size | Containment and Cleanup Procedure |
| Minor Spill | 1. Cordon off the area to prevent spreading. 2. Wear appropriate PPE. 3. Gently cover the spill with an absorbent material like sand, earth, or vermiculite.[1] 4. If it is a powder, dampen it with water to prevent dusting before sweeping.[1] 5. Use a mercury-absorbing sponge or powder if available.[2] 6. Collect the material into a labeled, sealed container for hazardous waste disposal.[1] 7. Clean the spill area with soap and water, and collect the cleaning materials for disposal as hazardous waste. |
| Major Spill | 1. Evacuate the area immediately and move upwind.[1] 2. Alert emergency responders and inform them of the location and nature of the hazard.[1] 3. Prevent the spillage from entering drains or water courses.[1] 4. Only personnel with full-body protective clothing and breathing apparatus should enter the area.[1] |
Disposal Procedures
This compound and any materials contaminated with it must be disposed of as hazardous waste. It is crucial to follow institutional and local regulations for hazardous waste disposal.
Step-by-Step Disposal Protocol:
-
Waste Collection:
-
Collect all this compound waste, including contaminated PPE, absorbent materials, and empty containers, in a designated and clearly labeled hazardous waste container.
-
The container must be compatible with the chemical, in good condition, and have a secure lid.
-
Do not mix this compound waste with other waste streams.[5]
-
-
Labeling:
-
Label the hazardous waste container with the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's environmental health and safety (EHS) office.
-
-
Storage:
-
Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[1]
-
The storage area should be secure and accessible only to authorized personnel.
-
-
Arranging for Pickup:
-
Contact your institution's EHS office or the designated hazardous waste management provider to schedule a pickup for the waste.
-
Provide them with all necessary information about the waste material.
-
Important Considerations:
-
Do Not attempt to neutralize this compound with other chemicals as a means of disposal. This can create other hazardous substances and is not a recognized disposal method for this compound.
-
Do Not dispose of this compound down the drain or in regular trash.[1] This is illegal and harmful to the environment.
-
Empty containers that held this compound should be treated as hazardous waste unless they have been triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.
Disposal Workflow
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe handling and proper disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific safety and disposal guidelines.
References
Personal protective equipment for handling Mersalyl acid
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Mersalyl acid. Adherence to these procedures is essential for ensuring a safe laboratory environment.
This compound is a hazardous substance that is fatal if swallowed, in contact with skin, or if inhaled.[1] It may cause damage to organs through prolonged or repeated exposure and is very toxic to aquatic life with long-lasting effects. It is a white, odorless solid powder that is slightly hygroscopic.[2]
Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use the following personal protective equipment to avoid all personal contact, including inhalation.[3]
| PPE Category | Specific Equipment | Rationale |
| Eye/Face Protection | Safety glasses, chemical safety goggles, or a full-face shield.[3][4] | Protects against splashes and dust, preventing eye irritation and absorption.[4] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, butyl, or fluorocarbon rubber) and a lab coat or chemical-resistant clothing.[3][4][5] | Prevents dermal contact, as this compound is fatal upon skin absorption.[1] |
| Respiratory Protection | A NIOSH-approved respirator with a P3 filter is required when dust may be generated.[6] Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.[3] | Protects against inhalation, as the substance is very toxic if inhaled.[3] |
| Foot Protection | Chemical-resistant safety footwear.[4][5] | Protects feet from spills and chemical exposure.[4] |
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C13H17HgNO6 |
| Molecular Weight | 483.9 g/mol |
| Appearance | White powder[2] |
| Melting Point | 192-193 °C (decomposes)[6] |
| Solubility | Soluble in ammonium (B1175870) hydroxide.[6] |
Occupational Exposure Limits
| Parameter | Value | Organization |
| Permissible Exposure Limit (PEL) | 0.1 mg/m³ (as Hg) | - |
| Threshold Limit Value (TLV) | 0.02 mg/m³ (as Hg) | - |
| Immediately Dangerous to Life or Health (IDLH) | 10.0 mg/m³ (as Hg) | - |
Handling and Storage Procedures
Safe Handling:
-
Avoid all personal contact, including inhalation of dust.[3]
-
Work in a well-ventilated area or under a chemical fume hood.[3]
-
Do not eat, drink, or smoke when handling this substance.[3]
-
Wash hands thoroughly after handling.[3]
-
Avoid contact with incompatible materials such as strong acids and oxidizing agents.[3]
Storage:
-
Store in original, tightly sealed containers.[3]
-
Keep in a cool, dry, and well-ventilated place.[3]
-
Store away from incompatible materials and foodstuff containers.[3]
-
The area should be accessible only to authorized personnel.
-
Protect from light.
Emergency Procedures
In Case of Exposure:
-
Skin Contact: Immediately flush the skin with large amounts of water for at least 15 minutes while removing all contaminated clothing.[3][7] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Seek immediate medical attention.
-
Inhalation: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[3] If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, give two glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill and Disposal Plan
Spill Response:
References
- 1. This compound | C13H17HgNO6 | CID 12358988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 3. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 4. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 5. Personal Protective Equipment (PPE) for Industrial Chemicals [respirex.com]
- 6. This compound analyticalstandard 486-67-9 [sigmaaldrich.com]
- 7. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
